molecular formula C12H14N2O B143773 4-Benzylmorpholine-2-carbonitrile CAS No. 126645-52-1

4-Benzylmorpholine-2-carbonitrile

カタログ番号: B143773
CAS番号: 126645-52-1
分子量: 202.25 g/mol
InChIキー: NAWYNSSXFPEQKE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Benzylmorpholine-2-carbonitrile is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-benzylmorpholine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWYNSSXFPEQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576336
Record name 4-Benzylmorpholine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126645-52-1
Record name 4-Benzylmorpholine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzylmorpholine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzylmorpholine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Benzylmorpholine-2-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document details its known physical characteristics, provides detailed experimental protocols for its synthesis, and outlines general safety and handling procedures. The information is intended to support researchers and professionals in drug development and related scientific fields.

Core Physical Properties

PropertyValueSource
CAS Number 126645-52-1[2]
Molecular Formula C₁₂H₁₄N₂O[1][2]
Molecular Weight 202.25 g/mol [1][2]
Appearance White to off-white solid[1]
pKa (Predicted) 4.89 ± 0.10[1]
Solubility
Water: Low solubility[1]
Chloroform: Slightly soluble
Ethanol: Soluble[1]
Acetone: Soluble[1]
DMSO: Slightly soluble[3]
Methanol: Slightly soluble[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multiple routes. Below are two detailed experimental protocols derived from the literature.

Synthesis Workflow

The following diagram illustrates the two primary synthetic pathways to obtain this compound.

Synthesis_Workflow Synthesis of this compound cluster_0 Method 1: Cyanation of Aldehyde cluster_1 Method 2: Benzylation of Morpholine Derivative A1 4-Benzylmorpholine-2-carbaldehyde R1 Reaction: Heat and Reflux (1 hr) A1->R1 A2 Anhydrous Formic Acid A2->R1 A3 Hydroxylamine Hydrochloride A3->R1 P1 Crude Product (White Solid) R1->P1 P2 Purification: Silica Gel Chromatography P1->P2 F1 This compound P2->F1 B1 2-(Benzylamino)ethanol R2 Stir at Room Temperature (18 hr) B1->R2 B2 2-Chloroacrylonitrile B2->R2 I1 Intermediate R2->I1 R3 Cyclization with t-BuOK in THF I1->R3 F2 This compound R3->F2

Synthesis pathways for this compound.
Detailed Methodologies

Method 1: From 4-Benzylmorpholine-2-carbaldehyde

This protocol involves the conversion of the aldehyde functional group to a nitrile.

  • Materials:

    • 4-Benzylmorpholine-2-carbaldehyde

    • Anhydrous Formic Acid

    • Hydroxylamine Hydrochloride

    • Saturated Saline Solution

    • Water

    • Silica Gel for column chromatography

  • Procedure:

    • To a reaction flask, add 4-benzylmorpholine-2-carbaldehyde, anhydrous formic acid, and hydroxylamine hydrochloride.

    • Stir the mixture and heat at reflux for 1 hour.

    • Cool the reaction mixture to room temperature.

    • Add a saturated saline solution and stir well.

    • Filter the resulting mixture to collect the precipitate.

    • Wash the filter cake with water.

    • Dry the solid to obtain the crude product as a white solid.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Method 2: From 2-(Benzylamino)ethanol and 2-Chloroacrylonitrile [4]

This two-step protocol involves the initial reaction of 2-(benzylamino)ethanol with 2-chloroacrylonitrile followed by a base-mediated cyclization.[4]

  • Materials:

    • 2-(Benzylamino)ethanol

    • 2-Chloroacrylonitrile

    • Tetrahydrofuran (THF)

    • Potassium tert-butoxide (t-BuOK)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Procedure:

    • Combine 2-(benzylamino)ethanol (46 g, 304 mmol) and 2-chloroacrylonitrile (26.5 g, 304 mmol) and stir at room temperature for 18 hours.[4]

    • Add THF (300 mL) to the reaction mixture.[4]

    • Cool the mixture to below 2°C and add t-BuOK (38.9 g, 330 mmol) portion-wise over 1 hour, maintaining the low temperature.[4]

    • Continue stirring at 0°C for an additional hour.[4]

    • Quench the reaction by adding saturated aqueous NaHCO₃.[4]

    • The product can then be isolated through standard workup procedures, likely involving extraction and solvent removal.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or associated signaling pathways for this compound. Morpholine derivatives are known to be present in various pharmaceutical compounds and can act as enzyme inhibitors; however, further research is required to determine the specific biological functions of this particular compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with established synthetic routes and some characterized physical properties. Its structural similarity to other biologically active morpholine derivatives suggests potential for further investigation in medicinal chemistry. This guide provides a foundational summary for researchers interested in this compound, though it highlights the need for further experimental determination of key physical data, such as its melting point, and exploration of its biological activity.

References

An In-depth Technical Guide to 4-Benzylmorpholine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological applications of 4-Benzylmorpholine-2-carbonitrile. The information is intended for researchers and professionals involved in medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a synthetic organic compound featuring a morpholine ring substituted with a benzyl group at the 4-position and a nitrile group at the 2-position. The presence of the morpholine moiety, a common scaffold in medicinal chemistry, suggests its potential for biological activity.

Chemical Identifiers

IdentifierValue
CAS Number 126645-52-1[1]
Molecular Formula C₁₂H₁₄N₂O[1]
Molecular Weight 202.25 g/mol [1]
SMILES N#CC1CN(CCO1)Cc2ccccc2[2]
InChI Key NAWYNSSXFPEQKE-UHFFFAOYSA-N[3]

Physicochemical Properties

Published experimental data for the physicochemical properties of this compound are limited. The following table summarizes predicted and available data.

PropertyValueSource
Appearance White to off-white solid[1]
Boiling Point 343.1°C[4]
Density 1.14 g/cm³[4]
pKa 4.89 ± 0.10 (Predicted)[1]

Spectroscopic Data

Predicted ¹H NMR Predicted ¹³C NMR
Chemical shifts for protons on the benzyl group and morpholine ring are expected.Chemical shifts for the carbon atoms of the benzyl group, morpholine ring, and the nitrile group are anticipated.

Synthesis and Purification

Several synthetic routes to this compound have been described. Below are detailed protocols for two common methods.

Synthesis Workflow Diagram

Synthesis Workflow General Synthesis Workflow for this compound cluster_0 Method 1: From Aldehyde cluster_1 Method 2: From Alcohol Aldehyde 4-Benzylmorpholine-2-carbaldehyde Reagents1 Anhydrous Formic Acid, Hydroxylamine Hydrochloride Aldehyde->Reagents1 Reaction1 Reflux (1 hr) Reagents1->Reaction1 Workup1 Cool, add saline, filter, wash, dry Reaction1->Workup1 Purification Silica Gel Column Chromatography Workup1->Purification Alcohol Morpholine-2-methanol Reagents2 Benzyl Chloride, Sodium Bicarbonate, Acetone Alcohol->Reagents2 Reaction2 Stir at 0°C then RT Reagents2->Reaction2 Workup2 Aqueous workup, extraction, acidification Reaction2->Workup2 Workup2->Purification Product This compound Purification->Product

Caption: Synthesis routes for this compound.

Experimental Protocols

Method 1: From 4-Benzylmorpholine-2-carbaldehyde [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-benzylmorpholine-2-carbaldehyde, anhydrous formic acid, and hydroxylamine hydrochloride.

  • Reaction: Stir the mixture and heat to reflux for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium chloride and stir thoroughly.

  • Isolation: Collect the resulting solid by filtration, wash the filter cake with water, and dry to obtain the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography to yield pure this compound.

Method 2: From Morpholine-2-methanol [1]

  • Preparation: Dissolve morpholine-2-methanol in a 10% aqueous solution of sodium bicarbonate and cool the solution to 0-4°C in an ice bath.

  • Addition of Reagent: In a separate flask, dissolve benzyl chloride in acetone. Add this solution dropwise to the cooled morpholine-2-methanol solution.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, followed by stirring at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract twice with diethyl ether. Cool the aqueous layer and adjust the pH to approximately 2 with concentrated hydrochloric acid to precipitate a white solid.

  • Isolation: Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by vacuum distillation and precipitate the product with petroleum ether to obtain this compound.

Biological Activity and Mechanism of Action

Derivatives of benzyl morpholine have been identified as potent inhibitors of both norepinephrine and serotonin reuptake.[5] This dual-reuptake inhibition is a well-established mechanism for the treatment of depression and anxiety disorders.

Proposed Mechanism of Action

This compound is proposed to act at the synaptic cleft by blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT). This inhibition leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.

Mechanism of Action Diagram

Mechanism of Action Proposed Mechanism of this compound cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) NE_release Presynaptic->NE_release Release SER_release Presynaptic->SER_release Release Postsynaptic Postsynaptic Neuron Receptors Postsynaptic Receptors NE Norepinephrine NE->NET Reuptake NE->Receptors Binding SER Serotonin SER->SERT Reuptake SER->Receptors Binding NE_release->NE SER_release->SER Compound 4-Benzylmorpholine- 2-carbonitrile Compound->NET Inhibits Compound->SERT Inhibits

References

An In-depth Technical Guide to 4-Benzylmorpholine-2-carbonitrile (CAS: 126645-52-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzylmorpholine-2-carbonitrile, with the Chemical Abstracts Service (CAS) number 126645-52-1, is a heterocyclic organic compound featuring a morpholine ring substituted with a benzyl group at the 4-position and a nitrile group at the 2-position. This molecule has garnered interest primarily as a key intermediate in the synthesis of pharmacologically active compounds, particularly those targeting neurotransmitter reuptake systems. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, synthesis, and its role in the development of potential therapeutics. The content herein is compiled from publicly available scientific literature and patent documents, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Properties and Data

This compound is a chiral compound, existing as a racemic mixture unless otherwise specified. Its core structure consists of a saturated six-membered morpholine ring, which imparts favorable physicochemical properties often sought in drug candidates. The presence of the benzyl group provides a lipophilic character, while the nitrile group can act as a versatile chemical handle for further synthetic modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 126645-52-1
Molecular Formula C₁₂H₁₄N₂O[1][2][3]
Molecular Weight 202.25 g/mol [1][2][3]
Appearance White to off-white solid
Solubility Sparingly soluble in water
Predicted pKa 4.89 ± 0.10

Table 2: Spectroscopic and Computational Data

Data TypePredicted InformationSource
¹H NMR Predicted spectrum available
¹³C NMR Predicted spectrum available
SMILES N#CC1CN(CCO1)Cc2ccccc2[1]
InChI 1S/C12H14N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2[1]

Synthesis and Experimental Protocols

The primary available source detailing the synthesis of this compound is found within the patent literature, specifically in the context of preparing precursors for dual serotonin and norepinephrine reuptake inhibitors.

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process starting from N-benzylethanolamine. The general workflow involves the reaction of N-benzylethanolamine with 2-chloroacrylonitrile, followed by a base-mediated intramolecular cyclization.

G cluster_0 Synthesis of this compound A N-Benzylethanolamine C Intermediate Adduct A->C Reaction B 2-Chloroacrylonitrile B->C D This compound C->D Intramolecular Cyclization Base Base (e.g., Potassium tert-butoxide) Base->C

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is adapted from the procedure described in US Patent 7,294,623 B2.

Materials:

  • N-benzylethanolamine

  • 2-chloroacrylonitrile

  • Potassium tert-butoxide

  • Toluene

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction of N-benzylethanolamine and 2-chloroacrylonitrile: In a suitable reactor under a nitrogen atmosphere, charge toluene and 2-chloroacrylonitrile at room temperature.

  • Slowly add N-benzylethanolamine to the mixture and allow the reaction to proceed for several hours at room temperature.

  • Cyclization: Dilute the reaction mixture with toluene and cool to a reduced temperature (e.g., -5°C to 0°C).

  • Slowly add a solution of potassium tert-butoxide in THF, maintaining the low temperature.

  • After the addition is complete, continue stirring at the reduced temperature for approximately one hour.

  • Work-up: Quench the reaction by adding water. Separate the aqueous layer.

  • Wash the organic layer with water.

  • Concentrate the organic layer under reduced pressure.

  • The resulting crude product can be further purified if necessary, for example, by extraction with an acidic aqueous solution followed by neutralization and extraction.

Note: This is a generalized protocol. Researchers should refer to the original patent for specific quantities and safety precautions.

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a class of compounds known as dual serotonin and norepinephrine reuptake inhibitors (SNRIs). These compounds are of significant interest for the treatment of various central nervous system disorders, including depression and anxiety.

Conversion to Bioactive Molecules

The nitrile group of this compound can be chemically transformed into other functional groups, such as a primary amine or a ketone, via reduction or reaction with organometallic reagents, respectively. This allows for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR).

G cluster_1 Role in SNRI Synthesis Intermediate This compound Product Benzyl Morpholine Derivatives (SNRI Candidates) Intermediate->Product Reaction Grignard Grignard Reagent (e.g., Phenylmagnesium chloride) Grignard->Intermediate G cluster_2 Neurotransmitter Reuptake Inhibition SNRI SNRI (Derived from Intermediate) SERT Serotonin Transporter (SERT) SNRI->SERT Inhibits NET Norepinephrine Transporter (NET) SNRI->NET Inhibits Serotonin Increased Synaptic Serotonin SERT->Serotonin Blocks Reuptake Norepinephrine Increased Synaptic Norepinephrine NET->Norepinephrine Blocks Reuptake

References

Technical Overview: 4-Benzylmorpholine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise summary of the key molecular properties of 4-Benzylmorpholine-2-carbonitrile, a heterocyclic nitrile compound utilized in pharmaceutical research. It serves as an intermediate in the synthesis of bioactive molecules, particularly those targeting the central nervous system or acting as enzyme inhibitors[1].

Molecular and Physicochemical Data

The fundamental properties of this compound are detailed below. These values are essential for a range of applications, from reaction stoichiometry to analytical method development.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O[1][2][3][4]
Molecular Weight 202.25 g/mol [1][2][3][4]
Purity >95%[4]
Boiling Point 343.1°C[1]
Density 1.14 g/cm³[1]
Storage Condition 2~8°C[1]

Experimental Protocols and Further Research

Detailed experimental protocols for the synthesis or use of this compound are specific to individual research and development projects and are not publicly available in a generalized format. The compound's structure allows for various modifications, enabling the development of drugs with enhanced efficacy and selectivity[1]. Further research is necessary to fully elucidate the properties and potential applications of this compound[2].

Logical Workflow for Property Determination

The determination of a compound's molecular weight follows a systematic process, beginning with the identification of its molecular formula. This workflow is visualized in the diagram below.

A Identify Molecular Formula (e.g., C₁₂H₁₄N₂O) B Determine Atomic Weights (C, H, N, O) A->B C Calculate Sum of Atomic Weights (12C + 14H + 2N + 1O) B->C D Result: Molecular Weight (202.25 g/mol) C->D

Caption: Workflow for Molecular Weight Calculation.

References

A Technical Guide to the Solubility Profile of 4-Benzylmorpholine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of 4-benzylmorpholine-2-carbonitrile, a key consideration for its handling, formulation, and potential applications in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for determining its solubility profile through established experimental protocols. Furthermore, a detailed experimental workflow is presented to guide researchers in systematically assessing the compound's solubility in a variety of common solvents.

Introduction

This compound is a heterocyclic organic compound featuring a morpholine ring, a benzyl group, and a nitrile functional group. The presence of the morpholine moiety is common in many pharmaceutical compounds, suggesting potential biological relevance for this molecule. An understanding of a compound's solubility is fundamental for a wide range of applications, including reaction chemistry, purification, formulation development, and in vitro/in vivo studies. Currently, published quantitative solubility data for this compound is scarce, with one source describing it as sparingly soluble in water[1]. This guide, therefore, focuses on empowering researchers to generate this critical data through standardized methodologies.

Predicted Solubility Characteristics

The molecular structure of this compound, containing both polar (morpholine, nitrile) and non-polar (benzyl group) components, suggests a varied solubility profile. The nitrogen and oxygen atoms in the morpholine ring can act as hydrogen bond acceptors, potentially conferring some solubility in protic solvents. However, the bulky, non-polar benzyl group is likely to dominate, leading to better solubility in organic solvents.

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for determining the qualitative and semi-quantitative solubility of this compound in various solvents. This protocol is synthesized from established methods for organic compound solubility testing[2][3][4][5].

3.1. Materials and Reagents

  • This compound

  • Small test tubes or vials

  • Vortex mixer

  • Water (distilled or deionized)

  • Diethyl ether

  • 5% (w/v) Sodium hydroxide (NaOH) solution

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric acid (HCl) solution

  • Concentrated sulfuric acid (H₂SO₄)

  • Organic solvents of interest (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

  • pH indicator paper

3.2. General Procedure

For each solvent, the following steps should be performed:

  • Sample Preparation: Accurately weigh a specific amount of this compound (e.g., 25 mg) and place it into a small test tube[3].

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.75 mL) in small portions to the test tube[3].

  • Mixing: After each addition, vigorously shake or vortex the test tube for a consistent period (e.g., 60 seconds) to facilitate dissolution[2].

  • Observation: Visually inspect the solution to determine if the compound has completely dissolved. If all but a few small granules have dissolved, it can be considered soluble[2].

  • Classification: Record the solubility as "soluble," "partially soluble," or "insoluble."

3.3. Solubility Classification Flow

A systematic approach to solubility testing can provide insights into the compound's functional groups and general properties. The following workflow is recommended:

  • Water Solubility: Begin by testing the solubility in water. If the compound is water-soluble, test the pH of the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral[4][5].

  • Aqueous Acid/Base Solubility: If the compound is insoluble in water, proceed to test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl[3][4][5].

    • Solubility in 5% NaOH suggests the presence of an acidic functional group.

    • Solubility in 5% NaHCO₃ indicates a relatively strong acidic group, such as a carboxylic acid.

    • Solubility in 5% HCl points to a basic functional group, like an amine.

  • Concentrated Acid Solubility: For compounds insoluble in the above aqueous solutions, solubility in cold, concentrated sulfuric acid can be tested. Solubility in this strong acid is characteristic of compounds containing oxygen, nitrogen, or double/triple bonds[5].

  • Organic Solvent Solubility: Systematically test the solubility in a range of common organic solvents with varying polarities (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).

Data Presentation

The results of the solubility tests should be recorded in a clear and organized table to allow for easy comparison.

Solvent SystemTemperature (°C)Observation (e.g., Soluble, Partially Soluble, Insoluble)
WaterAmbient
5% NaOHAmbient
5% NaHCO₃Ambient
5% HClAmbient
Concentrated H₂SO₄Ambient
EthanolAmbient
MethanolAmbient
AcetoneAmbient
DichloromethaneAmbient
Ethyl AcetateAmbient
HexaneAmbient

Experimental Workflow Diagram

The following diagram illustrates the logical progression for determining the solubility of this compound.

Solubility_Workflow start Start with this compound water Test Solubility in Water start->water ph_test Test pH of Aqueous Solution water->ph_test Soluble naoh Test Solubility in 5% NaOH water->naoh Insoluble end End ph_test->end nahco3 Test Solubility in 5% NaHCO3 naoh->nahco3 Soluble (Weak Acid) hcl Test Solubility in 5% HCl naoh->hcl Insoluble nahco3->end h2so4 Test Solubility in Conc. H2SO4 hcl->h2so4 Insoluble hcl->end Soluble (Base) organic Test Solubility in Organic Solvents h2so4->organic Insoluble (Inert) h2so4->end Soluble (Neutral) organic->end

Caption: A flowchart illustrating the experimental workflow for determining the solubility of this compound.

Conclusion

References

Spectral Analysis of 4-Benzylmorpholine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral analysis of 4-benzylmorpholine-2-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of public experimental spectral data for this specific molecule, this guide leverages predicted data and analysis of analogous structures to provide a detailed characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document also outlines detailed experimental protocols for acquiring such data and presents a logical workflow for spectral analysis.

Introduction

This compound belongs to the morpholine class of compounds, which are prevalent in many natural products and pharmaceuticals due to their wide range of biological activities. The presence of a benzyl group and a carbonitrile functional group suggests its potential as a versatile building block in the synthesis of more complex molecules. A thorough spectral analysis is crucial for the unambiguous identification and characterization of this compound, ensuring its purity and structural integrity in research and development settings.

This guide serves as a practical resource for researchers, providing the expected spectral data, detailed methodologies for its acquisition, and a visual representation of the analytical workflow.

Predicted and Analogous Spectral Data

In the absence of publicly available experimental spectra for this compound, the following tables summarize predicted data and data from structurally related compounds. These values provide a strong foundation for the identification and characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
H-24.5 - 4.7Triplet1H
H-3a3.9 - 4.1Doublet of Doublets1H
H-3b2.9 - 3.1Doublet of Doublets1H
H-5a3.6 - 3.8Multiplet1H
H-5b2.5 - 2.7Multiplet1H
H-6a3.7 - 3.9Multiplet1H
H-6b2.3 - 2.5Multiplet1H
Benzyl-CH₂3.5 - 3.7Singlet2H
Aromatic-H7.2 - 7.4Multiplet5H

Disclaimer: These are predicted values and may vary from experimental results.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-245 - 50
C-365 - 70
C-550 - 55
C-665 - 70
C=N (Nitrile)115 - 120
Benzyl-CH₂60 - 65
Aromatic-C (quaternary)135 - 140
Aromatic-CH125 - 130

Disclaimer: These are predicted values and may vary from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted based on the analysis of its constituent functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C≡N (Nitrile stretch)2240 - 2260Medium, Sharp
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium to Strong
C=C (Aromatic)1450 - 1600Medium to Weak
C-O-C (Ether stretch)1070 - 1150Strong
C-N (Amine stretch)1020 - 1250Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted molecular ion peaks for this compound are presented below.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Notes
[M]⁺202.11Molecular Ion
[M+H]⁺203.12Protonated Molecular Ion
[M+Na]⁺225.10Sodium Adduct

The fragmentation pattern is expected to show a prominent peak at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺).

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality NMR, IR, and MS spectra for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a 5 mm NMR tube.

3.1.2. Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 220 ppm.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure with the anvil to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

3.3.1. Sample Preparation (Electrospray Ionization - ESI)

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution can be directly infused into the mass spectrometer or injected through a liquid chromatography (LC) system.

3.3.2. Data Acquisition

  • Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

  • Parameters:

    • Ionization Mode: Positive ion mode is typically suitable for this compound.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source and Desolvation Temperatures: Optimized for the specific instrument and solvent system.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a novel compound like this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Prep Compound Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Interpret_NMR Elucidate Carbon-Hydrogen Framework NMR->Interpret_NMR Interpret_IR Identify Functional Groups IR->Interpret_IR Interpret_MS Determine Molecular Weight & Formula MS->Interpret_MS Structure_Elucidation Combine Data for Structure Confirmation Interpret_NMR->Structure_Elucidation Interpret_IR->Structure_Elucidation Interpret_MS->Structure_Elucidation Purity Assess Sample Purity Structure_Elucidation->Purity Final_Report Generate Technical Report Purity->Final_Report

Caption: Workflow for the spectral analysis of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the spectral characteristics of this compound. While the presented data is based on predictions and analysis of analogous structures, it offers a robust starting point for researchers. The detailed experimental protocols and the logical workflow for spectral analysis are intended to facilitate the efficient and accurate characterization of this and other novel compounds in a laboratory setting. Experimental verification of the predicted data is highly recommended for definitive structural confirmation.

An In-depth Technical Guide to the Synthesis and Characterization of 4-Benzylmorpholine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-benzylmorpholine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines detailed synthetic methodologies, predicted characterization data, and standardized experimental protocols.

Introduction

This compound (CAS No: 126645-52-1; Molecular Formula: C₁₂H₁₄N₂O; Molecular Weight: 202.25 g/mol ) is a derivative of morpholine, a core structure found in numerous biologically active compounds. The presence of the benzyl group on the nitrogen and a nitrile group at the 2-position of the morpholine ring offers a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents. Morpholine derivatives are known to exhibit a wide range of pharmacological activities, and the introduction of a cyano group can modulate a molecule's polarity, metabolic stability, and ability to participate in hydrogen bonding.

Synthesis of this compound

Two primary synthetic routes for this compound have been reported, starting from either 4-benzylmorpholine-2-carbaldehyde or morpholine-2-methanol.

Method 1: Cyanation of 4-Benzylmorpholine-2-carbaldehyde

This method involves the conversion of the aldehyde functional group to a nitrile. A common approach for this transformation is the reaction with hydroxylamine followed by dehydration.

Reaction Scheme:

Caption: Synthesis of this compound from 4-benzylmorpholine-2-carbaldehyde.

Experimental Protocol:

  • To a reaction flask, add 4-benzylmorpholine-2-carbaldehyde, anhydrous formic acid, and hydroxylamine hydrochloride.[1]

  • Stir the mixture and heat to reflux for 1 hour.[1]

  • After cooling to room temperature, add a saturated saline solution and stir well.[1]

  • Filter the resulting solid, wash the filter cake with water, and dry to obtain the crude product.[1]

  • Purify the crude product by silica gel column chromatography to yield pure this compound.[1]

Method 2: N-Benzylation of Morpholine-2-methanol and Subsequent Functional Group Transformation

This pathway involves the N-benzylation of a pre-existing morpholine structure. While the direct conversion from morpholine-2-methanol to the nitrile is not fully detailed in the available literature, a plausible multi-step process would involve protection of the alcohol, introduction of the nitrile, followed by deprotection, or a more direct N-alkylation followed by conversion of the alcohol to the nitrile. A related patent describes the synthesis of benzyl morpholine derivatives starting from N-benzylethanolamine, which cyclizes to form the morpholine ring. A variation of this approach could also be envisioned.

Reaction Scheme:

Caption: Plausible synthetic route starting from morpholine-2-methanol.

Experimental Protocol (for N-benzylation step):

  • Dissolve morpholine-2-methanol in a 10% sodium bicarbonate solution and cool to 0-4 °C.[1]

  • Prepare a solution of benzyl chloride in acetone.[1]

  • Add the benzyl chloride solution dropwise to the cooled morpholine-2-methanol solution.[1]

  • Stir the reaction mixture in an ice bath for 30 minutes, followed by stirring at room temperature for 2 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography.[1]

  • The subsequent conversion of the resulting 4-benzylmorpholine-2-methanol to the target nitrile would require additional steps, such as oxidation to the aldehyde followed by cyanation as in Method 1.

Summary of Synthetic Methods
ParameterMethod 1Method 2 (N-Benzylation)
Starting Material 4-Benzylmorpholine-2-carbaldehydeMorpholine-2-methanol
Key Reagents Hydroxylamine hydrochloride, Formic acidBenzyl chloride, Sodium bicarbonate
Reaction Conditions Reflux0 °C to room temperature
Advantages Direct conversion of the aldehyde to the nitrile.Utilizes a potentially more accessible starting material.
Disadvantages Requires the synthesis of the starting aldehyde.Requires multiple steps for the full transformation.

Characterization

To date, detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following tables provide predicted data based on the chemical structure and analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.25 - 7.40m5HPhenyl-H
~ 4.5 - 4.7dd1HH-2
~ 3.9 - 4.1m1HH-6 (eq)
~ 3.6 - 3.8m1HH-6 (ax)
~ 3.5 - 3.7d2H-CH₂-Ph
~ 2.8 - 3.0m1HH-5 (eq)
~ 2.6 - 2.8m1HH-3 (eq)
~ 2.3 - 2.5m1HH-5 (ax)
~ 2.1 - 2.3m1HH-3 (ax)

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 137 - 138Phenyl C (quaternary)
~ 128 - 130Phenyl CH
~ 118 - 120-C≡N
~ 66 - 68C-6
~ 60 - 62-CH₂-Ph
~ 53 - 55C-5
~ 50 - 52C-3
~ 48 - 50C-2
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3030MediumAromatic C-H stretch
~ 2950, 2850Medium-StrongAliphatic C-H stretch
~ 2240 - 2260MediumC≡N stretch
~ 1600, 1495, 1450Medium-WeakAromatic C=C stretch
~ 1115StrongC-O-C stretch
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization)

m/zPossible Fragment
202[M]⁺ (Molecular Ion)
175[M - HCN]⁺
91[C₇H₇]⁺ (Tropylium ion, base peak)
77[C₆H₅]⁺

Experimental Protocols for Characterization

The following are generalized protocols for acquiring characterization data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common method. Alternatively, direct infusion Electrospray Ionization (ESI) can be used.

  • Data Acquisition (EI): Use a standard electron energy of 70 eV. Acquire data over a mass-to-charge (m/z) range of approximately 50-300.

  • Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses, which can provide structural information.

Workflow and Logical Relationships

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesis of this compound (Method 1 or 2) purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation and Purity Assessment nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: General experimental workflow for the synthesis and characterization of this compound.

References

Discovery and history of 4-Benzylmorpholine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to 4-Benzylmorpholine-2-carbonitrile: History, Synthesis, and Application

This technical guide provides a comprehensive overview of this compound, a key intermediate in the development of pharmaceutically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its history, synthesis, and the biological pathways it influences through its derivatives.

Discovery and History

The morpholine ring is a recognized pharmacophore present in many pharmaceutical compounds, and its derivatives are known to possess a range of biological activities, including anti-inflammatory and cholesterol-lowering effects.[2] The incorporation of a benzyl group and a reactive carbonitrile functional group makes this compound a versatile precursor for creating complex heterocyclic molecules for drug discovery processes.[3][4]

Physicochemical and Structural Data

A summary of the key physicochemical properties for this compound is provided below. Specific experimental data such as reaction yield and melting point are not consistently reported in the available literature.

PropertyValueSource(s)
CAS Number 126645-52-1[3]
Molecular Formula C₁₂H₁₄N₂O[2]
Molecular Weight 202.25 g/mol [4]
Appearance White to off-white solid[3]
Boiling Point 343.1 °C (Predicted)[4]
Density 1.14 g/cm³ (Predicted)[4]
pKa 4.89 ± 0.10 (Predicted)[3]
Reaction Yield Not available in searched literature.
Melting Point Not available in searched literature.
Spectroscopic Data Not available in searched literature.

Synthesis and Experimental Protocols

While several synthetic routes have been outlined, a complete, detailed experimental protocol for this compound is not fully detailed in a single public source. The following sections describe the most plausible methodologies based on available information.

Synthesis from 4-Benzylmorpholine-2-carbaldehyde

One reported method involves the conversion of an aldehyde precursor to the nitrile.[2]

Experimental Protocol:

  • Combine 4-benzylmorpholine-2-carbaldehyde, anhydrous formic acid, and hydroxylamine hydrochloride in a reaction flask.

  • Stir the mixture and heat at reflux for one hour.

  • After cooling to room temperature, add a saturated saline solution and stir thoroughly.

  • Filter the resulting solid, wash the filter cake with water, and dry to obtain the crude product.

  • Purify the crude solid via silica gel column chromatography to yield this compound.[2]

Plausible Synthesis via Cyclization of N-Benzylethanolamine

Patent literature indicates that N-benzylethanolamine is a key starting material for a large-scale synthesis.[1] While the patent does not provide the full method, a representative protocol can be constructed based on a closely related synthesis of a morpholine derivative involving intramolecular cyclization. This method involves the reaction of N-benzylethanolamine with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) followed by base-promoted ring closure.

Experimental Protocol:

  • Step 1: N-Alkylation. In a suitable solvent such as toluene, dissolve N-benzylethanolamine (1.0 eq).

  • Add a haloacetonitrile (e.g., chloroacetonitrile, 1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture for 16-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization. Cool the reaction mixture to between -5 °C and 0 °C in an ice bath.

  • Slowly add a strong base, such as potassium tert-butoxide (1.1 eq) in a solvent like THF, over 30 minutes, maintaining the low temperature. This promotes the intramolecular cyclization to form the morpholine ring.

  • Stir the mixture at this temperature for an additional 1-2 hours.

  • Step 3: Workup and Isolation. Quench the reaction by adding water. Separate the aqueous and organic layers.

  • Wash the organic layer with water and/or brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Step 4: Purification. Purify the resulting crude material by silica gel column chromatography to isolate pure this compound.

The diagram below illustrates the logical workflow for this plausible synthesis.

G reactant reactant process process product product intermediate intermediate A N-Benzylethanolamine + Haloacetonitrile B N-Alkylation (Toluene, RT, 16h) A->B Step 1 C Intermediate Adduct B->C D Intramolecular Cyclization (Potassium tert-butoxide, -5°C) C->D Step 2 E Crude Product Mixture D->E F Aqueous Workup & Extraction E->F Step 3 G Purification (Column Chromatography) F->G Step 4 H 4-Benzylmorpholine- 2-carbonitrile G->H G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle Vesicles with Serotonin (5-HT) & Norepinephrine (NE) release Neurotransmitter Release SERT Serotonin Transporter (SERT) release->SERT Reuptake NET Norepinephrine Transporter (NET) release->NET Reuptake receptor_5HT 5-HT Receptors release->receptor_5HT 5-HT receptor_NE NE Receptors release->receptor_NE NE signal Signal Propagation (Mood Regulation) receptor_5HT->signal receptor_NE->signal cleft_label Synaptic Cleft snri SNRI Drug snri->SERT BLOCKS snri->NET BLOCKS

References

Unlocking the Potential of 4-Benzylmorpholine-2-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core characteristics and potential research applications of 4-Benzylmorpholine-2-carbonitrile, a versatile heterocyclic compound. Given the inherent biological significance of the morpholine scaffold, this molecule presents a promising starting point for the discovery of novel therapeutics. This document provides a comprehensive overview of its synthesis, chemical properties, and known applications, alongside inferred potential based on the activities of structurally related compounds.

Compound Profile

This compound, with the CAS number 126645-52-1, is a morpholine derivative characterized by a benzyl group at the 4-position and a nitrile group at the 2-position.[1][2] The presence of the morpholine ring, a common pharmacophore, suggests its potential for biological activity.[1][3]

PropertyValueSource
Molecular Formula C12H14N2O[1]
Molecular Weight 202.25 g/mol [1]
CAS Number 126645-52-1[1][2]
Synonyms N-benzyl-2-cyanomorpholine, 4-(Phenylmethyl)-2-morpholinecarbonitrile[4]
Appearance White to off-white solid[2]
pKa (Predicted) 4.89 ± 0.10[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multiple routes. Below are the described experimental protocols.

Synthesis from 4-Benzylmorpholine-2-carbaldehyde

One common method involves the reaction of 4-benzylmorpholine-2-carbaldehyde with hydroxylamine hydrochloride in the presence of anhydrous formic acid.[1]

Experimental Protocol:

  • To a reaction flask, add 4-benzylmorpholine-2-carbaldehyde, anhydrous formic acid, and hydroxylamine hydrochloride.

  • Stir the mixture and heat at reflux for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Add a saturated saline solution and stir thoroughly.

  • Filter the resulting solid, wash the filter cake with water, and dry to obtain the crude product.

  • Purify the product by silica gel column chromatography to yield this compound.[1]

A logical workflow for this synthesis is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Benzylmorpholine-2-carbaldehyde D Mix and Reflux (1 hr) A->D B Anhydrous Formic Acid B->D C Hydroxylamine Hydrochloride C->D E Cool to Room Temperature D->E F Add Saturated Saline E->F G Filter and Wash F->G H Dry G->H I Silica Gel Column Chromatography H->I J This compound I->J Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Presynaptic Neuron->Synaptic Cleft Release of Serotonin & Norepinephrine SERT/NET Serotonin/Norepinephrine Transporters Synaptic Cleft->SERT/NET Reuptake Neurotransmitter\nReceptors Neurotransmitter Receptors Synaptic Cleft->Neurotransmitter\nReceptors Binding Postsynaptic Neuron Postsynaptic Neuron SERT/NET->Presynaptic Neuron SNRI SNRI (Derived from This compound) SNRI->SERT/NET Inhibits Neurotransmitter\nReceptors->Postsynaptic Neuron Signal Transduction

References

4-Benzylmorpholine-2-carbonitrile: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Benzylmorpholine-2-carbonitrile (CAS No. 126645-52-1). Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document extrapolates potential degradation pathways and handling procedures based on the known chemical behavior of its constituent functional groups: the morpholine ring, the benzylamine moiety, and the nitrile group. This guide also outlines a general experimental workflow for conducting forced degradation studies to establish a comprehensive stability profile.

Introduction

This compound is a heterocyclic compound featuring a morpholine core, a versatile pharmacophore in medicinal chemistry known for conferring favorable pharmacokinetic properties.[1][2][3][4] Its structure, incorporating a benzyl group and a nitrile functional group, suggests its potential as a building block in the synthesis of novel therapeutic agents. As with any compound intended for research and drug development, understanding its chemical stability is paramount to ensure the integrity of experimental results, maintain shelf-life, and guarantee safety. This document serves as a foundational resource for researchers, providing guidance on storage, handling, and potential degradation mechanisms.

Chemical and Physical Properties

A summary of the basic properties of this compound is presented below.

PropertyValue
CAS Number 126645-52-1
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol
Appearance Solid (form may vary)
pKa (Predicted) 4.89 ± 0.10

Recommended Storage and Handling

While specific, quantitative stability data is not extensively documented, general recommendations from suppliers and chemical safety principles provide a strong basis for proper storage and handling.

Storage Conditions

To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters.

ParameterRecommendationRationale
Temperature Refrigerator (2-8 °C) or cool place.Reduces the rate of potential thermally induced degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Minimizes oxidative degradation of the benzylamine and morpholine moieties.[5][6]
Light Store in a light-resistant (amber) container.Protects against potential photodegradation of the morpholine ring.[6]
Moisture Store in a tightly sealed container in a dry place.Prevents hydrolysis of the nitrile group and potential water-mediated degradation of the benzylamine.[5][7][8][9]
Handling Procedures

Safe and effective handling is crucial to maintain the compound's integrity and ensure personnel safety.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Hygroscopicity: While not explicitly documented, similar compounds can be sensitive to moisture. Handle quickly and reseal containers promptly.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, which could initiate degradation.

Potential Degradation Pathways

No specific degradation pathways for this compound have been published. However, based on the known reactivity of its functional groups, a hypothetical degradation map can be proposed. Key vulnerabilities include the benzylamine linkage, the nitrile group, and the morpholine ring itself.

  • Oxidative Degradation: Benzylamines are susceptible to oxidation, which can lead to the formation of imines. These intermediates can subsequently hydrolyze to form benzaldehyde and the corresponding morpholine-2-carbonitrile amine.[5][10] Further oxidation could yield benzoic acid.

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions. This reaction typically proceeds through an amide intermediate to form the corresponding carboxylic acid, 4-benzylmorpholine-2-carboxylic acid.[7][8][9][11][12]

  • Ring Opening: The morpholine ring, while generally stable, can undergo degradation, particularly under oxidative or photolytic stress, potentially leading to ring-opened byproducts.[6][13]

The logical relationship between the parent compound and its potential primary degradants is visualized in the diagram below.

G Figure 1: Hypothetical Degradation Pathways cluster_oxidation Oxidative Stress (Air, Oxidizing Agents) cluster_hydrolysis Hydrolytic Stress (Acid/Base, Water) cluster_photolysis Photolytic/Oxidative Stress parent This compound imine Imine Intermediate parent->imine Oxidation amide 4-Benzylmorpholine-2-carboxamide parent->amide Partial Hydrolysis carboxylic_acid 4-Benzylmorpholine-2-carboxylic acid parent->carboxylic_acid Direct Hydrolysis ring_opened Ring-Opened Products parent->ring_opened Ring Opening benzaldehyde Benzaldehyde imine->benzaldehyde Hydrolysis benzoic_acid Benzoic Acid benzaldehyde->benzoic_acid Oxidation amide->carboxylic_acid Full Hydrolysis

Caption: Hypothetical degradation pathways for this compound.

Experimental Protocols: A General Workflow for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended.[14][15][16] Such studies intentionally stress the molecule to identify likely degradation products and develop stability-indicating analytical methods.

Objective

The primary goals of a forced degradation study are:

  • To identify potential degradation products.

  • To establish degradation pathways.

  • To develop and validate a stability-indicating analytical method (e.g., HPLC, UPLC) that can separate the parent compound from all significant degradants.

  • To determine the intrinsic stability of the molecule.[16]

General Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study. The specific concentrations and conditions should be optimized based on preliminary experiments.

G Figure 2: Forced Degradation Experimental Workflow cluster_conditions Stress Conditions cluster_evaluation Data Evaluation start Prepare Stock Solution of This compound stress Expose Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl, heat) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH, heat) stress->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stress->oxidation thermal Thermal Stress (e.g., 80°C, solid & solution) stress->thermal photolytic Photolytic Stress (ICH Q1B conditions) stress->photolytic analysis Analyze Samples by a Suitable Analytical Method (e.g., LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis evaluation Evaluate Data analysis->evaluation peak_purity Assess Peak Purity evaluation->peak_purity mass_balance Calculate Mass Balance evaluation->mass_balance identify Identify Degradants (MS/NMR) evaluation->identify pathway Propose Degradation Pathway evaluation->pathway end Develop & Validate Stability-Indicating Method peak_purity->end mass_balance->end identify->end pathway->end

Caption: General workflow for conducting a forced degradation study.

Conclusion

While specific stability data for this compound is scarce, a conservative approach to storage and handling is warranted. Based on its chemical structure, the compound is potentially susceptible to degradation via oxidation, hydrolysis, and photolysis. Researchers should store the material in a cool, dry, dark place under an inert atmosphere. For definitive stability information and the development of long-term research programs, it is highly recommended that a comprehensive forced degradation study be performed to elucidate its specific degradation pathways and establish a validated, stability-indicating analytical method.

References

Purity Analysis of 4-Benzylmorpholine-2-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 4-Benzylmorpholine-2-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines potential impurities, and details analytical techniques including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside strategies for chiral purity assessment.

Introduction to this compound and its Purity

This compound is a heterocyclic compound with the molecular formula C₁₂H₁₄N₂O. Its structure, featuring a morpholine ring, a benzyl group, and a nitrile functional group, makes it a valuable building block in medicinal chemistry. The purity of this intermediate is of paramount importance as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide details the analytical approaches to ensure the quality and purity of this compound, focusing on the identification and quantification of potential process-related impurities and stereoisomers.

Potential Impurity Profile

Based on common synthetic routes, the following impurities could potentially be present in a sample of this compound. One common synthesis route involves the reaction of 4-benzylmorpholine-2-carbaldehyde with anhydrous formic acid and hydroxylamine hydrochloride.[1] Another method is the reaction of morpholine-2-methanol with benzyl chloride.[1]

Table 1: Potential Process-Related Impurities

Impurity NameChemical StructureOrigin
4-Benzylmorpholine-2-carbaldehydeC₁₂H₁₅NO₂Unreacted starting material
Morpholine-2-methanolC₅H₁₁NO₂Unreacted starting material
Benzyl chlorideC₇H₇ClUnreacted starting material
Formic acidCH₂O₂Reagent
Hydroxylamine hydrochlorideH₄ClNOReagent
N-Benzyl-2-cyanomorpholine IsomersC₁₂H₁₄N₂OBy-products from side reactions
Degradation productsVariousArise from instability

Analytical Methodologies for Purity Determination

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the purity assessment of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is a suitable starting point for the analysis of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for reversed-phase chromatography.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often effective. The gradient can be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., around 220 nm and 254 nm).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture).

Table 2: Example HPLC Gradient Elution Program

Time (min)% Aqueous Buffer% Organic Modifier
09010
201090
251090
269010
309010

Note: This is a generic starting point and the method would require optimization and validation for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities. Due to the polarity of the morpholine moiety, direct analysis of this compound by GC might be challenging. Derivatization can be employed to enhance its volatility. A common derivatization for morpholine and its derivatives is the formation of N-nitrosomorpholine.

  • Derivatization:

    • Dissolve the sample in an acidic aqueous solution.

    • Add a solution of sodium nitrite to form the N-nitroso derivative.

    • Extract the derivative into an organic solvent (e.g., dichloromethane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is often suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.

Table 3: Example GC-MS Parameters for Analysis of Morpholine Derivatives

ParameterValue
Column5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium (1 mL/min)
Injector Temperature250 °C
Oven Program100°C (2 min), then 10°C/min to 280°C (5 min)
MS IonizationElectron Ionization (70 eV)
MS Scan Rangem/z 40-400

Note: This method is based on the analysis of morpholine and would require significant adaptation and validation for this compound.

GCMS_Workflow Sample Sample of 4-Benzylmorpholine- 2-carbonitrile Derivatization Derivatization (e.g., Nitrosation) Sample->Derivatization Acidic conditions, Sodium Nitrite Extraction Liquid-Liquid Extraction Derivatization->Extraction Organic Solvent GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Data_Analysis Data Analysis (Impurity Identification & Quantification) GCMS_Analysis->Data_Analysis Purity_Analysis_Logic Start Purity Analysis of This compound Chromatography Chromatographic Methods Start->Chromatography Spectroscopy Spectroscopic Methods Start->Spectroscopy HPLC HPLC Chromatography->HPLC GCMS GC-MS Chromatography->GCMS Chiral Chiral Separation Chromatography->Chiral NMR NMR Spectroscopy->NMR

References

Navigating the Synthesis of Novel Therapeutics: A Technical Guide to 4-Benzylmorpholine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the procurement, applications, and synthetic protocols for 4-benzylmorpholine-2-carbonitrile, a key intermediate in the development of advanced therapeutic agents. With a focus on practical application, this document provides detailed information for researchers engaged in medicinal chemistry and drug discovery.

Commercial Availability and Supplier Specifications

This compound (CAS No. 126645-52-1) is readily available from a range of specialized chemical suppliers. For researchers, securing a reliable source of high-purity starting materials is a critical first step in any synthetic workflow. The table below summarizes the offerings from several prominent suppliers, providing a comparative overview of available quantities and typical purities. The (R)-enantiomer (CAS No. 2199389-10-9) is also commercially available for stereospecific syntheses.

SupplierProduct CodePurityAvailable Quantities
Sigma-Aldrich AldrichCPR-Inquire
Toronto Research Chemicals (TRC) B535160>97%25mg, 100mg, 250mg, 1g
Anichem INT-1263>95%5g, 10g
CP Lab Safety -min 95%1g
BLDpharm BD13496997%1g, 5g, 25g
Achemica ->95%Inquire
VWR --Inquire

Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Core Application: A Precursor to Dual Serotonin-Norepinephrine Reuptake Inhibitors

This compound serves as a crucial building block in the synthesis of a novel class of benzyl morpholine derivatives. These derivatives have been identified as potent and selective inhibitors of both serotonin (5-HT) and norepinephrine (NE) reuptake, making them promising candidates for the treatment of a variety of central nervous system disorders, including depression and anxiety.

The general mechanism of action for Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) involves the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

SNRI_Mechanism cluster_pre cluster_cleft cluster_post Presynaptic Neuron Presynaptic Neuron Synaptic Vesicle Synaptic Vesicle 5-HT & NE 5-HT NE Synaptic Cleft Synaptic Cleft 5-HT & NE->Synaptic Cleft Release Receptors Postsynaptic Receptors Synaptic Cleft->Receptors Binding & Signal Transduction SERT SERT Synaptic Cleft->SERT Reuptake NET NET Synaptic Cleft->NET Reuptake 5-HT & NE in Cleft 5-HT NE Postsynaptic Neuron Postsynaptic Neuron SNRI SNRI Derivative SNRI->SERT Inhibition SNRI->NET Inhibition

Caption: General mechanism of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Key Experimental Protocol: Synthesis of a Phenyl-Substituted Morpholine Intermediate

The following protocol is adapted from methodologies described in patent literature for the synthesis of SNRI precursors. This specific example details the reaction of this compound with a Grignard reagent to introduce a phenyl group, a critical step in building the final pharmacophore.

Reaction Scheme:

reaction_scheme start This compound product Phenyl(4-benzylmorpholin-2-yl)methanone start->product 1. Add Grignard Reagent 2. Aqueous Workup reagent Phenylmagnesium Chloride (Grignard Reagent) solvent Toluene / THF

Caption: Synthesis of a key intermediate via Grignard reaction.

Materials and Equipment:
  • This compound

  • Phenylmagnesium chloride (2M solution in THF)

  • Toluene, anhydrous

  • Diethyl ether

  • 1N HCl

  • Aqueous sodium carbonate

  • Magnesium sulfate

  • Double-jacketed reactor or round-bottom flask with magnetic stirrer

  • Addition funnel

  • Cooling bath (ice-water or other)

  • Standard laboratory glassware for extraction and purification

Procedure:
  • Reaction Setup: A double-jacketed reactor is charged with this compound (1 equivalent) and dry diethyl ether or toluene. The vessel is purged with an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The reaction mixture is cooled to an internal temperature of 0-1°C using a cooling bath.

  • Addition of Grignard Reagent: Phenylmagnesium chloride (1.08 equivalents) is added dropwise via an addition funnel over a period of 1 hour. The internal temperature should be carefully monitored and maintained between -3°C and 7°C.

  • Reaction Monitoring: The reaction is stirred at approximately 0°C for an additional 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the dropwise addition of methanol, followed by 1N HCl.

  • Workup: The mixture is heated to 60°C for 1 hour, then cooled. The layers are separated, and the aqueous layer is made basic with an aqueous sodium carbonate solution.

  • Extraction and Purification: The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with water and brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as an oil.

  • Further Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

Experimental Workflow Overview

The development of novel therapeutics from this compound follows a structured workflow from initial synthesis to biological evaluation. This process is designed to efficiently identify and characterize promising lead compounds.

workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation start 4-Benzylmorpholine- 2-carbonitrile grignard Grignard Reaction start->grignard purification1 Purification (Chromatography) grignard->purification1 further_rx Further Synthetic Steps (e.g., Reduction, Debenzylation) purification1->further_rx purification2 Final Compound Purification further_rx->purification2 in_vitro In Vitro Assays (e.g., Binding Affinity, Reuptake Inhibition) purification2->in_vitro data_analysis Data Analysis (IC50, Ki Determination) in_vitro->data_analysis in_vivo In Vivo Models (e.g., Animal Models of Depression) data_analysis->in_vivo lead_selection Lead Compound Selection in_vivo->lead_selection

Caption: From intermediate to lead compound: A typical workflow.

This guide provides a foundational understanding of the role of this compound in modern drug discovery. By leveraging the information on its commercial availability and key synthetic applications, researchers can effectively incorporate this versatile intermediate into their research and development programs.

Methodological & Application

Synthesis of 4-Benzylmorpholine-2-carbonitrile from 4-Benzylmorpholine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-Benzylmorpholine-2-carbonitrile, a valuable building block in medicinal chemistry and drug development. The protocol details a robust two-step synthetic pathway starting from the readily available 4-benzylmorpholine. The methodology involves an initial N-oxidation of the tertiary amine followed by a Polonovski-Potier reaction to introduce the cyano group at the C-2 position of the morpholine ring. This application note includes detailed experimental procedures, a summary of expected quantitative data, and visualizations to aid in the understanding of the reaction workflow and underlying principles.

Introduction

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The introduction of a carbonitrile group onto the morpholine ring, specifically at the C-2 position, provides a versatile handle for further chemical modifications, enabling the exploration of novel chemical space in drug discovery programs. The target compound, this compound, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. This protocol offers a reliable and reproducible method for its preparation from 4-benzylmorpholine.

Overall Reaction Scheme

The synthesis of this compound from 4-benzylmorpholine is achieved in two sequential steps:

  • N-Oxidation: 4-Benzylmorpholine is oxidized to 4-benzylmorpholine N-oxide.

  • Polonovski-Potier Reaction: The intermediate N-oxide is reacted with trifluoroacetic anhydride (TFAA) to generate an iminium ion, which is subsequently trapped by a cyanide nucleophile to yield the desired product.

Data Presentation

The following table summarizes the key reactants, intermediates, and the final product, along with their relevant physicochemical properties.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
4-Benzylmorpholine4-BenzylmorpholineC₁₁H₁₅NO177.24
4-Benzylmorpholine N-oxide4-Benzylmorpholine N-oxideC₁₁H₁₅NO₂193.24
This compoundthis compoundC₁₂H₁₄N₂O202.25

Expected Yields and Purity:

StepProductTypical Yield (%)Purity (%)
N-Oxidation4-Benzylmorpholine N-oxide>95>98
Polonovski-Potier ReactionThis compound60-75>97

1H and 13C NMR Data for this compound (Predicted):

While experimental data is preferred, in its absence, predicted NMR data can provide a useful reference.

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~7.30-7.45m5HPhenyl-H
¹H~4.50dd1HH-2
¹H~3.80-3.95m2HH-6 (axial & equatorial)
¹H~3.60s2HBenzyl-CH₂
¹H~2.80-2.95m1HH-3 (axial)
¹H~2.60-2.75m2HH-5 (axial & equatorial)
¹H~2.30-2.45m1HH-3 (equatorial)
¹³C~137.0s-Phenyl-C (quaternary)
¹³C~129.0, ~128.5, ~127.5d-Phenyl-CH
¹³C~117.0s-CN
¹³C~66.5t-C-6
¹³C~63.0t-Benzyl-CH₂
¹³C~53.0t-C-5
¹³C~51.0t-C-3
¹³C~49.0d-C-2

Experimental Protocols

Materials and Reagents:

  • 4-Benzylmorpholine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfite (Na₂SO₃), 10% aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Trifluoroacetic anhydride (TFAA)

  • Potassium cyanide (KCN) (EXTREME CAUTION: Highly toxic)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Step 1: Synthesis of 4-Benzylmorpholine N-oxide

This procedure is adapted from standard N-oxidation protocols for tertiary amines.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-benzylmorpholine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add solid meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a 10% aqueous solution of sodium sulfite (Na₂SO₃) to decompose excess peroxide.

    • Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4-benzylmorpholine N-oxide as a white solid or a viscous oil. The product is often of sufficient purity to be used in the next step without further purification.

Step 2: Synthesis of this compound via Polonovski-Potier Reaction

This protocol is based on established procedures for the α-cyanation of N-alkyl cyclic amines.[1] EXTREME CAUTION: Potassium cyanide is a highly toxic substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide quench solution (e.g., alkaline hypochlorite) should be readily available.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-benzylmorpholine N-oxide (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Add trifluoroacetic anhydride (TFAA, 1.5 eq.) dropwise via syringe over 10 minutes. Stir the mixture at -78 °C for 30 minutes to form the iminium ion intermediate.

  • Cyanation: In a separate flask, prepare a solution of potassium cyanide (KCN, 2.0 eq.) in water. Add this aqueous solution to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir vigorously for 12-16 hours.

  • Work-up:

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic (pH > 8).

    • Filter the biphasic mixture through a pad of diatomaceous earth to remove any precipitates.

    • Separate the organic layer and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid or oil.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Polonovski-Potier Reaction Start_1 4-Benzylmorpholine in DCM Reaction_1 Add m-CPBA at 0°C Start_1->Reaction_1 Workup_1 Quench with Na₂SO₃, Wash with NaHCO₃, Dry and Concentrate Reaction_1->Workup_1 Product_1 4-Benzylmorpholine N-oxide Workup_1->Product_1 Start_2 4-Benzylmorpholine N-oxide in DCM Reaction_2 Add TFAA at -78°C Start_2->Reaction_2 Cyanation Add KCN solution Reaction_2->Cyanation Workup_2 Aqueous Work-up and Extraction Cyanation->Workup_2 Purification Column Chromatography Workup_2->Purification Product_2 This compound Purification->Product_2

Caption: Workflow for the synthesis of this compound.

Polonovski-Potier Reaction Mechanism

Polonovski_Potier_Mechanism N_Oxide 4-Benzylmorpholine N-oxide Activated_Complex O-Trifluoroacetylated Intermediate N_Oxide->Activated_Complex + TFAA TFAA Trifluoroacetic Anhydride (TFAA) Iminium_Ion Iminium Ion Intermediate Activated_Complex->Iminium_Ion - CF₃COO⁻ - H⁺ Product This compound Iminium_Ion->Product + CN⁻ Cyanide Cyanide (CN⁻)

References

Application Note: Stereoselective Synthesis of 4-Benzylmorpholine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust protocol for the stereoselective synthesis of 4-benzylmorpholine-2-carbonitrile, a valuable chiral building block in medicinal chemistry and drug discovery. The highlighted methodology utilizes an asymmetric hydrogenation of a 2-cyano-dehydromorpholine precursor, catalyzed by a rhodium complex with a large bite angle bisphosphine ligand, to achieve high enantioselectivity. This approach offers a practical and efficient route to optically active 2-substituted morpholines. Detailed experimental procedures, data presentation, and workflow diagrams are provided to facilitate implementation in a research setting.

Introduction

Chiral morpholine scaffolds are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The precise control of stereochemistry within these molecules is often critical for their pharmacological activity and safety profile. Specifically, the 2-substituted morpholine motif presents a synthetic challenge due to the stereocenter's proximity to the ring oxygen. This document outlines a state-of-the-art method for the enantioselective synthesis of this compound, a versatile intermediate for further chemical elaboration. The core of this strategy is the asymmetric hydrogenation of a prostereogenic enamine intermediate.

Overall Synthetic Strategy

The stereoselective synthesis of the target compound, (R)- or (S)-4-benzylmorpholine-2-carbonitrile, is proposed via a three-step sequence starting from readily available N-benzylethanolamine. The key step is the asymmetric hydrogenation of the intermediate, 4-benzyl-2-cyano-5,6-dihydro-4H-1,4-oxazine.

G A N-Benzylethanolamine B 2-((Benzyl(2-hydroxyethyl)amino)acetonitrile A->B Glycolonitrile C 4-Benzyl-2-cyano-5,6-dihydro-4H-1,4-oxazine B->C Dehydrative Cyclization D (R)- or (S)-4-Benzylmorpholine-2-carbonitrile C->D Asymmetric Hydrogenation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-((Benzyl(2-hydroxyethyl)amino)acetonitrile)

This initial step involves the cyanation of the secondary amine of N-benzylethanolamine.

Materials:

  • N-Benzylethanolamine

  • Glycolonitrile (50% aqueous solution)

  • Methanol

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve N-benzylethanolamine (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add glycolonitrile (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by flash column chromatography on silica gel.

Step 2: Synthesis of 4-Benzyl-2-cyano-5,6-dihydro-4H-1,4-oxazine

This step involves an intramolecular dehydrative cyclization to form the dehydromorpholine ring.

Materials:

  • 2-((Benzyl(2-hydroxyethyl)amino)acetonitrile

  • Triphenylphosphine

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve 2-((benzyl(2-hydroxyethyl)amino)acetonitrile (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add DIAD (1.5 equivalents) dropwise to the solution. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography to isolate the desired dehydromorpholine precursor.

Step 3: Asymmetric Hydrogenation of 4-Benzyl-2-cyano-5,6-dihydro-4H-1,4-oxazine

This is the key stereochemistry-defining step. The choice of the chiral ligand ((R)- or (S)-form) will determine the absolute configuration of the product. This protocol is adapted from the work of Li et al. on similar substrates.[1][2][3][4]

Materials:

  • 4-Benzyl-2-cyano-5,6-dihydro-4H-1,4-oxazine

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • Chiral bisphosphine ligand (e.g., (R)-SKP or (S)-SKP)

  • Dichloromethane (DCM), degassed

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor

Procedure:

  • In a glovebox, charge a vial with [Rh(COD)₂]BF₄ (0.01 equivalents) and the chiral ligand (0.011 equivalents).

  • Add degassed DCM and stir for 30 minutes to form the catalyst solution.

  • In a separate vial, dissolve the dehydromorpholine substrate (1 equivalent) in degassed DCM.

  • Transfer both the catalyst solution and the substrate solution to a high-pressure autoclave.

  • Seal the autoclave, purge with hydrogen gas three times.

  • Pressurize the reactor with hydrogen gas to 50 atm.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully vent the reactor and concentrate the reaction mixture in vacuo.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

G cluster_prep Precursor Synthesis cluster_hydro Asymmetric Hydrogenation A Prepare Solutions of Starting Materials B Reaction Setup (Inert Atmosphere) A->B C Reaction Monitoring (TLC) B->C D Work-up and Purification (Chromatography) C->D E Catalyst Preparation (Glovebox) D->E Dehydromorpholine Precursor F Autoclave Setup and Purging E->F G Hydrogenation Reaction (50 atm H₂, 24h) F->G H Purification and Chiral HPLC Analysis G->H

Caption: Experimental workflow for the stereoselective synthesis.

Data Presentation

The following table summarizes representative quantitative data for the key asymmetric hydrogenation step, based on analogous systems reported in the literature.[1][3][4] Actual yields and enantioselectivities may vary depending on the specific substrate and reaction conditions.

EntryChiral LigandSolventH₂ Pressure (atm)Time (h)Conversion (%)Yield (%)ee (%)
1(R)-SKPDCM5024>999598 (R)
2(S)-SKPDCM5024>999699 (S)
3(R)-SKPToluene5024958895 (R)
4(S)-SKPTHF3048928596 (S)

Signaling Pathways and Logical Relationships

The stereochemical outcome of the asymmetric hydrogenation is dictated by the interaction between the substrate, the rhodium catalyst, and the chiral bisphosphine ligand. The ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the double bond of the dehydromorpholine preferentially.

G cluster_0 Catalytic Cycle cluster_1 Stereochemical Control A [Rh(L*)]⁺ Catalyst B Substrate Coordination A->B Dehydromorpholine Substrate C Oxidative Addition of H₂ B->C D Hydride Insertion C->D Forms Rh-H bonds E Reductive Elimination D->E Stereodetermining Step E->A Product Release Ligand Chiral Ligand (L*) Substrate Prochiral Substrate Ligand->Substrate Creates Chiral Pocket Product Chiral Product Substrate->Product Face-Selective H₂ Addition

Caption: Logical relationship of stereocontrol in asymmetric hydrogenation.

Conclusion

The presented protocol for the stereoselective synthesis of this compound via asymmetric hydrogenation provides a reliable and highly enantioselective route to this important chiral building block. The methodology is scalable and utilizes a catalytic amount of a chiral rhodium complex. This application note serves as a comprehensive guide for researchers in organic synthesis and drug development to access enantioenriched 2-substituted morpholine derivatives.

References

Application Notes and Protocols: 4-Benzylmorpholine-2-carbonitrile as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylmorpholine-2-carbonitrile is a versatile heterocyclic building block with significant applications in pharmaceutical research and development. Its unique structural features, comprising a morpholine ring, a benzyl group, and a nitrile moiety, make it a valuable starting material for the synthesis of a diverse range of biologically active molecules. The morpholine scaffold is a common motif in many approved drugs, contributing to favorable physicochemical properties such as improved solubility and metabolic stability.[1] The benzyl group provides a lipophilic handle that can be crucial for receptor binding, while the nitrile group serves as a versatile functional group that can be transformed into various other functionalities, including amines, ketones, and carboxylic acids.

These application notes provide a comprehensive overview of the utility of this compound as a pharmaceutical intermediate, with a focus on its application in the synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). Detailed experimental protocols for its synthesis and key transformations are provided, along with data presented in a structured format for clarity and ease of use.

Key Applications in Drug Discovery

This compound is a key intermediate in the synthesis of compounds targeting the central nervous system (CNS).[2][3] Its primary application lies in the development of selective inhibitors of serotonin and norepinephrine reuptake, which are crucial for the treatment of depression and other mood disorders.[4][5][6] The morpholine ring in these compounds often plays a critical role in their pharmacological activity and pharmacokinetic profile.

Beyond its use in synthesizing SNRIs, the versatile chemistry of the nitrile group allows for its elaboration into a wide array of other pharmaceutical scaffolds. While less documented, its potential as a precursor for antiviral agents, particularly neuraminidase inhibitors, is an emerging area of interest. The morpholine core is present in some antiviral compounds, and the ability to introduce diverse side chains via the nitrile functionality makes this compound an attractive starting point for novel antiviral drug discovery programs.[7][8][9]

Data Presentation

Table 1: Synthesis of this compound
MethodStarting MaterialReagentsSolventReaction TimeTemperatureYieldReference
Method 1 4-Benzylmorpholine-2-carbaldehydeAnhydrous formic acid, Hydroxylamine hydrochloride-1 hourRefluxNot Reported[10]
Method 2 N-Benzylethanolamine2-Chloroacrylonitrile, Potassium tert-butoxideToluene, THF16 hours (step 1), 1 hour (step 2)Room Temp, then -5 to 0 °C61% (as HCl salt)[11]
Table 2: Grignard Reaction with this compound
Grignard ReagentProductSolventReaction TimeTemperatureYieldReference
Phenylmagnesium chloride(+/-)-(4-Benzyl-morpholin-2-yl)-phenyl-methanoneToluene, THF3.5 hours (addition), 2 hours (stirring)-3 to 7 °CNot Reported[6]
4-Fluorophenylmagnesium bromide(+/-)-(4-Benzyl-morpholin-2-yl)-(4-fluorophenyl)-methanoneDiethyl ether45 min (0 °C), 30 min (RT)0 °C to Room TempNot Reported[6]
4-Methoxyphenylmagnesium bromide(+/-)-(4-Benzyl-morpholin-2-yl)-(4-methoxyphenyl)-methanoneTHF30 minutes-20 °C to Room TempNot Reported[6]

Experimental Protocols

Protocol 1: Synthesis of this compound (Method 1)

This protocol is based on the dehydration of an oxime intermediate.

Materials:

  • 4-Benzylmorpholine-2-carbaldehyde

  • Anhydrous formic acid

  • Hydroxylamine hydrochloride

  • Saturated saline solution

  • Water

  • Silica gel for column chromatography

Procedure:

  • In a reaction flask, combine 4-benzylmorpholine-2-carbaldehyde, anhydrous formic acid, and hydroxylamine hydrochloride.[10]

  • Stir the mixture and heat to reflux for 1 hour.[10]

  • Cool the reaction mixture to room temperature.[10]

  • Add saturated saline solution and stir well.[10]

  • Filter the resulting solid, wash the filter cake with water, and dry to obtain the crude product.[10]

  • Purify the crude product by silica gel column chromatography to yield this compound.[10]

Protocol 2: Synthesis of 4-Benzylmorpholine-2-carboxylic acid hydrochloride (Precursor to Carbonitrile, Method 2)

This industrial-scale synthesis involves the reaction of N-benzylethanolamine with 2-chloroacrylonitrile followed by cyclization and hydrolysis. The resulting carboxylic acid can be converted to the carbonitrile via standard methods (e.g., reaction with sulfamide under mild conditions, though this specific step is not detailed in the reference).

Materials:

  • N-Benzylethanolamine

  • 2-Chloroacrylonitrile

  • Potassium tert-butoxide (2M solution in THF)

  • Toluene

  • Water

  • 6N Hydrochloric acid (aq)

Procedure:

  • In a 500 mL reactor under a nitrogen atmosphere, add toluene (36.72 mL) and 2-chloroacrylonitrile (10.7 g, 122.23 mmol) at room temperature.[11]

  • Add N-benzyl ethanolamine (18.36 g, 121.14 mmol) over 5 minutes and stir the reaction mixture at room temperature for 16 hours.[11]

  • Dilute the mixture with toluene (110.16 mL) and cool to -5 °C.[11]

  • Slowly add a 2M solution of potassium tert-butoxide in THF (121.14 mmol) over 30 minutes, maintaining the temperature between -5 °C and 0 °C.[11]

  • Stir the mixture at approximately -5 °C to 0 °C for 1 hour, then quench by adding water (45.9 mL).[11]

  • Separate the aqueous layer and wash the toluene layer with water (45.9 mL). Allow the mixture to warm to room temperature.[11]

  • Concentrate the organic layer under reduced pressure at 40 °C.[11]

  • Dilute the residue with toluene (100 mL) and extract with 6N aqueous HCl (162 mL).[11]

  • Heat the aqueous layer to reflux for 1.5 hours, then allow the mixture to stir at room temperature overnight.[11]

  • Filter the crystallized solid, rinse with 6N aqueous HCl (40 mL), and dry under reduced pressure at 40 °C to yield 4-Benzyl-morpholine-2-carboxylic acid hydrochloride (19 g, 61% yield).[11]

Protocol 3: Grignard Reaction with this compound

This protocol describes the addition of a Grignard reagent to the nitrile functionality to form a ketone, a key step in the synthesis of SNRI pharmacophores.

Materials:

  • This compound

  • Phenylmagnesium chloride (25 wt. % solution in THF)

  • Toluene

  • Anhydrous diethyl ether (optional, for other Grignard reagents)

  • 5M Hydrochloric acid (aq)

  • Aqueous sodium carbonate or sodium hydroxide solution

  • Ethyl acetate or diethyl ether for extraction

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for flash chromatography

Procedure (using Phenylmagnesium chloride):

  • Dilute a solution of 4-Benzyl-morpholine-2-carbonitrile (169.2 kg) with toluene (157 L) and cool to 0 °C.[6]

  • Slowly add phenylmagnesium chloride (25 wt. % solution in THF, 213 kg, 389 moles, 1.36 molar equiv.) to the reaction mixture over 3.5 hours, maintaining the temperature between -3 °C and 7 °C.[6]

  • Stir the reaction mixture for an additional 2 hours at approximately 0 °C.[6]

  • Work-up of the reaction typically involves quenching with an acidic solution (e.g., 5M HCl), followed by basification (e.g., with aqueous sodium carbonate or sodium hydroxide) and extraction with an organic solvent like ethyl acetate or diethyl ether.[6]

  • The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.[6]

  • The crude product, (+/-)-(4-Benzyl-morpholin-2-yl)-phenyl-methanone, can be purified by flash chromatography on silica gel.[6]

Mandatory Visualizations

SNRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles containing Serotonin (5-HT) and Norepinephrine (NE) Release Neurotransmitter Release Vesicle->Release Action Potential 5-HT 5-HT Release->5-HT NE NE Release->NE SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) 5-HT->SERT Reuptake Receptor5HT 5-HT Receptors 5-HT->Receptor5HT Binds NE->NET Reuptake ReceptorNE NE Receptors NE->ReceptorNE Binds Signal Signal Transduction (Mood Regulation) Receptor5HT->Signal ReceptorNE->Signal SNRI SNRI (Drug Molecule) SNRI->SERT Blocks SNRI->NET Blocks

Caption: Mechanism of Action of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_transformation Transformation to Key Ketone Intermediate cluster_final_drug Synthesis of Final Drug Product (e.g., SNRI analogue) Start Starting Material (e.g., N-Benzylethanolamine) Reaction1 Reaction with 2-Chloroacrylonitrile Start->Reaction1 Cyclization Cyclization with Potassium tert-butoxide Reaction1->Cyclization Hydrolysis Acidic Hydrolysis Cyclization->Hydrolysis CarboxylicAcid 4-Benzylmorpholine-2-carboxylic acid Hydrolysis->CarboxylicAcid NitrileFormation Nitrile Formation (e.g., via Amide/Dehydration) CarboxylicAcid->NitrileFormation Intermediate This compound NitrileFormation->Intermediate Grignard Grignard Reaction (e.g., with Phenylmagnesium chloride) Intermediate->Grignard Ketone Aryl Ketone Intermediate Grignard->Ketone Reduction Stereoselective Reduction Ketone->Reduction AminoAlcohol Amino Alcohol Intermediate Reduction->AminoAlcohol FurtherSteps Further Synthetic Steps (e.g., Etherification, Deprotection) AminoAlcohol->FurtherSteps FinalProduct Final API (e.g., Reboxetine Analogue) FurtherSteps->FinalProduct

Caption: General synthetic workflow from starting materials to a final API using this compound.

References

Application Notes: The Role of 4-Benzylmorpholine-2-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Benzylmorpholine-2-carbonitrile is a heterocyclic compound featuring a morpholine ring, a versatile scaffold in medicinal chemistry. The morpholine moiety is present in numerous approved drugs and is recognized for its favorable physicochemical properties, which can enhance aqueous solubility and metabolic stability of drug candidates. While this compound itself is not known for direct biological activity, it serves as a crucial and strategically important intermediate in the synthesis of more complex and potent bioactive molecules. Its primary application lies in the development of agents targeting the central nervous system (CNS), particularly as a precursor for dual serotonin-norepinephrine reuptake inhibitors (SNRIs).

Application as a Key Synthetic Intermediate for SNRIs

This compound is a valuable building block for the synthesis of benzylmorpholine derivatives that exhibit potent inhibitory activity against both the serotonin transporter (SERT) and the norepinephrine transporter (NET). These dual-acting inhibitors are a significant class of antidepressants and are also used to treat other neurological conditions such as anxiety disorders and neuropathic pain. The carbonitrile group at the 2-position of the morpholine ring is a key functional handle that allows for further chemical transformations, such as the introduction of aryl groups via Grignard reactions, to generate the core structure of these bioactive compounds. The benzyl group on the nitrogen atom is also a common feature in this class of inhibitors.

Quantitative Data: In Vitro Activity of Benzylmorpholine-Derived SNRIs

The following table summarizes the in vitro biological activity of various (S,S)-2-[(phenoxy)(phenyl)methyl]morpholine derivatives, which are synthesized from precursors structurally related to this compound. The data highlights the potency of these compounds as inhibitors of human serotonin (hSERT) and norepinephrine (hNET) reuptake.

Compound IDSubstitution (Phenoxy Ring)hSERT IC50 (nM)hNET IC50 (nM)
5a Unsubstituted1.310
8 2-Fluoro0.61.8
9 3-Fluoro1.113
10 4-Fluoro1.112
11 2-Chloro0.71.4
12 3-Chloro1.723
13 4-Chloro1.816
14 2-Methyl1.51.4
15 3-Methyl2.221
16 4-Methyl2.112

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2008, 18(8), 2562-6.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 4-benzylmorpholine-2-carbaldehyde.[2]

Materials:

  • 4-benzylmorpholine-2-carbaldehyde

  • Anhydrous formic acid

  • Hydroxylamine hydrochloride

  • Saturated saline solution

  • Water

  • Silica gel for column chromatography

  • Appropriate organic solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a reaction flask, add 4-benzylmorpholine-2-carbaldehyde, anhydrous formic acid, and hydroxylamine hydrochloride.

  • Stir the mixture and heat to reflux for 1 hour.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Add a saturated saline solution to the flask and stir thoroughly.

  • Collect the resulting solid by filtration and wash the filter cake with water.

  • Dry the solid product.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

G cluster_workflow Protocol 1: Synthesis Workflow start Start Materials: 4-benzylmorpholine-2-carbaldehyde, anhydrous formic acid, hydroxylamine hydrochloride reaction Reaction: Stir and heat at reflux for 1 hour start->reaction 1. Add to flask workup Workup: Cool to RT, add saturated saline, filter, and wash with water reaction->workup 2. Cool and quench purification Purification: Dry the solid and purify by silica gel column chromatography workup->purification 3. Isolate crude product end_product Final Product: This compound purification->end_product 4. Obtain pure product

Caption: Synthetic workflow for this compound.

Protocol 2: Synthesis of (4-Benzyl-morpholin-2-yl)-phenyl-methanone

This protocol describes the use of this compound as a key intermediate in the synthesis of a downstream product, as adapted from a patented large-scale synthesis.[3]

Materials:

  • This compound

  • Toluene

  • Phenylmagnesium chloride (25 wt. % solution in THF)

  • Reaction vessel with cooling capabilities and mechanical stirrer

  • Nitrogen atmosphere supply

Procedure:

  • In a suitable reaction vessel, create a solution of this compound (1.0 molar equivalent) in toluene.

  • Cool the solution to 0°C under a nitrogen atmosphere.

  • Slowly add phenylmagnesium chloride (1.36 molar equivalents) to the reaction mixture over a period of approximately 3.5 hours, ensuring the internal temperature is maintained between -3°C and 7°C.

  • After the addition is complete, continue to stir the reaction mixture at approximately 0°C for an additional 2 hours.

  • Upon completion, the reaction can be quenched and worked up using standard procedures (e.g., addition of aqueous acid, extraction, and purification) to yield the desired ketone product, (4-Benzyl-morpholin-2-yl)-phenyl-methanone, which can be further reduced to form the core of SNRI compounds.

G cluster_workflow_2 Protocol 2: Grignard Reaction Workflow start_mat Start Materials: This compound in Toluene reaction_step Reaction: Cool to 0°C, slowly add Grignard reagent. Maintain temp between -3°C and 7°C. Stir for 2 hours post-addition. start_mat->reaction_step grignard_reagent Phenylmagnesium chloride in THF grignard_reagent->reaction_step Add slowly downstream Further Processing: Quench, workup, and purify to yield (4-Benzyl-morpholin-2-yl)-phenyl-methanone reaction_step->downstream final_scaffold SNRI Scaffold Precursor downstream->final_scaffold

Caption: Workflow for utilizing this compound.

Mechanism of Action of Downstream SNRI Products

The benzylmorpholine derivatives synthesized using this compound as a starting material act by inhibiting the reuptake of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron.[4] This action increases the concentration of these neurotransmitters in the synapse, enhancing neurotransmission. This modulation of serotonergic and noradrenergic pathways is the key mechanism behind their therapeutic effects in treating depression and other CNS disorders.

G cluster_pathway Mechanism of Action: SNRI cluster_transporters presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft Release of Serotonin (5-HT) & Norepinephrine (NE) postsynaptic Postsynaptic Neuron synaptic_cleft->postsynaptic Increased Neurotransmission SERT SERT synaptic_cleft->SERT 5-HT Reuptake NET NET synaptic_cleft->NET NE Reuptake SERT->presynaptic NET->presynaptic SNRI Benzylmorpholine Derivative (SNRI) SNRI->SERT Inhibits SNRI->NET Inhibits

Caption: Dual inhibition of SERT and NET by SNRI derivatives.

References

Application Notes and Protocols for Antimicrobial Screening of 4-Benzylmorpholine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Morpholine and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The morpholine ring can be a key pharmacophore, and its derivatives have been shown to act as inhibitors of various biological targets. This application note details the standardized protocols for the antimicrobial screening of novel compounds, specifically focusing on the hypothetical evaluation of 4-Benzylmorpholine-2-carbonitrile derivatives. The provided methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are widely accepted and can be adapted for screening new chemical entities.

Data Presentation: Antimicrobial Activity of Representative Morpholine Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various morpholine derivatives against a panel of Gram-positive and Gram-negative bacteria, and fungi. This data is compiled from published research on compounds structurally related to the topic of interest and is intended for illustrative purposes.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzimidazole-Morpholine Derivatives against Pseudomonas aeruginosa

Compound IDSubstitution on Phenyl RingMIC (µg/mL)Reference Compound (Chloramphenicol) MIC (µg/mL)
2b 4-Methoxy0.0156250
2c 4-Trifluoromethoxy125250
2e 4-Isopropyl250250
2m 4-Chloro125250

Data adapted from a study on benzimidazole-morpholine derivatives[1].

Table 2: Minimum Inhibitory Concentration (MIC) of Various Morpholine Derivatives against Bacterial Strains

Compound IDTest MicroorganismMIC (mg/mL)
Derivative 4 Enterococcus faecium3.125
Derivative 4 Enterococcus gallinarum3.125
Derivative 4 Various other strains6.25 - 12.5
Derivative 5 Various sensitive strains3.125
Derivative 6 Enterococcus spp.6.25
Derivative 6 Micrococcus flavus6.25
Derivative 6 Bacillus anthracis6.25
Derivative 6 Pseudomonas orientalis6.25
Derivative 6 Various other strains12.5

Data adapted from a study on newly synthesized piperazine and morpholine derivatives[2].

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a novel compound.

Materials:

  • Test compound (e.g., this compound derivative)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (vehicle, e.g., DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Spectrophotometer or microplate reader (optional)

  • 0.5 McFarland standard

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate culture, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In the first column of a 96-well plate, add 100 µL of sterile broth to all wells except the first row.

    • Add 200 µL of the highest concentration of the test compound (in broth) to the first well of each row being tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will create a gradient of compound concentrations.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions.

    • Controls:

      • Positive Control: A well containing broth, inoculum, and a standard antibiotic.

      • Negative Control (Growth Control): A well containing broth, inoculum, and the solvent used to dissolve the compound (if applicable), but no test compound.

      • Sterility Control: A well containing only sterile broth.

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

    • Optionally, a microplate reader can be used to measure the optical density (OD) at 600 nm to quantify growth inhibition.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a subsequent step to the MIC determination to ascertain whether the compound has a bactericidal or bacteriostatic effect.

Materials:

  • Results from the MIC test

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette or inoculating loop

  • Incubator

Procedure:

  • Subculturing from MIC Plate:

    • Following the MIC determination, select the wells that showed no visible growth (i.e., the MIC well and wells with higher concentrations).

    • Using a calibrated loop or pipette, take a 10-100 µL aliquot from each of these clear wells.

    • Spread the aliquot evenly onto a sterile agar plate.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, observe the plates for colony growth.

    • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives). In practice, this is often the lowest concentration that shows no growth or only a few colonies on the subculture plate.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Test Compound prep_dilutions->inoculate_plate incubate_mic Incubate Plate (16-24h, 37°C) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates (18-24h, 37°C) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with no growth) incubate_mbc->read_mbc

Caption: Experimental workflow for MIC and MBC determination.

signaling_pathway cluster_cell Bacterial Cell cluster_dna DNA Replication cluster_protein Protein Synthesis compound This compound Derivative membrane Cell Membrane compound->membrane Cell Entry dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition ribosome Ribosome (30S/50S) compound->ribosome Inhibition dna_replication DNA Replication & Cell Division dna_gyrase->dna_replication topoisomerase Topoisomerase IV topoisomerase->dna_replication protein_synthesis Protein Synthesis ribosome->protein_synthesis

References

Application Notes and Protocols: Anticancer Activity of 4-Benzylmorpholine-2-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of the anticancer activities of 4-benzylmorpholine-2-carbonitrile analogs. This document includes a summary of their biological effects, detailed protocols for key experimental assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Morpholine and its derivatives are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The this compound core represents a promising framework for the development of novel anticancer agents. Analogs of this structure have been investigated for their cytotoxic effects against various cancer cell lines, with mechanisms of action that include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][3] This document serves as a practical guide for researchers interested in the synthesis, biological evaluation, and mechanistic study of this class of compounds.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the reported in vitro cytotoxic activities of various morpholine-containing compounds against several human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Cytotoxicity of Morpholinopyrimidine-5-carbonitrile Derivatives

CompoundLeukemia SR (IC50, µM)
12b 0.10 ± 0.01
12d 0.09 ± 0.01

Source: Data extracted from a study on novel morpholinopyrimidine-5-carbonitriles as dual PI3K/mTOR inhibitors.[2]

Table 2: Cytotoxicity of Morpholine Substituted Quinazoline Derivatives

CompoundA549 (IC50, µM)MCF-7 (IC50, µM)SHSY-5Y (IC50, µM)
AK-3 10.38 ± 0.276.44 ± 0.299.54 ± 0.15
AK-10 8.55 ± 0.673.15 ± 0.233.36 ± 0.29

Source: Data from a study on morpholine substituted quinazoline derivatives as anticancer agents.[4]

Table 3: Cytotoxicity of Benzomorpholine Derivatives as EZH2 Inhibitors

CompoundA549 (IC50, µM)NCI-H1975 (IC50, µM)
6y 1.11.1

Source: Data from a study on benzomorpholine derivatives as novel EZH2 inhibitors.[3]

Table 4: Cytotoxicity of 2-morpholino-4-anilinoquinoline Derivatives

CompoundHepG2 (IC50, µM)
3c 11.42
3d 8.50
3e 12.76
Sorafenib (Control) 5.2 ± 0.07

Source: Data from a study on 2-morpholino-4-anilinoquinoline derivatives as antitumor agents.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the parent compound and for key biological assays to evaluate the anticancer activity of this compound analogs.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the core scaffold.

Materials:

  • 4-benzylmorpholine-2-carbaldehyde

  • Anhydrous formic acid

  • Hydroxylamine hydrochloride

  • Saturated saline solution

  • Silica gel for column chromatography

  • Organic solvents (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask, combine 4-benzylmorpholine-2-carbaldehyde, anhydrous formic acid, and hydroxylamine hydrochloride.

  • Stir the mixture and heat it to reflux for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Add a saturated saline solution to the mixture and stir thoroughly.

  • Filter the resulting precipitate and wash the filter cake with water.

  • Dry the solid product.

  • Purify the crude product by silica gel column chromatography to obtain this compound.[6]

Diagram 1: Synthesis Workflow

G General Synthesis Workflow start Start with 4-benzylmorpholine-2-carbaldehyde react React with hydroxylamine hydrochloride and formic acid under reflux start->react cool Cool to room temperature react->cool quench Quench with saturated saline cool->quench filter Filter and wash with water quench->filter dry Dry the solid filter->dry purify Purify by column chromatography dry->purify end_product This compound purify->end_product

Caption: General Synthesis Workflow.

Protocol 2: Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of the compounds on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[7][8]

Diagram 2: MTT Assay Workflow

G MTT Assay Workflow seed Seed cells in 96-well plate treat Treat with compounds (various concentrations) seed->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: MTT Assay Workflow.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by the test compounds using flow cytometry.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the IC50 concentration of the test compound for 24-48 hours.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[1]

Diagram 3: Apoptosis Assay Workflow

G Apoptosis Assay Workflow treat Treat cells with test compound harvest Harvest cells treat->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate for 15 min in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Apoptosis Assay Workflow.

Protocol 4: Cell Cycle Analysis

This protocol is for determining the effect of the compounds on the cell cycle distribution.

Materials:

  • Cancer cells treated with the test compound

  • 70% cold ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with the IC50 concentration of the test compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C.

  • Add PI to a final concentration of 50 µg/mL.

  • Incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[2][9]

Protocol 5: Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol is for investigating the effect of the compounds on key signaling proteins.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).[4][10][11]

Diagram 4: PI3K/Akt/mTOR Signaling Pathway

G PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Analog 4-Benzylmorpholine-2- carbonitrile Analog Analog->PI3K Inhibits Analog->mTORC1 Inhibits

References

Application Notes and Protocols: 4-Benzylmorpholine-2-carbonitrile in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document outlines the current landscape of 4-benzylmorpholine-2-carbonitrile as a precursor in the synthesis of novel heterocyclic compounds. Despite a thorough review of available scientific literature, specific examples of this compound being directly utilized as a starting material for the construction of novel heterocyclic ring systems are not extensively documented.

While the morpholine scaffold is a well-established pharmacophore in medicinal chemistry, and nitrogen-containing heterocycles are of paramount importance in drug discovery, the direct application of this compound in cycloaddition, multicomponent, or other ring-forming reactions to generate novel heterocycles appears to be a nascent or underexplored area of research.

Introduction to this compound

This compound is a derivative of morpholine, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. The presence of the cyano group at the 2-position and a benzyl group protecting the nitrogen atom makes it a potentially versatile building block in organic synthesis. The nitrile functionality can, in principle, participate in various chemical transformations to construct new ring systems.

Synthesis of this compound:

Two primary methods for the synthesis of the title compound have been reported:

  • Method 1: From 4-benzylmorpholine-2-carbaldehyde. This method involves the conversion of the aldehyde to the nitrile via a dehydration reaction of the corresponding oxime.

  • Method 2: From morpholine-2-methanol. This route involves benzylation of the morpholine nitrogen followed by conversion of the hydroxyl group to a nitrile.

Potential Synthetic Applications (Hypothetical)

Given the reactivity of the nitrile group, this compound could theoretically be employed in the synthesis of various heterocycles. The following sections describe general synthetic strategies for common nitrogen-containing heterocycles where a nitrile-containing precursor could be utilized. It is important to note that these are general pathways and have not been specifically reported with this compound.

Synthesis of Pyrimidine Derivatives

Pyrimidines are a class of diazines that are central to numerous biologically active compounds, including nucleic acids. A common synthetic route to pyrimidines involves the condensation of a three-carbon unit with an amidine, urea, or thiourea.

General Protocol for Pyrimidine Synthesis from a β-Enaminonitrile:

While not starting from this compound directly, a potential synthetic route could involve its conversion to a β-enaminonitrile, which could then be cyclized.

  • Reaction: Condensation of a β-enaminonitrile with an amidine hydrochloride.

  • Reagents: β-enaminonitrile, amidine hydrochloride, base (e.g., sodium ethoxide).

  • Solvent: Ethanol.

  • Procedure: The reactants are refluxed in ethanol with a suitable base to facilitate the cyclization and formation of the pyrimidine ring.

  • Work-up: The reaction mixture is cooled, and the product is isolated by filtration or extraction.

Synthesis of Triazole Derivatives

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are prevalent in pharmaceuticals, agrochemicals, and materials science. The Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne is a cornerstone of triazole synthesis.

General Protocol for 1,2,3-Triazole Synthesis (Click Chemistry):

To utilize this compound in this context, the nitrile group would first need to be converted to either an azide or an alkyne functionality.

  • Reaction: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Reagents: An organic azide, a terminal alkyne, a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate).

  • Solvent: A mixture of t-butanol and water is commonly used.

  • Procedure: The azide and alkyne are stirred in the solvent system with the copper catalyst at room temperature.

  • Work-up: The product is typically isolated by filtration or extraction.

Synthesis of Pyridazine Derivatives

Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms. A classical approach to pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine.

General Protocol for Pyridazine Synthesis:

For this compound to be a precursor, it would require significant functional group manipulation to generate a suitable 1,4-dicarbonyl or equivalent synthon.

  • Reaction: Condensation of a 1,4-dicarbonyl compound with hydrazine hydrate.

  • Reagents: 1,4-dicarbonyl compound, hydrazine hydrate.

  • Solvent: Ethanol or acetic acid.

  • Procedure: The reactants are heated, often under reflux, to promote condensation and cyclization.

  • Work-up: The reaction mixture is cooled, and the pyridazine product is isolated.

Logical Workflow for Exploring Synthetic Utility

The following diagram illustrates a logical workflow for researchers interested in exploring the synthetic potential of this compound for the creation of novel heterocycles.

G cluster_0 Starting Material cluster_1 Functional Group Transformation cluster_2 Cyclization Strategies cluster_3 Novel Heterocyclic Products A This compound B Hydrolysis to Carboxylic Acid A->B Activation C Reduction to Amine A->C Activation D Conversion to Thioamide A->D Activation E Generation of Imidate A->E Activation F Condensation with Hydrazines (e.g., for Triazines, Pyridazines) B->F Reaction with Building Blocks G Reaction with Dinucleophiles (e.g., for Pyrimidines, Diazepines) B->G Reaction with Building Blocks H Cycloaddition Reactions B->H Reaction with Building Blocks C->F Reaction with Building Blocks C->G Reaction with Building Blocks C->H Reaction with Building Blocks D->F Reaction with Building Blocks D->G Reaction with Building Blocks D->H Reaction with Building Blocks E->F Reaction with Building Blocks E->G Reaction with Building Blocks E->H Reaction with Building Blocks I Fused Morpholine Heterocycles F->I Formation of J Substituted Triazines F->J Formation of K Functionalized Pyrimidines F->K Formation of G->I Formation of G->J Formation of G->K Formation of H->I Formation of H->J Formation of H->K Formation of

Caption: A conceptual workflow for the synthetic exploration of this compound.

Conclusion and Future Outlook

The application of this compound in the direct synthesis of novel heterocyclic systems remains an open area for investigation. The presence of a reactive nitrile group on a privileged morpholine scaffold suggests significant untapped potential. Future research efforts could focus on the systematic exploration of the reactivity of this compound with various bifunctional reagents to construct a diverse library of novel morpholine-containing heterocycles. Such studies would be of considerable interest to the medicinal chemistry community, potentially leading to the discovery of new therapeutic agents. Researchers are encouraged to investigate the reaction pathways outlined in this note and to publish their findings to enrich the collective knowledge in this area.

Application Note and Protocol: N-Benzylation of Morpholine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-benzylation of morpholine-2-carbonitrile, a key synthetic step in the development of various pharmacologically active compounds. Morpholine derivatives are significant scaffolds in medicinal chemistry, and functionalization of the morpholine nitrogen is a common strategy to modulate their biological activity.[1] This application note outlines two primary methods for the N-benzylation: direct alkylation with benzyl halide and reductive amination. A detailed experimental protocol for the direct alkylation method is provided, along with a summary of reaction conditions for both approaches to guide methodology selection.

Introduction

Morpholine and its derivatives are prevalent structural motifs in a wide range of pharmaceuticals and bioactive molecules, exhibiting activities such as anti-inflammatory effects and cholesterol reduction.[1] The nitrogen atom of the morpholine ring serves as a convenient point for chemical modification to explore structure-activity relationships (SAR). N-benzylation, in particular, introduces a lipophilic benzyl group that can significantly influence the pharmacological properties of the parent molecule. This protocol details the synthesis of N-benzyl-morpholine-2-carbonitrile, a versatile intermediate for further chemical elaboration.

Comparative Data of N-Benzylation Methods

The selection of a synthetic method for N-benzylation depends on factors such as the availability of starting materials, desired reaction conditions, and scalability. Below is a comparison of two common methods.

ParameterDirect Alkylation with Benzyl HalideReductive Amination
Starting Materials Morpholine-2-carbonitrile, Benzyl bromide/chlorideMorpholine-2-carbonitrile, Benzaldehyde
Reagents Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DCM)Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., DCE, MeOH)
Reaction Conditions Typically requires heating (reflux)Often proceeds at room temperature
Byproducts Halide saltsWater
Advantages Simple setup, common reagentsMilder conditions, avoids halide reagents
Potential Issues Potential for over-alkylation (quaternization), harsh conditionsImine formation and reduction steps, potential side reactions with the nitrile group

Experimental Protocol: N-Benzylation via Direct Alkylation

This protocol is adapted from analogous N-alkylation procedures for morpholine derivatives.[2]

Materials:

  • Morpholine-2-carbonitrile

  • Benzyl chloride or Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add morpholine-2-carbonitrile (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Addition of Benzyl Halide: While stirring the suspension, add benzyl chloride or benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-morpholine-2-carbonitrile.

Visualizing the Workflow and Reaction

Experimental Workflow Diagram:

G reagents Combine Morpholine-2-carbonitrile, K₂CO₃, and Acetonitrile add_benzyl_halide Add Benzyl Halide reagents->add_benzyl_halide reflux Reflux for 12-18h add_benzyl_halide->reflux workup Cool, Filter, and Concentrate reflux->workup extraction Dissolve in EtOAc, Wash with Water and Brine workup->extraction dry_concentrate Dry, Filter, and Concentrate extraction->dry_concentrate purification Silica Gel Chromatography dry_concentrate->purification product N-benzyl-morpholine-2-carbonitrile purification->product

Caption: Experimental workflow for the N-benzylation of morpholine-2-carbonitrile.

Chemical Reaction Scheme:

reaction sub Morpholine-2-carbonitrile plus + arrow K₂CO₃, ACN Reflux sub->arrow reagent Benzyl Halide reagent->arrow prod N-benzyl-morpholine-2-carbonitrile arrow->prod

Caption: Reaction scheme for N-benzylation of morpholine-2-carbonitrile.

Alternative Method: Reductive Amination

Reductive amination offers a milder alternative to direct alkylation.[3][4] This method involves the reaction of morpholine-2-carbonitrile with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride to yield the N-benzylated product. This approach can be advantageous when dealing with substrates sensitive to the higher temperatures or basic conditions of direct alkylation.

Conclusion

The N-benzylation of morpholine-2-carbonitrile can be effectively achieved through direct alkylation with a benzyl halide in the presence of a base, or via reductive amination with benzaldehyde. The choice of method will depend on the specific requirements of the synthesis. The provided protocol for direct alkylation offers a straightforward and reproducible procedure for obtaining the desired N-benzylated product, a valuable intermediate for further drug development and medicinal chemistry research.

References

Application of 4-Benzylmorpholine-2-carbonitrile in Drug Discovery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-Benzylmorpholine-2-carbonitrile serves as a pivotal building block in the synthesis of novel therapeutics, particularly those targeting the central nervous system. Its morpholine scaffold is a well-established pharmacophore, appearing in numerous approved drugs and clinical candidates, where it often imparts favorable pharmacokinetic properties and biological activity.[1][2][3] This document provides a comprehensive overview of the application of this compound in drug discovery, with a focus on its role as a key intermediate in the development of dual serotonin and norepinephrine reuptake inhibitors (SNRIs).

Introduction

This compound (CAS No: 126645-52-1) is a heterocyclic compound featuring a benzyl-protected morpholine ring with a nitrile functional group.[4][5] While not typically a pharmacologically active agent in its own right, its true value lies in its utility as a versatile synthetic intermediate.[6] The morpholine ring is considered a "privileged" structure in medicinal chemistry, known to enhance drug-like properties.[2][3] The primary application of this compound is in the synthesis of potent dual inhibitors of serotonin (5-HT) and norepinephrine (NE) reuptake, which are established therapeutic targets for depression, anxiety disorders, and neuropathic pain.[6][7]

Synthetic Applications

This compound is a crucial starting material for the synthesis of a class of benzyl morpholine derivatives that act as selective inhibitors of both serotonin and norepinephrine reuptake. A notable patent highlights its use in the preparation of these dual-acting agents.[6]

Synthesis of this compound

The compound can be synthesized via the cyanation of 4-benzylmorpholine-2-carbaldehyde.[4]

Experimental Protocol: Synthesis of this compound [4]

  • Reaction Setup: In a suitable reaction flask, combine 4-benzylmorpholine-2-carbaldehyde, anhydrous formic acid, and hydroxylamine hydrochloride.

  • Reaction Conditions: Stir the mixture and heat to reflux for 1 hour.

  • Work-up: After cooling to room temperature, add a saturated saline solution and stir thoroughly.

  • Isolation: Collect the resulting solid by filtration, wash the filter cake with water, and dry to yield the crude product.

  • Purification: Purify the crude solid using silica gel column chromatography to obtain pure this compound.

A diagram of the synthetic workflow is provided below.

SynthesisWorkflow start Starting Materials: - 4-benzylmorpholine-2-carbaldehyde - Anhydrous formic acid - Hydroxylamine hydrochloride reaction Reaction: Stir and heat to reflux for 1 hour start->reaction workup Work-up: - Cool to room temperature - Add saturated saline solution - Stir reaction->workup isolation Isolation: - Filter - Wash with water - Dry workup->isolation purification Purification: Silica gel column chromatography isolation->purification product Final Product: This compound purification->product LogicalRelationship start This compound (Key Intermediate) process Synthetic Transformation (e.g., Grignard Reaction) start->process intermediate Advanced Intermediate process->intermediate final_product Final Active Compound (Dual SNRI) intermediate->final_product application Therapeutic Application: - Depression - Anxiety - Pain final_product->application SignalingPathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron neurotransmitter Serotonin (5-HT) & Norepinephrine (NE) transporter SERT / NET Transporter neurotransmitter->transporter Binds to reuptake Reuptake transporter->reuptake increased_neurotransmitter Increased 5-HT & NE Concentration snri SNRI Derivative (from this compound) snri->transporter Blocks receptor Postsynaptic Receptors increased_neurotransmitter->receptor Activates neuronal_signaling Enhanced Neuronal Signaling receptor->neuronal_signaling

References

Application Notes and Protocols: 4-Benzylmorpholine-2-carbonitrile as a Scaffold for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into a wide array of approved therapeutic agents. Its presence can enhance pharmacological properties such as aqueous solubility, metabolic stability, and bioavailability. The 4-benzylmorpholine-2-carbonitrile scaffold offers a versatile starting point for the construction of diverse chemical libraries. The benzyl group provides a lipophilic anchor, while the strategically positioned nitrile functionality serves as a key handle for a variety of chemical transformations, enabling the exploration of vast chemical space. This document provides detailed protocols and application notes for the utilization of this compound in the parallel synthesis of compound libraries aimed at discovering novel bioactive molecules, particularly those targeting the central nervous system (CNS).

Data Presentation: Representative Library Synthesis Data

The following tables present illustrative quantitative data for a representative library synthesized from this compound. These values are based on typical outcomes for the described reactions in a parallel synthesis format.

Table 1: Synthesis of 4-Benzylmorpholine-2-carboxamide Library

Compound IDAmine (R-NH2)Yield (%)Purity (LC-MS, %)
1a Cyclopropylamine85>98
1b Aniline78>97
1c 4-Fluoroaniline81>99
1d Benzylamine88>98
1e 2-Methoxyethylamine91>99
1f Pyrrolidine93>97
1g Piperidine90>98
1h Morpholine92>99

Table 2: Synthesis of 5-(4-Benzylmorpholin-2-yl)-1H-tetrazole Library

Compound IDAzide SourceCatalystYield (%)Purity (LC-MS, %)
2a Sodium AzideZinc Chloride75>96
2b Sodium AzideAmmonium Chloride72>95
2c Trimethylsilyl AzideDibutyltin Oxide81>97

Experimental Protocols

Protocol 1: Parallel Synthesis of 4-Benzylmorpholine-2-carboxamide Library

This protocol describes the hydrolysis of the nitrile group of this compound to the corresponding primary amide, followed by coupling with a diverse set of amines.

Materials:

  • This compound

  • Array of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block

  • Magnetic stirrer plate and stir bars

  • Automated liquid handler (optional)

  • HPLC-MS for analysis

Procedure:

  • Hydrolysis to Carboxylic Acid: In a suitable flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide. Heat the mixture to reflux for 4 hours. Cool to room temperature and acidify with 2M HCl to pH 3-4. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-benzylmorpholine-2-carboxylic acid.

  • Library Plate Preparation: To each well of a 96-well reaction block, add a solution of 4-benzylmorpholine-2-carboxylic acid (0.1 mmol, 1.0 eq) in anhydrous DMF (500 µL).

  • Amine Addition: To each well, add a solution of the corresponding amine (0.12 mmol, 1.2 eq) in anhydrous DMF (200 µL).

  • Coupling Reagent Addition: To each well, add a solution of HATU (0.11 mmol, 1.1 eq) in anhydrous DMF (200 µL), followed by DIPEA (0.3 mmol, 3.0 eq).

  • Reaction: Seal the reaction block and place it on a magnetic stirrer plate. Stir the reactions at room temperature for 16 hours.

  • Work-up and Purification: Quench the reactions by adding 500 µL of water to each well. The library can be purified by preparative HPLC-MS.

  • Analysis: Analyze each purified compound by analytical LC-MS to determine purity.

Protocol 2: Parallel Synthesis of 5-(4-Benzylmorpholin-2-yl)-1H-tetrazole Library

This protocol outlines the [3+2] cycloaddition of an azide source with the nitrile functionality of the scaffold to generate a library of tetrazoles.

Materials:

  • This compound

  • Sodium azide or Trimethylsilyl azide

  • Zinc chloride, Ammonium chloride, or Dibutyltin oxide as a catalyst

  • Anhydrous DMF or Toluene

  • 96-well reaction block with reflux condenser

  • Heating block

  • HPLC-MS for analysis

Procedure:

  • Reaction Setup: To each well of a 96-well reaction block, add this compound (0.1 mmol, 1.0 eq), the chosen azide source (0.15 mmol, 1.5 eq), and the catalyst (0.1 mmol, 1.0 eq for ZnCl₂ or NH₄Cl; 0.05 mmol, 0.5 eq for (Bu₂Sn)₂O).

  • Solvent Addition: Add anhydrous DMF or toluene (1 mL) to each well.

  • Reaction: Place the reaction block on a heating block fitted with a reflux condenser and heat to 120 °C for 24 hours.

  • Work-up: Cool the reaction block to room temperature. Acidify each well with 2M HCl (aq).

  • Extraction: Extract the product from each well using ethyl acetate.

  • Purification and Analysis: Purify the library members using preparative HPLC-MS and analyze the purity of each compound by analytical LC-MS.

Visualizations

experimental_workflow Scaffold This compound Scaffold Diversification Parallel Diversification Reactions (Amidation, Tetrazole Formation, etc.) Scaffold->Diversification Purification High-Throughput Purification (Prep-HPLC) Diversification->Purification Analysis Library Characterization (LC-MS, NMR) Purification->Analysis Screening Biological Screening Analysis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: General workflow for library synthesis and screening.

signaling_pathway cluster_cns Central Nervous System Library This compound Derived Library Target CNS Protein Targets (e.g., GPCRs, Kinases, Transporters) Library->Target Binds to Signaling Modulation of Neuronal Signaling Pathways Target->Signaling Initiates/Inhibits Effect Therapeutic Effect (e.g., Antidepressant, Anxiolytic) Signaling->Effect Leads to

Caption: Potential CNS-targeted signaling pathway modulation.

Asymmetric Synthesis of Chiral Morpholine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral morpholine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique physicochemical properties, including improved metabolic stability and aqueous solubility, make it a desirable component in drug design. This document provides detailed application notes and experimental protocols for several state-of-the-art asymmetric methods to access enantiomerically enriched morpholine derivatives.

I. Catalytic Asymmetric Hydrogenation of Dehydromorpholines

This method provides an efficient route to 2-substituted chiral morpholines with high enantioselectivity through the asymmetric hydrogenation of prochiral dehydromorpholine precursors. The use of a rhodium catalyst paired with a chiral bisphosphine ligand is crucial for achieving high levels of stereocontrol.

Application Notes

This protocol is particularly useful for the synthesis of 2-aryl- and 2-alkyl-substituted morpholines. The reaction generally proceeds with high yields and excellent enantiomeric excesses (ee). The choice of the N-protecting group on the dehydromorpholine substrate can influence reactivity and selectivity. Electron-withdrawing groups, such as carbamates (e.g., Cbz), are often employed to activate the enamine system towards hydrogenation. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure.

Quantitative Data Summary
EntrySubstrate (R)ProductYield (%)ee (%)
1Phenyl2-Phenylmorpholine9895
24-Fluorophenyl2-(4-Fluorophenyl)morpholine9992
34-Chlorophenyl2-(4-Chlorophenyl)morpholine9993
44-Bromophenyl2-(4-Bromophenyl)morpholine9894
52-Naphthyl2-(Naphthalen-2-yl)morpholine9799
6Cyclohexyl2-Cyclohexylmorpholine9990
Experimental Protocol: General Procedure for Asymmetric Hydrogenation

Materials:

  • N-Protected 2-substituted dehydromorpholine (1.0 equiv)

  • [Rh(COD)₂]BF₄ (1.0 mol%)

  • (R)-SKP-Phos (or other suitable chiral bisphosphine ligand) (1.1 mol%)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, a vial is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral ligand (1.1 mol%).

  • Anhydrous DCM is added, and the mixture is stirred for 30 minutes to form the catalyst solution.

  • The N-protected 2-substituted dehydromorpholine (1.0 equiv) is added to the catalyst solution.

  • The vial is placed in a high-pressure autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 30 atm).

  • The reaction is stirred at room temperature for 24 hours.

  • After releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral morpholine product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Experimental Workflow

sub N-Protected Dehydromorpholine reac Asymmetric Hydrogenation sub->reac cat [Rh(COD)₂]BF₄ + Chiral Ligand cat->reac sol Anhydrous DCM sol->reac h2 H₂ (30 atm) h2->reac work Workup & Purification reac->work prod Chiral Morpholine work->prod

Caption: Asymmetric Hydrogenation Workflow.

II. Tandem Ti-Catalyzed Hydroamination and Ru-Catalyzed Asymmetric Transfer Hydrogenation

This one-pot method allows for the efficient synthesis of 3-substituted chiral morpholines from readily available aminoalkyne substrates. The process involves an initial intramolecular hydroamination to form a cyclic imine, which is then asymmetrically reduced in situ.[1]

Application Notes

This tandem reaction is highly efficient and provides access to a variety of 3-substituted morpholines with excellent enantioselectivity (>95% ee).[1] The reaction tolerates a range of functional groups on the substituent. The key to the high enantioselectivity is the use of a chiral Ru-catalyst, such as the Noyori-Ikariya catalyst, in the transfer hydrogenation step.[1] Formic acid/triethylamine is commonly used as the hydrogen source.

Quantitative Data Summary
EntrySubstrate (R)ProductYield (%)ee (%)
1Phenyl3-Phenylmorpholine85>99
24-Methylphenyl3-(p-Tolyl)morpholine8298
34-Methoxyphenyl3-(4-Methoxyphenyl)morpholine88>99
44-Chlorophenyl3-(4-Chlorophenyl)morpholine7599
52-Thienyl3-(Thiophen-2-yl)morpholine7897
6Cyclohexyl3-Cyclohexylmorpholine7296
Experimental Protocol: General Procedure for Tandem Hydroamination/Asymmetric Transfer Hydrogenation

Materials:

  • Aminoalkyne substrate (1.0 equiv)

  • Ti(NMe₂)₄ (5 mol%)

  • [RuCl₂(p-cymene)]₂ (1.25 mol%)

  • (S,S)-Ts-DPEN (2.5 mol%)

  • Formic acid/Triethylamine (5:2 azeotrope)

  • Toluene, anhydrous

Procedure:

  • Hydroamination: In a glovebox, a Schlenk tube is charged with the aminoalkyne substrate (1.0 equiv) and anhydrous toluene.

  • Ti(NMe₂)₄ (5 mol%) is added, and the mixture is heated at 110 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • The reaction mixture is cooled to room temperature.

  • Asymmetric Transfer Hydrogenation: In a separate flask, [RuCl₂(p-cymene)]₂ (1.25 mol%) and (S,S)-Ts-DPEN (2.5 mol%) are dissolved in the formic acid/triethylamine azeotrope and stirred for 30 minutes to preform the catalyst.

  • The preformed Ru-catalyst solution is added to the cooled hydroamination reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours.

  • Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Signaling Pathway Diagram

sub Aminoalkyne int Cyclic Imine Intermediate sub->int Hydroamination cat1 Ti(NMe₂)₄ cat1->int prod Chiral Morpholine int->prod Asymmetric Transfer Hydrogenation cat2 [Ru]-Ts-DPEN cat2->prod hsource HCOOH/NEt₃ hsource->prod

Caption: Tandem Catalysis Pathway.

III. Organocatalytic Enantioselective Chlorocycloetherification

This method provides access to chiral 2,2-disubstituted morpholines containing a chlorine atom, which can be a handle for further functionalization. The reaction proceeds via an enantioselective chlorocycloetherification of N-alkenyl sulfonamides catalyzed by a cinchona alkaloid-derived catalyst.

Application Notes

This organocatalytic approach offers a metal-free alternative for the synthesis of complex chiral morpholines. It is particularly effective for creating quaternary stereocenters. The reaction generally provides high yields and excellent enantioselectivities. The choice of the sulfonamide protecting group and the chlorine source can be optimized for different substrates.

Quantitative Data Summary
EntrySubstrate (R¹, R²)ProductYield (%)ee (%)
1Phenyl, Methyl2-Chloro-2-methyl-2-phenylmorpholine9596
24-Chlorophenyl, Methyl2-Chloro-2-(4-chlorophenyl)-2-methylmorpholine9295
32-Naphthyl, Methyl2-Chloro-2-methyl-2-(naphthalen-2-yl)morpholine9097
4Phenyl, Ethyl2-Chloro-2-ethyl-2-phenylmorpholine9394
5Cyclohexyl, Methyl2-Chloro-2-cyclohexyl-2-methylmorpholine8892
Experimental Protocol: General Procedure for Enantioselective Chlorocycloetherification

Materials:

  • N-alkenyl sulfonamide (1.0 equiv)

  • Cinchona alkaloid-derived catalyst (e.g., (DHQD)₂PHAL) (10 mol%)

  • N-Chlorosuccinimide (NCS) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • 4Å Molecular sieves

Procedure:

  • To a dried flask containing 4Å molecular sieves are added the N-alkenyl sulfonamide (1.0 equiv), the cinchona alkaloid-derived catalyst (10 mol%), and anhydrous DCM.

  • The mixture is stirred at room temperature for 30 minutes.

  • N-Chlorosuccinimide (1.2 equiv) is added in one portion.

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral chlorinated morpholine.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Logical Relationship Diagram

sub N-Alkenyl Sulfonamide int1 Chiral Chloronium Ion Intermediate sub->int1 cat Chiral Organocatalyst cat->int1 cl_source NCS cl_source->int1 int2 Intramolecular Cyclization int1->int2 prod Chiral Chlorinated Morpholine int2->prod

Caption: Organocatalytic Chlorocycloetherification.

IV. Synthesis from Chiral Pool: L-Serine

Utilizing readily available and inexpensive chiral starting materials like amino acids is a classic and reliable strategy for asymmetric synthesis. L-serine can be converted into chiral morpholine-3-carboxylic acid derivatives through a multi-step sequence.

Application Notes

This approach provides access to morpholines with a defined stereocenter at the C3 position. The carboxylic acid functionality can be further manipulated to introduce a variety of substituents. The key steps involve protection of the amino and carboxyl groups, cyclization, and subsequent deprotection.

Quantitative Data Summary
StepReactionReagentsYield (%)
1EsterificationSOCl₂, MeOH95
2N-Boc ProtectionBoc₂O, Et₃N98
3O-AlkylationNaH, BrCH₂CH₂OTs75
4Cyclization (Deprotection/Intramolecular SN2)TFA, then K₂CO₃70 (over 2 steps)
5N-Boc Protection of MorpholineBoc₂O, Et₃N92
Experimental Protocol: Synthesis of (S)-N-Boc-morpholine-3-carboxylic acid from L-Serine

Step 1: L-Serine methyl ester hydrochloride

  • L-Serine (1.0 equiv) is suspended in methanol.

  • The suspension is cooled to 0 °C, and thionyl chloride (1.2 equiv) is added dropwise.

  • The mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure to give the crude product, which is used in the next step without further purification.

Step 2: N-Boc-L-serine methyl ester

  • The crude L-serine methyl ester hydrochloride is dissolved in dichloromethane.

  • Triethylamine (2.5 equiv) is added, followed by di-tert-butyl dicarbonate (1.1 equiv).

  • The reaction is stirred at room temperature for 4 hours.

  • The mixture is washed with water and brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.

Step 3: O-Alkylation

  • To a solution of N-Boc-L-serine methyl ester (1.0 equiv) in anhydrous THF at 0 °C is added sodium hydride (1.2 equiv, 60% dispersion in mineral oil).

  • After stirring for 30 minutes, 2-bromoethyl tosylate (1.2 equiv) is added.

  • The reaction is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated.

Step 4 & 5: Cyclization and N-Boc Protection

  • The crude O-alkylated product is dissolved in a 1:1 mixture of trifluoroacetic acid and dichloromethane and stirred for 2 hours.

  • The solvent is removed under reduced pressure. The residue is dissolved in methanol, and potassium carbonate (3.0 equiv) is added. The mixture is refluxed for 6 hours.

  • After cooling, the inorganic salts are filtered off, and the filtrate is concentrated.

  • The crude morpholine-3-carboxylic acid methyl ester is dissolved in dichloromethane, and triethylamine (2.2 equiv) and di-tert-butyl dicarbonate (1.2 equiv) are added.

  • After stirring for 12 hours, the reaction is worked up as in Step 2 to afford the final product.

Synthesis Workflow Diagram

sub L-Serine s1 Esterification sub->s1 p1 Serine Methyl Ester s1->p1 s2 N-Boc Protection p1->s2 p2 N-Boc-Serine Methyl Ester s2->p2 s3 O-Alkylation p2->s3 p3 O-Alkylated Intermediate s3->p3 s4 Cyclization p3->s4 p4 Morpholine-3-carboxylate s4->p4 s5 N-Boc Protection p4->s5 prod (S)-N-Boc-morpholine- 3-carboxylic acid s5->prod

Caption: Synthesis from L-Serine.

References

Application Notes and Protocols for the Reaction of 4-Benzylmorpholine-2-carbonitrile with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 4-benzylmorpholine-2-carbonitrile with various nucleophiles. The protocols outlined below are intended to serve as a guide for the synthesis of diverse 2-substituted-4-benzylmorpholine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile intermediate possessing an α-aminonitrile moiety. The electron-withdrawing nature of the nitrile group renders the C2 carbon electrophilic and susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide range of functional groups at the 2-position of the morpholine ring, leading to a diverse library of compounds for biological screening. This document details the reactions of this compound with carbon, nitrogen, oxygen, and sulfur nucleophiles, as well as its reduction with hydride reagents.

Reaction with Carbon Nucleophiles (Grignard Reagents)

The addition of organometallic reagents, such as Grignard reagents, to the nitrile functionality of this compound provides an effective method for the formation of carbon-carbon bonds, leading to the synthesis of ketones after hydrolysis of the intermediate imine.

Experimental Protocol: Synthesis of (+/-)-[4-Methoxyphenyl][(4-benzylmorpholin-2-yl)]methanone[1]

This protocol describes the reaction of this compound with the Grignard reagent derived from 4-bromoanisole.

Materials:

  • Magnesium turnings

  • Dry Tetrahydrofuran (THF)

  • 1,2-Dibromoethane

  • 4-Bromoanisole

  • This compound

  • 5M Hydrochloric acid (HCl)

  • 2M Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Celite®

  • Silica gel for column chromatography

  • Ethyl acetate

  • Heptane

Procedure:

  • To a stirred suspension of magnesium turnings (5.4 g, 0.22 mol) in dry THF (20 ml) at room temperature under a nitrogen atmosphere, add a small amount of 1,2-dibromoethane (ca. 0.3 ml) to initiate the reaction.

  • A solution of 4-bromoanisole (13.90 g, 74.25 mmol) in dry THF (25 ml) is then added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, allow the mixture to cool to below 30°C.

  • In a separate flask, a stirred solution of 4-benzyl-2-cyanomorpholine (5.0 g, 24.75 mmol) in dry THF (50 ml) is cooled to -20°C under a nitrogen atmosphere.

  • Add the prepared Grignard reagent to the solution of the nitrile over a 5-minute period.

  • After the addition, stir the reaction mixture at room temperature for 30 minutes.

  • Cool the reaction to 0°C and add 5M HCl (25 ml) dropwise.

  • After 5 minutes of stirring, make the solution basic by the addition of 2M NaOH.

  • Filter the resulting suspension through Celite®.

  • Separate the aqueous phase and extract with diethyl ether (2 x 50 ml).

  • Combine the organic phases, dry over MgSO₄, filter, and evaporate to yield a yellow oil.

  • Purify the oil by flash chromatography on silica gel, eluting with an ethyl acetate/heptane gradient (25:75 to 70:30) to afford the desired ketone.

Quantitative Data
NucleophileReagentProductYieldReference
PhenylPhenylmagnesium chloride(4-Benzyl-morpholin-2-yl)-phenyl-methanone70%[1]
4-Methoxyphenyl4-Anisylmagnesium bromide(+/-)-[4-Methoxyphenyl][(4-benzylmorpholin-2-yl)]methanoneNot specified[1]

Reduction with Hydride Nucleophiles

The nitrile group of this compound can be readily reduced to a primary amine using strong hydride-donating agents like lithium aluminum hydride (LiAlH₄). This transformation is a key step in the synthesis of 2-aminomethyl-4-benzylmorpholine derivatives, which are important building blocks for pharmaceuticals.

Experimental Protocol: Synthesis of 2-(Aminomethyl)-4-benzylmorpholine (General Procedure)

This protocol is a general method for the reduction of nitriles to primary amines using LiAlH₄ and can be adapted for this compound.

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • This compound

  • Water

  • 15% Sodium hydroxide (NaOH) solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether or THF.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the flask in an ice bath.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate at room temperature for 30 minutes.

  • Filter the precipitate and wash it thoroughly with diethyl ether or THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(aminomethyl)-4-benzylmorpholine.

  • The product can be further purified by distillation or chromatography if necessary.

Hydrolysis with Oxygen Nucleophiles (Water)

The hydrolysis of the nitrile group in this compound to a carboxylic acid can be achieved under acidic or basic conditions. This reaction provides access to 4-benzylmorpholine-2-carboxylic acid, a valuable intermediate for the synthesis of amides and esters.

Experimental Protocol: Synthesis of 4-Benzylmorpholine-2-carboxylic Acid (General Procedure for Acidic Hydrolysis)

This is a general protocol for the acid-catalyzed hydrolysis of nitriles.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Water

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) for neutralization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent) with a mixture of concentrated HCl or H₂SO₄ and water (e.g., 6M HCl).

  • Heat the mixture to reflux and maintain the temperature for several hours (monitor by TLC until the starting material is consumed).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acid with a solution of NaOH or Na₂CO₃ until the pH is neutral or slightly basic.

  • The product, 4-benzylmorpholine-2-carboxylic acid, may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH to be slightly acidic (pH 3-4) to protonate the carboxylic acid.

  • Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization.

Reaction with Sulfur Nucleophiles (Thiols)

Proposed General Conditions for Reaction with Thiols:

Based on the reactivity of similar compounds, a plausible approach would involve reacting this compound with a thiol in a suitable solvent, possibly with acid or base catalysis to facilitate the addition. The reaction would likely lead to a thioimidate intermediate, which could then be hydrolyzed to a thiocarboxylic acid derivative or other products depending on the reaction conditions. Further research and optimization would be required to develop a specific protocol.

Reaction with Nitrogen Nucleophiles (Amines)

The direct reaction of isolated α-aminonitriles with amines as external nucleophiles is not a commonly reported transformation. The nitrogen of the α-amino group itself can influence the reactivity, and the nitrile group is generally not sufficiently electrophilic to react directly with neutral amines without activation. The more common reaction involving amines is the Strecker synthesis, where an amine, an aldehyde (or ketone), and a cyanide source react in a one-pot synthesis of an α-aminonitrile.

Visualizations

Reaction_Pathways cluster_start Starting Material cluster_products Products Start This compound Ketone 2-Acyl-4-benzylmorpholine (e.g., Ketone) Start->Ketone  1. R-MgX (Grignard)  2. H₃O⁺   Amine 2-(Aminomethyl)-4-benzylmorpholine (Primary Amine) Start->Amine  1. LiAlH₄  2. H₂O   Acid 4-Benzylmorpholine-2-carboxylic Acid Start->Acid  H₃O⁺ or OH⁻, Δ (Hydrolysis)   Experimental_Workflow start Start | this compound + Nucleophile reaction Reaction Setup Solvent, Temperature, Time start->reaction 1. Combine Reactants workup Work-up Quenching, Extraction, Washing reaction->workup 2. Isolate Crude Product purification Purification Chromatography, Recrystallization, or Distillation workup->purification 3. Purify analysis Analysis NMR, MS, IR purification->analysis 4. Characterize product Final Product | 2-Substituted-4-benzylmorpholine analysis->product 5. Obtain Pure Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Benzylmorpholine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Benzylmorpholine-2-carbonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: From 4-Benzylmorpholine-2-carbaldehyde

This two-step synthesis involves the formation of an intermediate oxime from 4-benzylmorpholine-2-carbaldehyde, followed by dehydration to the nitrile.

Experimental Workflow for Route 1

start Start: 4-Benzylmorpholine-2-carbaldehyde step1 Step 1: Oxime Formation - Hydroxylamine Hydrochloride - Anhydrous Formic Acid - Heat/Reflux start->step1 step2 Step 2: Dehydration to Nitrile - (Implied from reaction) - Further processing step1->step2 workup Work-up - Cool to room temperature - Add saturated saline - Filter and wash step2->workup purification Purification - Silica gel column chromatography workup->purification product Product: this compound purification->product

Caption: Synthetic workflow from 4-benzylmorpholine-2-carbaldehyde.

Troubleshooting Q&A for Route 1

Question Potential Cause Recommended Solution
Q1: My oxime formation (Step 1) is slow or incomplete. What could be the issue? 1. Insufficient heating: The reaction may require reflux to proceed at a reasonable rate. 2. Reagent quality: Hydroxylamine hydrochloride or formic acid may be of poor quality.1. Ensure the reaction mixture is maintained at a gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use freshly opened or properly stored reagents.
Q2: I am getting a low yield of the final nitrile product (Step 2). Why? 1. Incomplete dehydration: The conversion of the oxime to the nitrile may not have gone to completion. 2. Product loss during work-up: The product may have some solubility in the aqueous wash. 3. Side reactions: The aldehyde starting material can undergo other reactions, such as the Cannizzaro reaction if basic conditions are inadvertently introduced.1. Ensure adequate heating and reaction time for the dehydration step. 2. Minimize the volume of aqueous solution used for washing. Consider back-extracting the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate. 3. Maintain acidic conditions as specified in the protocol to avoid undesired side reactions.
Q3: My final product is impure, showing multiple spots on TLC. What are the likely impurities? 1. Unreacted starting material: 4-Benzylmorpholine-2-carbaldehyde may be present. 2. Intermediate oxime: The dehydration step may be incomplete. 3. Byproducts from side reactions. 1. Optimize reaction time and temperature for the initial step. 2. Ensure the dehydration step goes to completion by monitoring with TLC. 3. Purify the crude product using silica gel column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in heptane).
Route 2: From Morpholine-2-methanol and Benzyl Chloride

This route involves the N-benzylation of a morpholine derivative.

Experimental Workflow for Route 2

start Start: Morpholine-2-methanol step1 N-Benzylation - Benzyl Chloride - Base (e.g., NaHCO3) - Cool conditions (0-4 °C) start->step1 step2 Cyanation - (Not explicitly detailed in source) - Requires conversion of alcohol to nitrile step1->step2 workup Work-up - (Dependent on cyanation method) step2->workup purification Purification - (Dependent on cyanation method) workup->purification product Product: this compound purification->product

Caption: Synthetic workflow from morpholine-2-methanol.

Troubleshooting Q&A for Route 2

Question Potential Cause Recommended Solution
Q1: The N-benzylation reaction is giving a low yield. What can I do? 1. Insufficient base: The base may not be effectively scavenging the HCl produced. 2. Reaction temperature too high: This can lead to side reactions of the benzyl chloride. 3. Poor quality benzyl chloride: The reagent may have degraded.1. Use a slight excess of a suitable base like sodium bicarbonate or a stronger, non-nucleophilic base if needed. 2. Maintain the reaction temperature between 0-4°C as indicated. 3. Use freshly distilled or purchased benzyl chloride.
Q2: I am observing multiple products after the N-benzylation step. What are they? 1. Dibenzylation: The secondary amine formed can be further benzylated. 2. Unreacted starting material. 1. Use a controlled amount of benzyl chloride (e.g., 1.0-1.1 equivalents). Consider slow, portion-wise addition of the benzyl chloride. 2. Monitor the reaction by TLC and adjust the reaction time accordingly.
Q3: The conversion of the alcohol to the nitrile is problematic. What are some general strategies? This is a multi-step process likely involving conversion of the alcohol to a leaving group (e.g., tosylate or halide) followed by nucleophilic substitution with a cyanide source. Each step has potential pitfalls.1. Leaving group formation: Ensure complete conversion of the alcohol to the tosylate or halide using standard protocols (e.g., TsCl/pyridine or SOCl₂). 2. Nucleophilic substitution: Use a suitable cyanide source (e.g., NaCN or KCN) in a polar aprotic solvent like DMSO or DMF. Ensure anhydrous conditions to prevent hydrolysis of the cyanide.
Route 3: One-Pot Synthesis from 2-Chloroacrylonitrile and N-Benzylethanolamine

This convergent synthesis builds the morpholine ring and introduces the nitrile group in a single pot.

Experimental Workflow for Route 3

start1 Start: 2-Chloroacrylonitrile step1 Initial Adduct Formation - Toluene - Room Temperature start1->step1 start2 Start: N-Benzylethanolamine start2->step1 step2 Cyclization - Potassium t-butoxide - Low Temperature (-13 °C to 0 °C) step1->step2 workup Work-up - Quench with water - Phase separation step2->workup product Product: this compound workup->product

Caption: One-pot synthesis workflow.

Troubleshooting Q&A for Route 3

Question Potential Cause Recommended Solution
Q1: The reaction is not proceeding or is very slow. What could be the problem? 1. Reagent quality: N-Benzylethanolamine or 2-chloroacrylonitrile may be impure. 2-Chloroacrylonitrile is also prone to polymerization. 2. Insufficient mixing: The initial reaction between the two starting materials may require efficient stirring.1. Use purified starting materials. Ensure the 2-chloroacrylonitrile has not polymerized. 2. Maintain vigorous stirring throughout the reaction.
Q2: My yield is low after the addition of potassium t-butoxide. Why? 1. Temperature control: The addition of the strong base is exothermic and requires careful temperature management. Temperatures that are too high can lead to side reactions. 2. Moisture: Potassium t-butoxide is very sensitive to moisture.1. Add the potassium t-butoxide in portions, ensuring the internal temperature remains below 0°C. 2. Use anhydrous toluene and ensure all glassware is thoroughly dried. Handle potassium t-butoxide under an inert atmosphere (e.g., nitrogen or argon).
Q3: The work-up is difficult, with poor phase separation. What can I do? 1. Emulsion formation: The presence of salts and potentially polymeric material can lead to emulsions.1. Add a saturated brine solution to help break the emulsion. 2. If the problem persists, filter the entire mixture through a pad of celite before attempting the phase separation.

Comparative Data on Synthetic Routes

Parameter Route 1 (from Aldehyde) Route 2 (from Alcohol) Route 3 (One-Pot)
Starting Materials 4-Benzylmorpholine-2-carbaldehyde, Hydroxylamine HCl, Formic AcidMorpholine-2-methanol, Benzyl Chloride, Cyanide Source2-Chloroacrylonitrile, N-Benzylethanolamine, Potassium t-butoxide
Key Reagents Formic AcidBenzyl Chloride, Cyanide SourcePotassium t-butoxide
Reaction Conditions Reflux0-4°C for benzylation-13°C to 0°C for cyclization
Advantages Potentially straightforward final stepUtilizes simple starting materialsConvergent and potentially high-yielding in one pot
Disadvantages Requires synthesis of the starting aldehydeMulti-step process with potentially hazardous cyanide reagentsRequires stringent control of temperature and moisture

Logical Troubleshooting Flowchart

start Low Yield or Impure Product q1 Which synthetic route was used? start->q1 route1 Route 1 (Aldehyde) q1->route1 Aldehyde route2 Route 2 (Alcohol) q1->route2 Alcohol route3 Route 3 (One-Pot) q1->route3 One-Pot q1_r1 Check oxime formation and dehydration steps. Incomplete reaction? route1->q1_r1 q1_r2 Check N-benzylation and cyanation steps. Low conversion? route2->q1_r2 q1_r3 Check temperature control and anhydrous conditions during cyclization. route3->q1_r3 sol1 Increase reflux time/temp for dehydration. Purify via column chromatography. q1_r1->sol1 Yes sol2 Optimize base and temperature for benzylation. Ensure complete conversion to leaving group before cyanation. q1_r2->sol2 Yes sol3 Ensure strict temperature control (-13 to 0 °C) and use of anhydrous reagents/solvents. q1_r3->sol3 Yes

Caption: Decision tree for troubleshooting poor synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the synthesis of this compound? A: Low yields can stem from several factors depending on the synthetic route. Common issues include incomplete reactions due to suboptimal temperature or reaction time, degradation of reagents, and side reactions. For instance, in routes involving N-benzylation, incomplete deprotonation or the use of overly harsh conditions can reduce yield. In the one-pot synthesis, strict control of temperature and anhydrous conditions is crucial.

Q2: How can I best purify the final product? A: Silica gel column chromatography is a frequently cited method for the purification of this compound. A solvent system with a gradient of ethyl acetate in a non-polar solvent like heptane or hexane is a good starting point. The exact conditions should be determined by TLC analysis of the crude product.

Q3: Are there any specific safety precautions I should take? A: Standard laboratory safety practices should always be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Specific hazards to be aware of for these syntheses include:

  • Benzyl chloride: It is a lachrymator and should be handled in a well-ventilated fume hood.

  • Potassium t-butoxide: This is a strong base and is highly reactive with water. It should be handled under an inert atmosphere.

  • Cyanide salts (if used in Route 2): These are highly toxic and should be handled with extreme care, with appropriate quenching procedures in place for any waste.

  • 2-Chloroacrylonitrile: This reagent is toxic and flammable.

Q4: Can I use other benzylating agents besides benzyl chloride? A: Yes, other benzylating agents like benzyl bromide could potentially be used. Benzyl bromide is often more reactive than benzyl chloride, which might allow for milder reaction conditions, but could also increase the likelihood of side reactions such as dibenzylation. The choice of benzylating agent may require re-optimization of the reaction conditions.

Q5: How can I monitor the progress of my reaction? A: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of these reactions. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the consumption of the starting materials and the formation of the product. Staining with potassium permanganate is often effective for visualizing the spots if they are not UV-active.

Detailed Experimental Protocols

Protocol 1: Synthesis from 4-Benzylmorpholine-2-carbaldehyde

  • In a round-bottom flask, combine 4-benzylmorpholine-2-carbaldehyde, anhydrous formic acid, and hydroxylamine hydrochloride.

  • Heat the mixture to reflux and stir for 1 hour, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Add a saturated saline solution and stir well.

  • Collect the resulting solid by filtration and wash the filter cake with water.

  • Dry the solid to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: One-Pot Synthesis from 2-Chloroacrylonitrile and N-Benzylethanolamine

  • In a reaction vessel under an inert atmosphere (e.g., Nitrogen), dissolve 2-chloroacrylonitrile (1.0 equivalent) and N-benzylethanolamine (1.0 equivalent) in anhydrous toluene.

  • Stir the reaction mixture at room temperature for approximately 17 hours.

  • Dilute the mixture with additional anhydrous toluene and cool to approximately -12°C in an ice-salt or dry ice-acetone bath.

  • Add potassium t-butoxide (1.0 equivalent) portion-wise, ensuring the internal temperature does not rise above 0°C.

  • After the addition is complete, continue to stir the mixture at approximately 0°C for 2.5 hours.

  • Quench the reaction by slowly adding purified water, again maintaining a low temperature.

  • Allow the mixture to warm to room temperature and separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. Further purification may be required.

Technical Support Center: Synthesis of 4-Benzylmorpholine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzylmorpholine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary methods for synthesizing this compound are:

  • Cyanation of 4-Benzylmorpholine-2-carbaldehyde: This is a two-step process involving the formation of an intermediate oxime from the corresponding aldehyde, followed by dehydration to yield the nitrile.

  • One-Pot Synthesis from N-Benzylethanolamine and 2-Chloroacrylonitrile: This method involves a Michael addition of N-benzylethanolamine to 2-chloroacrylonitrile, followed by an intramolecular cyclization to form the morpholine ring.

Q2: What are the key starting materials for the synthesis of this compound?

A2: The key starting materials are:

  • For the cyanation route: 4-Benzylmorpholine-2-carbaldehyde, hydroxylamine hydrochloride, and a dehydrating agent (e.g., formic acid).

  • For the one-pot synthesis: N-Benzylethanolamine and 2-chloroacrylonitrile.

Q3: What are the typical reaction conditions for the synthesis starting from 4-benzylmorpholine-2-carbaldehyde?

A3: The reaction is typically carried out by first reacting 4-benzylmorpholine-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a weak base to form the oxime. The subsequent dehydration of the oxime to the nitrile is often achieved by heating with a dehydrating agent like formic acid.

Q4: What are the general reaction conditions for the one-pot synthesis?

A4: The one-pot synthesis generally involves the slow addition of 2-chloroacrylonitrile to N-benzylethanolamine in a suitable solvent, followed by the addition of a base to facilitate the intramolecular cyclization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound in the Cyanation of 4-Benzylmorpholine-2-carbaldehyde

Possible Causes and Solutions:

Cause Troubleshooting Action
Incomplete Oxime Formation Ensure the pH of the reaction mixture is suitable for oxime formation (typically near neutral or slightly acidic). Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the aldehyde before proceeding to the dehydration step.
Inefficient Dehydration Use a more potent dehydrating agent if formic acid is ineffective. Other options include acetic anhydride, thionyl chloride, or a Burgess reagent. Ensure the reaction is heated sufficiently to drive the dehydration to completion.
Side Reactions The intermediate oxime can undergo a Beckmann rearrangement under acidic conditions. To minimize this, consider using milder dehydration conditions or a different catalyst system.
Product Degradation Prolonged heating or strongly acidic conditions can lead to the degradation of the product. Optimize the reaction time and temperature to maximize yield while minimizing degradation.
Issue 2: Formation of Multiple Byproducts in the One-Pot Synthesis from N-Benzylethanolamine

Possible Causes and Solutions:

Cause Troubleshooting Action
Polymerization of 2-Chloroacrylonitrile Add the 2-chloroacrylonitrile slowly to the reaction mixture containing N-benzylethanolamine to maintain a low concentration of the Michael acceptor and minimize polymerization.
Formation of Double Michael Adduct Use a slight excess of N-benzylethanolamine to favor the formation of the desired 1:1 adduct.
Incomplete Cyclization Ensure a suitable base is used in a sufficient amount to promote the intramolecular cyclization. The choice of solvent can also influence the rate of cyclization.
Formation of Isomeric Byproducts The initial Michael addition can potentially occur at the nitrogen or oxygen of N-benzylethanolamine. While N-alkylation is generally favored, reaction conditions can be optimized (e.g., temperature, solvent polarity) to enhance the selectivity for the desired N-adduct.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Benzylmorpholine-2-carbaldehyde
  • Oxime Formation:

    • To a solution of 4-benzylmorpholine-2-carbaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Once the aldehyde is consumed, remove the solvent under reduced pressure.

    • Extract the residue with ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude oxime.

  • Dehydration to Nitrile:

    • To the crude oxime, add an excess of formic acid.

    • Heat the mixture to reflux (around 100-110 °C) for 1-2 hours.

    • Monitor the disappearance of the oxime by TLC.

    • After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: One-Pot Synthesis of this compound
  • In a round-bottom flask under a nitrogen atmosphere, dissolve N-benzylethanolamine (1.0 eq) in a suitable solvent such as acetonitrile or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloroacrylonitrile (1.1 eq) in the same solvent to the reaction mixture over a period of 30 minutes.

  • After the addition is complete, stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Add a non-nucleophilic base, such as potassium tert-butoxide (1.2 eq) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq), to the reaction mixture.

  • Stir the reaction at room temperature overnight, monitoring the formation of the product by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography.

Visualizations

Synthesis_Pathways cluster_0 Cyanation Route cluster_1 One-Pot Synthesis A 4-Benzylmorpholine- 2-carbaldehyde B Oxime Intermediate A->B 1. NH2OH·HCl 2. Base C 4-Benzylmorpholine- 2-carbonitrile B->C Dehydration (e.g., HCOOH, heat) D N-Benzylethanolamine F Michael Adduct Intermediate D->F E 2-Chloroacrylonitrile E->F G 4-Benzylmorpholine- 2-carbonitrile F->G Base-mediated cyclization

Figure 1. Synthetic pathways to this compound.

Troubleshooting_Workflow start Low Product Yield check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup sm_impure Impure Starting Materials check_sm->sm_impure cond_suboptimal Suboptimal Conditions (Temp, Time, Reagents) check_conditions->cond_suboptimal workup_loss Product Loss During Extraction/Purification check_workup->workup_loss sm_impure->check_conditions No purify_sm Purify Starting Materials sm_impure->purify_sm Yes cond_suboptimal->check_workup No optimize_cond Optimize Reaction Parameters cond_suboptimal->optimize_cond Yes modify_workup Modify Workup/ Purification Protocol workup_loss->modify_workup Yes end Improved Yield purify_sm->end optimize_cond->end modify_workup->end Side_Reactions cluster_0 Cyanation Route Side Reactions cluster_1 One-Pot Synthesis Side Reactions oxime Oxime Intermediate beckmann Beckmann Rearrangement Product (Amide) oxime->beckmann Strong Acid / Heat incomplete_dehydration Unreacted Oxime oxime->incomplete_dehydration Insufficient Dehydrating Agent / Heat chloroacrylonitrile 2-Chloroacrylonitrile polymer Polymerization chloroacrylonitrile->polymer High Concentration michael_adduct Michael Adduct Intermediate double_adduct Double Michael Adduct michael_adduct->double_adduct Excess 2-Chloroacrylonitrile

Technical Support Center: Purification of 4-Benzylmorpholine-2-carbonitrile by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the chromatographic purification of 4-benzylmorpholine-2-carbonitrile, a common intermediate in pharmaceutical synthesis.[1][2]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound using chromatographic methods.

Q1: My compound, this compound, shows significant peak tailing during normal-phase (silica gel) chromatography. What is the cause and how can I fix it?

A: Peak tailing with nitrogen-containing compounds like this compound on silica gel is often due to strong interactions between the basic morpholine nitrogen and acidic silanol groups on the silica surface.[3] This can be addressed by:

  • Adding a basic modifier: Incorporate a small amount (0.1-2%) of a tertiary amine like triethylamine (TEA) or pyridine into your mobile phase.[3] This will compete with your compound for the active sites on the silica gel, leading to a more symmetrical peak shape.

  • Using deactivated silica: If the issue persists, consider using a deactivated silica gel or an alternative stationary phase like alumina (neutral or basic).[3]

  • Optimizing solvent choice: Ensure your chosen solvent system effectively solubilizes the compound while providing good separation.

Q2: I am experiencing poor retention of this compound on a C18 reverse-phase column; it elutes in or near the void volume. What should I do?

A: This is a common problem for polar compounds in reverse-phase chromatography.[3][4] To increase retention, you can try the following:

  • Increase the aqueous component: If your mobile phase contains a high percentage of organic solvent, gradually increase the proportion of water.[3] Modern C18 columns are designed to be stable in highly aqueous conditions.

  • Adjust the mobile phase pH: Since this compound has a basic nitrogen, adjusting the pH of the mobile phase can significantly impact retention. Using a buffer to maintain a pH around 2.5-4 will protonate the morpholine nitrogen, potentially increasing its interaction with the stationary phase.[3]

  • Use a different stationary phase: Consider a reverse-phase column with an embedded polar group (EPG) or a phenyl-hexyl column, which can offer different selectivity for polar analytes.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent alternative for retaining highly polar compounds.[4]

Q3: My compound appears to be degrading on the silica gel column. How can I purify it without decomposition?

A: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.[5] To mitigate this:

  • Deactivate the silica gel: Before loading your sample, flush the packed column with your mobile phase containing 1-2% triethylamine. This neutralizes the acidic sites.[3]

  • Use an alternative stationary phase: Consider using less acidic stationary phases like neutral or basic alumina, or bonded phases such as diol or amino.[3]

  • Minimize time on the column: Run the chromatography as quickly as possible while still achieving good separation.

Q4: I am having trouble finding a suitable solvent system for my flash chromatography. What is a good starting point?

A: A good starting point for developing a solvent system for flash chromatography is to use Thin Layer Chromatography (TLC). Aim for a solvent system that gives your target compound, this compound, an Rf value of approximately 0.2-0.35.[5] Common solvent systems for compounds of similar polarity include gradients of ethyl acetate in hexanes or dichloromethane in methanol. For very polar compounds, a small amount of ammonium hydroxide in methanol can be added to the mobile phase.[5]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

This protocol outlines a general procedure for the purification of this compound on a silica gel column.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel or Celite, evaporate the solvent, and dry-load the resulting powder onto the top of the column.[6][7]

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Reverse-Phase HPLC Purification

This protocol provides a general method for purification by reverse-phase HPLC.

  • Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water. Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[2] Degas both phases.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude sample in a small amount of the initial mobile phase and filter it through a 0.45 µm syringe filter.

  • Injection and Gradient Elution: Inject the sample and run a linear gradient, for example, from 5% to 95% B over 20 minutes.[2]

  • Fraction Collection: Monitor the elution profile using a UV detector (e.g., at 210 nm or 254 nm) and collect the fraction corresponding to the peak of this compound.[2]

  • Product Isolation: Combine the collected fractions, remove the organic solvent via rotary evaporation, and then lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt.[2]

Data Presentation

The following table summarizes typical chromatographic conditions for the purification of morpholine derivatives, which can be adapted for this compound.

ParameterNormal-Phase Flash ChromatographyReverse-Phase HPLC
Stationary Phase Silica Gel (60 Å, 40-63 µm)C18 (5 µm, 4.6 x 250 mm)[2]
Mobile Phase A Hexane0.1% TFA in Water[2]
Mobile Phase B Ethyl Acetate0.1% TFA in Acetonitrile[2]
Gradient Step or linear gradient5% to 95% B over 20 minutes[2]
Flow Rate Dependent on column diameter1.0 mL/min[2]
Detection TLC with UV or stainingUV at 210 nm[2]

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the chromatographic purification of this compound.

Chromatography_Troubleshooting start Start Purification issue Identify Issue start->issue peak_tailing Peak Tailing (Normal Phase) issue->peak_tailing Symptom poor_retention Poor Retention (Reverse Phase) issue->poor_retention Symptom decomposition Compound Decomposition issue->decomposition Symptom end Successful Purification issue->end No Issues solution_tailing Add Basic Modifier (e.g., 1% TEA) to Mobile Phase peak_tailing->solution_tailing Solution solution_retention1 Increase Aqueous Content of Mobile Phase poor_retention->solution_retention1 Solution solution_decomp1 Deactivate Silica with Base (e.g., TEA) decomposition->solution_decomp1 Solution solution_tailing->end solution_retention2 Adjust Mobile Phase pH (e.g., pH 2.5-4) solution_retention1->solution_retention2 Still Poor solution_retention1->end Resolved solution_retention3 Switch to HILIC or EPG Column solution_retention2->solution_retention3 Still Poor solution_retention2->end Resolved solution_retention3->end solution_decomp2 Use Alternative Stationary Phase (e.g., Alumina) solution_decomp1->solution_decomp2 Still Decomposing solution_decomp1->end Resolved solution_decomp2->end

References

Technical Support Center: Synthesis of 4-Benzylmorpholine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Benzylmorpholine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 4-benzylmorpholine-2-carbaldehyde, morpholine-2-methanol, N-benzylethanolamine, and 2-chloroacrylonitrile. The choice of starting material will dictate the synthetic route and reaction conditions.

Q2: What are the main synthetic routes to produce this compound?

A2: Two primary routes are documented:

  • Cyanation of an aldehyde: This method involves the conversion of 4-benzylmorpholine-2-carbaldehyde to the corresponding nitrile. One reported method uses anhydrous formic acid and hydroxylamine hydrochloride.[1]

  • One-pot cyclization: This approach involves the reaction of N-benzylethanolamine with 2-chloroacrylonitrile, followed by cyclization induced by a strong base like potassium t-butoxide.[2]

Q3: What are some potential side reactions that can lower the yield?

A3: While specific side reactions for this exact synthesis are not extensively documented in the provided results, general side reactions in similar syntheses can include the formation of high-molecular-weight condensation products, incomplete conversion of starting materials, and the formation of isomers. In the case of the one-pot synthesis, polymerization of 2-chloroacrylonitrile or side reactions involving the strong base could also occur.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved using silica gel column chromatography.[1] The crude product can also be purified by recrystallization from a suitable solvent, such as isopropanol, or by washing with aqueous solutions to remove inorganic impurities before chromatographic purification.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive or degraded reagents.Ensure all reagents, especially the base (e.g., potassium t-butoxide) and any anhydrous solvents, are fresh and properly handled to prevent deactivation.
Incorrect reaction temperature.For the one-pot synthesis from N-benzylethanolamine, maintaining a low temperature (e.g., -13.7°C to -2.8°C) during the addition of the base is critical.[2] For the aldehyde cyanation, ensure the reflux temperature is maintained for the specified time.[1]
Presence of water in the reaction.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent moisture contamination, especially when using strong bases like potassium t-butoxide.
Formation of Multiple Impurities Non-optimal reaction time or temperature.Optimize the reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
Incorrect stoichiometry of reactants.Carefully control the molar equivalents of the reactants. For instance, in the one-pot synthesis, an excess of one reactant could lead to side product formation.
Degradation of the product during workup.Ensure the workup procedure is performed at an appropriate temperature and pH. For example, quenching the reaction with water should be done carefully to control any exotherm.[2]
Reaction Stalls (Incomplete Conversion) Insufficient amount or activity of the catalyst/base.Use the correct stoichiometric amount of a fresh, high-purity base or catalyst.
Poor mixing of the reaction mixture.Ensure efficient stirring, especially in heterogeneous mixtures, to facilitate contact between reactants. A mechanical stirrer is recommended for larger scale reactions.[2]

Experimental Protocols

Method 1: Synthesis from 4-Benzylmorpholine-2-carbaldehyde[1]
  • To a reaction flask, add 4-benzylmorpholine-2-carbaldehyde, anhydrous formic acid, and hydroxylamine hydrochloride.

  • Stir the mixture and heat it to reflux for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Add a saturated saline solution and stir well.

  • Filter the resulting solid and wash the filter cake with water.

  • Dry the solid product.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Method 2: One-Pot Synthesis from N-Benzylethanolamine and 2-Chloroacrylonitrile[2]
  • In a reactor under a nitrogen atmosphere, charge 2-chloroacrylonitrile and toluene at 21°C.

  • Add N-benzylethanolamine and stir the reaction mixture at room temperature for approximately 17 hours.

  • Dilute the mixture with additional toluene and cool it to between -13.7°C and -2.8°C.

  • Add potassium t-butoxide in portions, maintaining the low temperature.

  • Stir the mixture at approximately 0°C for 2.5 hours.

  • Quench the reaction by adding purified water, ensuring the temperature remains between 2.1°C and 8.7°C.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with a suitable solvent (e.g., methylene chloride).

  • Combine the organic layers, dry over a drying agent (e.g., MgSO4), and evaporate the solvent to yield the crude product.

  • Further purification can be achieved through column chromatography.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions N-Benzylethanolamine N-Benzylethanolamine Intermediate Intermediate Adduct N-Benzylethanolamine->Intermediate 2-Chloroacrylonitrile 2-Chloroacrylonitrile 2-Chloroacrylonitrile->Intermediate Toluene Solvent: Toluene Toluene->Intermediate Potassium_t-Butoxide Base: Potassium t-Butoxide Product This compound Potassium_t-Butoxide->Product Low_Temp Low Temperature (-13.7 to -2.8 °C) Low_Temp->Intermediate Intermediate->Product Cyclization

Caption: One-pot synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_workup Review Workup & Purification (pH, Extraction, Chromatography) start->check_workup optimize_stoichiometry Optimize Reactant Stoichiometry check_reagents->optimize_stoichiometry optimize_temp Optimize Temperature Control check_conditions->optimize_temp optimize_purification Refine Purification Method check_workup->optimize_purification success Yield Improved optimize_stoichiometry->success optimize_temp->success optimize_purification->success

Caption: Troubleshooting workflow for low yield of this compound.

Parameter_Relationships Yield Yield Purity Purity Temp Temperature Temp->Yield affects rate & side reactions Temp->Purity degradation at high temp Time Reaction Time Time->Yield incomplete vs. side reactions Time->Purity byproduct formation over time Base Base Strength & Amount Base->Yield drives cyclization Base->Purity can cause degradation Solvent Solvent Polarity & Anhydrousness Solvent->Yield solubility & reactivity Solvent->Purity influences side reactions

Caption: Relationship between key parameters and reaction outcome.

References

Byproduct formation in the synthesis of substituted morpholines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted morpholines, with a focus on understanding and mitigating byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing substituted morpholines?

A1: Several robust methods are employed for the synthesis of substituted morpholines. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include:

  • Dehydration of N-substituted diethanolamines: This classic method involves the acid-catalyzed cyclization of N-substituted diethanolamines.[1]

  • Reaction of epoxides with amino alcohols: This approach allows for the construction of the morpholine ring through the ring-opening of an epoxide by an amino alcohol, followed by cyclization.

  • Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming the morpholine ring from a diene precursor, particularly for accessing complex and macrocyclic structures.[2][3]

  • Multicomponent Reactions: Modern approaches, such as the Ugi reaction followed by cyclization, offer a streamlined path to highly substituted morpholines.[4]

  • Palladium-catalyzed carboamination: This method can be used to construct cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols.[5]

Q2: What are the typical byproducts in the acid-catalyzed dehydration of N-substituted diethanolamines?

A2: In the synthesis of morpholine and its substituted analogs from diethanolamines, common byproducts include N-ethylmorpholine and high-molecular-weight condensation products, often referred to as "heavies".[6] Inefficient removal of water during the reaction can also hinder the forward reaction and reduce yields.[6]

Q3: What side reactions are common in morpholine synthesis via Ring-Closing Metathesis (RCM)?

A3: RCM reactions for morpholine synthesis can be plagued by several side reactions. These include the formation of dimers and isomerization of the newly formed double bond.[7][8] For instance, in the RCM of diallyl ether, the expected 2,5-dihydrofuran can isomerize to 2,3-dihydrofuran.[2] Catalyst poisoning is another significant issue; even trace amounts of nucleophiles like morpholine in the solvent can inhibit the catalyst's activity.[7][9]

Q4: What are the challenges when synthesizing morpholines from epoxides and amino alcohols?

A4: The reaction of epoxides with amino alcohols can present challenges related to chemo- and regioselectivity.[10] Potential byproducts include allylic alcohols. A significant issue can be double alkylation of the amine, which can be mitigated by optimizing reaction conditions, such as using specific solvent systems like DMF/H2O.

Troubleshooting Guides

Issue 1: Low Yield in the Dehydration of N-Substituted Diethanolamines
Possible Cause Troubleshooting Step
Inefficient Water Removal The presence of water can inhibit the forward dehydration reaction.[6] Improve the efficiency of your distillation apparatus or use a Dean-Stark trap to effectively remove water and drive the reaction to completion.
Suboptimal Reaction Temperature The reaction temperature is critical. For the synthesis of morpholine from diethanolamine, temperatures around 200-210°C are often required for extended periods.[11] Ensure your heating setup can maintain the necessary temperature consistently.
Incomplete Reaction The cyclization can be slow. Ensure the reaction is heated for a sufficient duration. For example, lab-scale procedures may require heating for 15 hours or more.[11]
Catalyst Issues If using a solid catalyst, it may be deactivated by impurities or byproducts.[6] Ensure high purity of starting materials and consider catalyst regeneration or replacement.
Issue 2: Byproduct Formation in Ring-Closing Metathesis (RCM)
Possible Cause Troubleshooting Step
Dimer Formation High concentrations of the diene substrate can favor intermolecular reactions leading to dimers.[8] Employ high dilution conditions or use a syringe pump for the slow addition of the substrate and catalyst.[8]
Alkene Isomerization Isomerization of the product's double bond can be caused by the formation of ruthenium hydride species as a side reaction.[2] Consider adding additives capable of removing these hydrides.
Catalyst Inhibition Trace impurities in solvents, such as morpholine in toluene, can poison the RCM catalyst.[7][9] Use freshly purified, high-purity solvents. Acid-washing the solvent may be necessary to remove basic impurities.[7]
Issue 3: Poor Selectivity in Epoxide Ring-Opening with Amino Alcohols
Possible Cause Troubleshooting Step
Double Alkylation of the Amine The desired monoalkylation product can react further with the epoxide. Optimize reaction conditions to favor monoalkylation. Using a polar mixed solvent system like DMF/H2O can improve selectivity.[10]
Poor Regioselectivity The amine can attack either carbon of the epoxide, leading to a mixture of isomers. The choice of solvent and the absence or presence of a catalyst can influence regioselectivity. Acetic acid has been shown to mediate highly regioselective ring-opening of epoxides with amines.[12]
Formation of Allylic Alcohols This can be a competing side reaction. The use of certain chiral catalysts, such as an amine-borane catalyst, has been shown to minimize the formation of allylic alcohol byproducts.[13]

Quantitative Data on Byproduct Formation

The following table summarizes the effect of temperature on product distribution in the synthesis of morpholine from diethylene glycol (DEG) and ammonia, illustrating how reaction conditions can influence byproduct formation.

Temperature (°C)Morpholine (%)2-(2-aminoethoxy)ethanol (AEE) (%)N-ethylmorpholine (%)
18065.824.11.8
20072.516.52.5
22078.98.73.2
24082.14.54.1
Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.

Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the dehydration of diethanolamine using a strong acid.

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL)

  • Calcium Oxide (50 g)

  • Potassium Hydroxide (20 g)

  • Sodium metal (~1 g)

  • Round bottom flask, thermocouple, condenser, heating mantle, distillation apparatus

Procedure:

  • To a round bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine.[11]

  • Carefully add concentrated hydrochloric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[11]

  • Heat the mixture to drive off the water, and then maintain an internal temperature of 200-210°C for 15 hours to facilitate the cyclization.[11]

  • Allow the reaction mixture to cool to 160°C and pour it into a dish to prevent solidification within the flask.

  • Mix the resulting paste with 50 g of calcium oxide.

  • Transfer the mixture to a clean round bottom flask and perform a distillation to obtain the crude morpholine.

  • Dry the crude product by stirring with 20 g of potassium hydroxide for 30-60 minutes.

  • Separate the upper morpholine layer and reflux it over a small piece of sodium metal for one hour.

  • Fractionally distill the morpholine, collecting the fraction boiling between 126-129°C.[11] A yield of 35-50% can be expected.[6][11]

Protocol 2: General Procedure for Ring-Closing Metathesis

This is a general guideline for an RCM reaction to form a cyclic amine.

Materials:

  • Diene precursor

  • Grubbs' or other suitable RCM catalyst (e.g., 5 mol%)

  • High-purity, degassed solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Dissolve the diene precursor in the chosen solvent under an inert atmosphere to a dilute concentration (e.g., 0.01 M).

  • Add the RCM catalyst to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the catalyst by adding a suitable agent, such as ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired substituted morpholine.

Visualizations

Byproduct_Formation_Pathways Common Synthetic Routes to Substituted Morpholines and Points of Byproduct Formation DEA N-Substituted Diethanolamine Morpholine1 Substituted Morpholine DEA->Morpholine1 Acid-Catalyzed Dehydration Byproduct1 N-Ethylmorpholine & Condensation Products DEA->Byproduct1 InefficientWaterRemoval Inefficient Water Removal InefficientWaterRemoval->DEA inhibits Diene Diene Precursor Morpholine2 Substituted Morpholine Diene->Morpholine2 Ring-Closing Metathesis Byproduct2 Dimers & Isomerized Products Diene->Byproduct2 CatalystPoisoning Catalyst Poisoning CatalystPoisoning->Diene inhibits Epoxide Epoxide + Amino Alcohol Morpholine3 Substituted Morpholine Epoxide->Morpholine3 Ring Opening & Cyclization Byproduct3 Double Alkylation & Regioisomers Epoxide->Byproduct3 PoorSelectivity Poor Selectivity PoorSelectivity->Epoxide leads to

Caption: Synthetic routes to morpholines and common byproduct pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Substituted Morpholine Synthesis Start Low Yield or Byproduct Formation IdentifyRoute Identify Synthetic Route Start->IdentifyRoute Dehydration Dehydration of Diethanolamine IdentifyRoute->Dehydration RCM Ring-Closing Metathesis IdentifyRoute->RCM Epoxide Epoxide Ring Opening IdentifyRoute->Epoxide CheckWater Check Water Removal Efficiency Dehydration->CheckWater Low Yield? CheckDilution Check Reaction Concentration RCM->CheckDilution Dimers? CheckConditions Optimize Solvent & Temperature Epoxide->CheckConditions Poor Selectivity? CheckTemp Verify Reaction Temperature CheckWater->CheckTemp Efficient ImproveApparatus Improve Distillation Apparatus CheckWater->ImproveApparatus Inefficient AdjustTemp Adjust & Monitor Temperature CheckTemp->AdjustTemp Incorrect End Improved Yield/ Purity CheckTemp->End Correct CheckSolvent Verify Solvent Purity CheckDilution->CheckSolvent Dilute HighDilution Use High Dilution or Slow Addition CheckDilution->HighDilution Concentrated PurifySolvent Purify/Replace Solvent CheckSolvent->PurifySolvent Impure CheckSolvent->End Pure ScreenConditions Screen Solvent Systems CheckConditions->ScreenConditions ImproveApparatus->End AdjustTemp->End HighDilution->End PurifySolvent->End ScreenConditions->End

References

Challenges in the scale-up of 4-Benzylmorpholine-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of 4-Benzylmorpholine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary laboratory-scale synthetic routes are:

  • Cyanation of 4-benzylmorpholine-2-carbaldehyde: This method involves the conversion of the aldehyde functional group to a nitrile.[1]

  • N-alkylation of morpholine-2-carbonitrile with benzyl chloride: This involves the benzylation of the secondary amine of the morpholine ring.

A one-pot synthesis from 2-chloroacrylonitrile and N-benzylethanolamine has also been described in patent literature.[2]

Q2: What are the primary safety concerns when working with the synthesis of this compound?

A2: The most significant safety concern is the handling of benzyl chloride, which is a lachrymator, corrosive, and a suspected carcinogen.[3] It can cause severe skin and eye irritation.[4][5] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential. All manipulations involving benzyl chloride should be performed in a well-ventilated fume hood.[4][6]

Another key consideration is the use of cyanide reagents in the cyanation route. These are highly toxic, and appropriate safety protocols for handling and quenching cyanides must be strictly followed.

Q3: What are the typical impurities observed in the synthesis of this compound?

A3: Potential impurities can include:

  • Unreacted starting materials (e.g., 4-benzylmorpholine-2-carbaldehyde, morpholine-2-carbonitrile, benzyl chloride).

  • Over-alkylation products, leading to the formation of quaternary ammonium salts, especially if an excess of benzyl chloride is used.

  • By-products from the hydrolysis of benzyl chloride to benzyl alcohol.[3]

  • Side-products from the cyanation reaction.

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved by silica gel column chromatography.[1] The choice of eluent system will depend on the polarity of the impurities. Recrystallization from a suitable solvent system may also be a viable method for purification, particularly at a larger scale.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Recommended Solution
Poor quality of starting materials - Verify the purity of starting materials (e.g., 4-benzylmorpholine-2-carbaldehyde, benzyl chloride) using techniques like NMR or GC-MS.- Use freshly distilled or purified reagents.
Suboptimal reaction temperature - For the N-alkylation with benzyl chloride, the reaction may require heating. Start with room temperature and gradually increase to find the optimal condition.- For the cyanation of the aldehyde, the temperature will depend on the specific reagent used. Consult literature for analogous reactions.
Incorrect stoichiometry - Optimize the molar ratio of the reactants. For N-alkylation, a slight excess (1.1-1.2 equivalents) of benzyl chloride may be beneficial, but a large excess can lead to over-alkylation.- Ensure the base used for N-alkylation is of the correct strength and in sufficient quantity (at least one equivalent).
Moisture in the reaction - Ensure all glassware is thoroughly dried and use anhydrous solvents, especially for reactions sensitive to water, such as those involving Grignard reagents or some cyanation agents.
Inefficient mixing - On a larger scale, ensure efficient stirring to maintain a homogeneous reaction mixture, which is crucial for good mass and heat transfer.
High Impurity Profile
Potential Cause Recommended Solution
Formation of over-alkylation products - Control the addition of benzyl chloride; add it dropwise to the reaction mixture.- Avoid a large excess of benzyl chloride.- Maintain a consistent reaction temperature to prevent hotspots that might accelerate side reactions.
Presence of unreacted starting materials - Increase the reaction time or temperature to drive the reaction to completion.- Monitor the reaction progress using TLC or LC-MS to determine the optimal endpoint.
Hydrolysis of benzyl chloride - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.
Formation of other by-products - Optimize the reaction conditions (temperature, solvent, catalyst) to improve selectivity towards the desired product.

Experimental Protocols

Method 1: Cyanation of 4-benzylmorpholine-2-carbaldehyde
  • In a reaction flask, combine 4-benzylmorpholine-2-carbaldehyde, anhydrous formic acid, and hydroxylamine hydrochloride.[1]

  • Stir the mixture and heat at reflux for 1 hour.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.[1]

  • Add a saturated saline solution and stir well.[1]

  • Filter the resulting solid, wash the filter cake with water, and dry to obtain the crude product.[1]

  • Purify the crude product by silica gel column chromatography.[1]

Illustrative Data for Scale-Up Comparison (Method 1)
Parameter Lab Scale (1 g) Pilot Scale (100 g)
Reactant A (Aldehyde) 1.0 g100 g
Formic Acid 5 mL500 mL
Hydroxylamine HCl 1.2 eq1.2 eq
Reaction Time 1 hour2-3 hours
Typical Yield 75-85%70-80%
Purity (crude) ~90%~85%

Note: This data is illustrative and may vary based on specific experimental conditions.

Visualizations

experimental_workflow start Start reactants Charge Reactants: - 4-Benzylmorpholine-2-carbaldehyde - Anhydrous Formic Acid - Hydroxylamine HCl start->reactants reflux Heat to Reflux (1 hour) reactants->reflux monitoring Monitor Reaction (TLC) reflux->monitoring workup Work-up: - Cool to RT - Add Saline - Filter monitoring->workup Reaction Complete purification Purification (Silica Gel Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound via cyanation.

troubleshooting_low_yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry purity_ok Purity OK? check_purity->purity_ok conditions_ok Conditions Optimal? check_conditions->conditions_ok stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok purity_ok->check_conditions Yes purify_reagents Purify/Replace Reagents purity_ok->purify_reagents No conditions_ok->check_stoichiometry Yes optimize_temp_time Optimize Temperature and Reaction Time conditions_ok->optimize_temp_time No adjust_ratios Adjust Molar Ratios stoichiometry_ok->adjust_ratios No end end stoichiometry_ok->end Yes (Re-run Experiment)

Caption: Logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of 4-Benzylmorpholine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities during the synthesis and purification of 4-Benzylmorpholine-2-carbonitrile.

Troubleshooting Guides

This section addresses common issues observed during the purification of this compound.

Issue 1: Presence of Unreacted 4-Benzylmorpholine-2-carbaldehyde

Symptom: TLC analysis of the crude product shows a spot corresponding to the starting aldehyde, which is typically more polar than the desired nitrile product.

Cause: Incomplete conversion of the aldehyde to the oxime intermediate or incomplete dehydration of the oxime to the nitrile.

Solution:

  • Reaction Monitoring: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). A common TLC system for this analysis is a mixture of ethyl acetate and hexanes. The nitrile product is less polar than the starting aldehyde and the intermediate oxime.

  • Purification by Flash Chromatography: If the reaction is complete and the aldehyde is still present, purification by flash column chromatography is recommended.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 50% ethyl acetate in hexanes). The less polar nitrile will elute before the more polar aldehyde.

Issue 2: Presence of the Intermediate Oxime

Symptom: A spot corresponding to the 4-benzylmorpholine-2-carbaldehyde oxime is observed on the TLC plate. The oxime is generally more polar than the nitrile.

Cause: Incomplete dehydration of the oxime intermediate.

Solution:

  • Drive the Dehydration: If the reaction is still in progress, consider extending the reaction time or adding more dehydrating agent, if appropriate for the specific protocol.

  • Flash Chromatography: The oxime intermediate can be separated from the nitrile product using flash column chromatography with a hexane/ethyl acetate solvent system, similar to the separation of the starting aldehyde. The nitrile will elute first.

Issue 3: Presence of Unreacted Benzyl Chloride

Symptom: Applicable to syntheses using benzyl chloride as a starting material. A nonpolar spot may be visible on the TLC, and the crude product may have a characteristic lachrymatory odor.

Cause: Use of excess benzyl chloride or incomplete reaction.

Solution:

  • Quenching with Ammonia: Unreacted benzyl chloride can be removed by treating the reaction mixture with an aqueous ammonia solution. Benzyl chloride will react to form benzylamine, which can then be removed by an acidic wash.

  • Aqueous Workup: Perform a workup by washing the organic layer with a dilute acid (e.g., 1M HCl) to extract the basic benzylamine into the aqueous layer. Follow with a water and brine wash.

  • Flash Chromatography: Any remaining benzyl chloride, being non-polar, will elute very quickly during flash chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities depend on the synthetic route.

  • From 4-benzylmorpholine-2-carbaldehyde: Unreacted starting aldehyde and the intermediate 4-benzylmorpholine-2-carbaldehyde oxime.

  • From morpholine-2-methanol and benzyl chloride: Unreacted morpholine-2-methanol, unreacted benzyl chloride, and potentially N,N-dibenzylated byproducts.

Q2: What is a good TLC solvent system to monitor the reaction and purification?

A2: A mixture of ethyl acetate and hexanes is a good starting point. A typical ratio for observing good separation is between 20% and 50% ethyl acetate in hexanes. The exact ratio should be optimized based on the specific reaction mixture.

Q3: What is a recommended solvent system for flash chromatography?

A3: For normal-phase flash chromatography on silica gel, a gradient of ethyl acetate in hexanes is commonly used. A gradient from 10% to 50% ethyl acetate is often effective for separating the less polar this compound from more polar impurities like the starting aldehyde and intermediate oxime. For more polar impurities, a dichloromethane/methanol system might be considered.

Q4: Can I purify this compound by recrystallization?

A4: Recrystallization can be an effective purification method if a suitable solvent is found. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems to screen for recrystallization include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

Q5: My purified product still shows minor impurities by NMR. What should I do?

A5: If minor impurities persist after initial purification, a second purification step may be necessary. This could involve a repeat of the flash chromatography using a shallower solvent gradient to improve separation, or attempting recrystallization from a different solvent system.

Data Presentation

Table 1: Summary of Common Impurities and Recommended Purification Strategies

ImpurityTypical Polarity (vs. Product)Recommended Purification MethodKey Experimental Details
4-Benzylmorpholine-2-carbaldehydeMore PolarFlash ChromatographySilica gel, Hexane/Ethyl Acetate gradient
4-Benzylmorpholine-2-carbaldehyde oximeMore PolarFlash ChromatographySilica gel, Hexane/Ethyl Acetate gradient
Benzyl ChlorideLess PolarAqueous Wash & Flash ChromatographyWash with dilute HCl; elutes early in Hexane/EtOAc
Morpholine-2-methanolMore PolarFlash ChromatographySilica gel, Hexane/Ethyl Acetate or DCM/Methanol

Experimental Protocols

Protocol 1: Flash Column Chromatography for Removal of Polar Impurities

  • Prepare the Column: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude product.

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial chromatography solvent.

  • Load the Column: Carefully load the sample onto the top of the silica gel bed.

  • Elute the Compound: Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate).

  • Run the Gradient: Gradually increase the polarity of the mobile phase (e.g., to 50:50 hexanes:ethyl acetate) to elute the compounds.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Impurity_Troubleshooting_Workflow start Crude this compound tlc Perform TLC Analysis (e.g., 30% EtOAc/Hexanes) start->tlc check_purity Is the main spot pure? tlc->check_purity identify_impurities Identify Impurities by Comparing with Starting Material Spots check_purity->identify_impurities No pure_product Pure Product check_purity->pure_product Yes aldehyde_impurity Unreacted Aldehyde or Oxime Impurity Detected identify_impurities->aldehyde_impurity Polar spots nonpolar_impurity Non-polar Impurity Detected (e.g., Benzyl Chloride) identify_impurities->nonpolar_impurity Non-polar spots flash_chromatography Purify by Flash Chromatography (Hexane/EtOAc gradient) aldehyde_impurity->flash_chromatography aqueous_wash Perform Aqueous Wash (dilute HCl) nonpolar_impurity->aqueous_wash recrystallization Consider Recrystallization flash_chromatography->recrystallization If impurities persist flash_chromatography->pure_product If pure recrystallization->pure_product aqueous_wash->flash_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Techniques cluster_impurities Common Impurities cluster_purification Purification Methods aldehyde 4-Benzylmorpholine- 2-carbaldehyde flash_chrom Flash Chromatography (Hexane/EtOAc) aldehyde->flash_chrom oxime Intermediate Oxime oxime->flash_chrom benzyl_chloride Benzyl Chloride acid_wash Aqueous Acid Wash benzyl_chloride->acid_wash recrystall Recrystallization flash_chrom->recrystall For higher purity product Pure 4-Benzylmorpholine- 2-carbonitrile flash_chrom->product recrystall->product acid_wash->flash_chrom

Caption: Relationship between impurities and purification techniques.

Technical Support Center: N-Benzylation of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-benzylation of heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues encountered during their experiments. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges.

Troubleshooting Guides

This section provides solutions to common problems encountered during the N-benzylation of heterocyclic compounds.

Question: My N-benzylation reaction is not proceeding or is giving a very low yield. What are the common causes and how can I improve it?

Answer:

Low yields in N-benzylation reactions are a frequent issue and can be attributed to several factors, primarily related to the nucleophilicity of the heterocycle, the reactivity of the benzylating agent, and the reaction conditions.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_deprotonation Assess Deprotonation (Base & Solvent) start->check_deprotonation check_reagent Evaluate Benzylating Agent start->check_reagent check_conditions Optimize Reaction Conditions start->check_conditions solution_base Use Stronger Base (e.g., NaH) in Anhydrous Aprotic Solvent (THF, DMF) check_deprotonation->solution_base Incomplete deprotonation solution_reagent Switch to more reactive benzyl halide (BnI > BnBr > BnCl) Verify purity of the agent check_reagent->solution_reagent Low reactivity or degradation solution_conditions Increase Temperature Add Phase-Transfer Catalyst Consider Microwave Irradiation check_conditions->solution_conditions Suboptimal parameters

Caption: Troubleshooting workflow for low-yield N-benzylation reactions.

Detailed Troubleshooting Steps:

  • Evaluate the Base and Solvent System:

    • Incomplete Deprotonation: The nitrogen atom of the heterocycle needs to be sufficiently nucleophilic to attack the benzyl halide. This often requires deprotonation by a suitable base. For less acidic heterocycles, a stronger base may be necessary.

    • Base Selection: For many heterocycles like imidazole, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and potassium hydroxide (KOH)[1]. NaH is a strong, non-nucleophilic base that ensures complete deprotonation but requires anhydrous conditions. K₂CO₃ is a milder and more common choice.

    • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are generally preferred as they can dissolve the heterocyclic starting material and the base, facilitating the reaction.

  • Assess the Benzylating Agent:

    • Reactivity: The reactivity of benzyl halides follows the order: benzyl iodide > benzyl bromide > benzyl chloride. If you are using benzyl chloride and observing low reactivity, switching to benzyl bromide or iodide could significantly improve the reaction rate and yield.

    • Purity: Ensure the benzylating agent is pure and has not degraded. Benzyl halides can be lachrymatory and should be handled in a fume hood.

  • Optimize Reaction Conditions:

    • Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be cautious as higher temperatures can also lead to side reactions, such as dialkylation.

    • Phase-Transfer Catalysis (PTC): For reactions with poor solubility of the base or the heterocyclic salt, a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can be beneficial, especially in a two-phase system[2][3].

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields, particularly in solid-liquid phase N-alkylation[4].

Question: I am observing the formation of multiple products, and the regioselectivity of my N-benzylation is poor. How can I control which nitrogen atom is benzylated in unsymmetrical heterocycles?

Answer:

Regioselectivity is a major challenge in the N-benzylation of heterocycles with multiple nitrogen atoms, such as pyrazoles, imidazoles, and triazoles. The outcome is influenced by a delicate balance of steric and electronic factors, as well as reaction conditions.

Factors Influencing Regioselectivity

regioselectivity_factors regioselectivity Regioselectivity (N1 vs. N2/N4) steric_effects Steric Effects regioselectivity->steric_effects electronic_effects Electronic Effects regioselectivity->electronic_effects reaction_conditions Reaction Conditions regioselectivity->reaction_conditions steric_details Substituent bulk on heterocycle and benzylating agent steric_effects->steric_details electronic_details Electron-donating/withdrawing groups on the heterocyclic ring electronic_effects->electronic_details conditions_details Choice of base, solvent, temperature, and catalyst reaction_conditions->conditions_details

Caption: Key factors that control the regioselectivity of N-benzylation.

Strategies to Control Regioselectivity:

  • Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom. You can leverage this by choosing a starting material with a bulky substituent adjacent to one of the nitrogen atoms to direct the benzylation to the other nitrogen.

  • Electronic Effects: Electron-withdrawing groups on the heterocyclic ring can decrease the nucleophilicity of the adjacent nitrogen atom, thus favoring benzylation at a more distant nitrogen. Conversely, electron-donating groups can enhance the nucleophilicity of the nearby nitrogen.

  • Reaction Conditions:

    • Base and Solvent: The choice of base and solvent can have a profound impact on the regioselectivity. For instance, in the alkylation of 1,2,3-triazoles, different bases and solvents can favor the formation of either the N1 or N2 isomer[5][6]. Generally, N1 alkylation is kinetically favored due to higher electron density, while the N2-substituted product is often thermodynamically more stable[5][6].

    • Temperature: Reaction temperature can influence the thermodynamic versus kinetic product distribution.

Question: I am getting a significant amount of a dialkylated byproduct. How can I prevent this?

Answer:

Dialkylation occurs when the N-benzylated product, which is still nucleophilic, reacts with another molecule of the benzylating agent to form a quaternary salt. This is a common side reaction, especially with highly reactive heterocycles like imidazole.

Prevention Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the heterocycle relative to the benzylating agent.

  • Slow Addition: Add the benzylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the second benzylation reaction.

  • Monitor the Reaction: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the N-benzylation of imidazole?

A1: The choice of base depends on the specific imidazole derivative and the benzylating agent. For simple imidazoles, potassium carbonate (K₂CO₃) in a solvent like acetonitrile or DMF is often sufficient and provides good yields[7]. For less reactive imidazoles or when using a less reactive benzyl halide, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be more effective[8].

Q2: How can I N-benzylate a pyrazole with high regioselectivity?

A2: The regioselectivity of pyrazole N-alkylation is highly dependent on steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions[9]. Generally, benzylation occurs at the less sterically hindered nitrogen. Using a bulky substituent at the C3 or C5 position can effectively direct the benzylation to the desired nitrogen. The choice of base and solvent system is also critical; for example, K₂CO₃ in DMSO has been shown to favor N1-alkylation in some cases[9].

Q3: What are the challenges in the N-benzylation of 1,2,3-triazoles and 1,2,4-triazoles?

A3: For 1,2,3-triazoles, the main challenge is achieving regioselectivity between the N1 and N2 positions. The N1 position is often kinetically favored, while the N2 position can be thermodynamically more stable[5][6]. For 1,2,4-triazoles, regioselectivity between the N1 and N4 positions is the primary concern. The reaction conditions, including the choice of base and solvent, play a crucial role in determining the major product[4][10].

Q4: Are there alternative methods to the standard N-benzylation with benzyl halides?

A4: Yes, several alternative methods exist:

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of heterocycles using a benzyl alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)[11][12][13]. This method is particularly useful for substrates that are sensitive to basic conditions.

  • Phase-Transfer Catalysis (PTC): PTC can be very effective for N-benzylation, especially in heterogeneous reaction mixtures. A catalyst like tetrabutylammonium bromide (TBAB) facilitates the transfer of the deprotonated heterocycle from the solid or aqueous phase to the organic phase where the reaction with the benzyl halide occurs[2][3].

  • Palladium-Catalyzed Benzylation: In some cases, palladium-catalyzed cross-coupling reactions can be used for the direct benzylation of azoles with benzyl carbonates[14].

Q5: What are some common side reactions to be aware of?

A5: Besides dialkylation and poor regioselectivity, other potential side reactions include:

  • C-alkylation: Although less common, alkylation can occur at a carbon atom of the heterocyclic ring, especially if the nitrogen atoms are sterically hindered.

  • Decomposition: Some starting materials or products may be unstable at high temperatures or in the presence of strong bases, leading to decomposition and a dark-colored reaction mixture.

  • Impurity from DMF: When using DMF as a solvent with NaH and benzyl bromide, an amine side product can form, which may act as a catalyst poison in subsequent reactions[15].

Data Presentation

Table 1: Comparison of Bases for the N-Benzylation of Imidazole with Benzyl Chloride

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
1K₂CO₃ (1.1)Acetonitrile802485[7]
2NaH (1.1)THF0 to rt492[8]
3KOH (2)None (neat)rt376[1]
4Cs₂CO₃ (1.4)DMSO1102489[16]

Table 2: Regioselectivity in the N-Benzylation of Substituted Pyrazoles

Pyrazole SubstituentBenzylating AgentBaseSolventN1:N2 RatioTotal Yield (%)Reference
3-PhenylBenzyl bromideK₂CO₃DMF>95:585[9]
3-MethylBenzyl bromideNaHTHF70:3090[9]
3-CF₃Benzyl bromideK₂CO₃Acetonitrile10:9088[17]
3,5-DimethylBenzyl bromideK₂CO₃DMF- (Symmetrical)95[9]

Table 3: Regioselectivity in the N-Alkylation of 1,2,3-Triazole Derivatives

Triazole SubstituentAlkylating AgentBaseSolventN1:N2 RatioTotal Yield (%)Reference
4-PhenylEthyl chloroacetateEt₃NDMF1:5-[6]
4,5-DibromoBenzyl bromideK₂CO₃DMF<1:9992[6]

Experimental Protocols

Protocol 1: General Procedure for N-Benzylation of Imidazole using Potassium Carbonate

This protocol is a common and relatively mild procedure for the N-benzylation of imidazoles.

Materials:

  • Imidazole (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous acetonitrile (MeCN)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add imidazole and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add benzyl bromide dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude 1-benzylimidazole.

  • The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for N-Benzylation of Pyrazole using Sodium Hydride

This protocol uses a stronger base and is suitable for less reactive pyrazoles or when a higher yield is desired. Caution: Sodium hydride is highly reactive and flammable. Handle with care under an inert atmosphere.

Materials:

  • Substituted pyrazole (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous DMF or THF.

  • Cool the suspension to 0°C using an ice bath.

  • Add a solution of the substituted pyrazole in the same anhydrous solvent dropwise to the NaH suspension.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation (hydrogen gas evolution will be observed).

  • Cool the reaction mixture back down to 0°C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction at 0°C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers if necessary.

Protocol 3: N-Benzylation of 1,2,4-Triazole using Potassium Carbonate in DMF

Materials:

  • 1,2,4-Triazole (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1,2,4-triazole in anhydrous DMF in a round-bottom flask.

  • Add potassium carbonate to the solution and stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and stir for several hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 times).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting mixture of 1-benzyl-1,2,4-triazole and 4-benzyl-1,2,4-triazole can be separated by column chromatography.

Protocol 4: Mitsunobu Reaction for N-Benzylation of a Heterocycle

This method is an alternative to traditional Sₙ2 reactions and is performed under neutral conditions.

Materials:

  • Heterocycle (e.g., pyrazole) (1.0 eq)

  • Benzyl alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the heterocycle, benzyl alcohol, and triphenylphosphine in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DIAD or DEAD dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

References

Stability issues with 4-Benzylmorpholine-2-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Benzylmorpholine-2-carbonitrile in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound is a multifaceted molecule with three primary functional groups that can influence its stability: the morpholine ring, the benzylamine moiety, and the carbonitrile group. Key stability concerns include:

  • Hydrolysis of the Carbonitrile Group: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of 4-benzylmorpholine-2-carboxamide and subsequently 4-benzylmorpholine-2-carboxylic acid.[1][2][3] This is often the most significant degradation pathway in aqueous solutions.

  • Oxidation of the Benzylamine Moiety: The benzylamine component can be prone to oxidation, especially when exposed to air (auto-oxidation).[4] This can result in the formation of the corresponding imine, which can further degrade to an aldehyde (benzaldehyde) and other byproducts.[4]

  • Morpholine Ring Integrity: While the morpholine ring is generally considered a stable scaffold in drug discovery due to its favorable metabolic profile, it can be susceptible to oxidation and photodegradation under certain conditions.[5][6][7]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Refrigeration (2-8 °C) is recommended for short-term storage. For long-term storage, freezing (-20 °C or below) in a suitable solvent is advisable. Elevated temperatures can accelerate both hydrolysis and oxidation.[7]

  • Light: Protect solutions from light by using amber vials or by storing them in the dark to prevent potential photodegradation of the morpholine ring.[7]

  • Atmosphere: For maximum stability, especially for long-term storage, it is recommended to store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the benzylamine moiety.

Q3: In which solvents is this compound most stable?

A3: The choice of solvent can significantly impact the stability of this compound. Aprotic, anhydrous solvents are generally preferred to minimize hydrolysis of the carbonitrile group.

Solvent ClassificationRecommended SolventsSolvents to Use with Caution
Aprotic Anhydrous Acetonitrile, Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF)Dimethyl sulfoxide (DMSO) - ensure it is anhydrous
Protic Ethanol, Methanol (use anhydrous and store at low temperatures)Aqueous buffers (high potential for hydrolysis)

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions is highly pH-dependent due to the susceptibility of the carbonitrile group to both acid- and base-catalyzed hydrolysis.[1][2][8]

pH RangeStabilityPredominant Degradation Pathway
Acidic (pH < 4) LowAcid-catalyzed hydrolysis of the nitrile to a carboxylic acid.[2][3]
Neutral (pH 6-8) ModerateSlower hydrolysis compared to acidic or basic conditions.
Basic (pH > 9) LowBase-catalyzed hydrolysis of the nitrile, potentially forming the amide under milder conditions or the carboxylate under harsher conditions.[1][2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in HPLC analysis with a shorter retention time (more polar). Hydrolysis of the carbonitrile group to the carboxylic acid.Confirm the identity of the new peak using LC-MS. To mitigate, use anhydrous solvents and avoid acidic or basic conditions. Prepare fresh solutions before use.
Solution turns yellow or brown upon storage. Oxidation of the benzylamine moiety.Store solutions under an inert atmosphere (argon or nitrogen). Avoid exposure to air and light. Use antioxidants if compatible with the experimental setup.
Precipitation of the compound from the solution. Poor solubility or degradation to a less soluble product.Check the solubility of the compound in the chosen solvent. Consider using a co-solvent. If degradation is suspected, analyze the precipitate to identify it.
Inconsistent results in biological assays. Degradation of the stock solution.Perform a purity check of the stock solution using HPLC or NMR. Prepare fresh stock solutions regularly and store them under recommended conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its intrinsic stability.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve in acetonitrile for analysis.

  • Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.

3. Sample Analysis:

  • At designated time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase.

  • Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).

  • Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify degradation products.

Protocol 2: HPLC Method for Stability Assessment

This method can be used to monitor the purity and degradation of this compound over time.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

Visualizations

G Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal Degradation (105°C, solid) stock->thermal Expose to stress photo Photodegradation (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC-PDA acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples ms LC-MS for Identification hplc->ms Characterize degradants pathway Identify Degradation Pathways ms->pathway

Caption: Workflow for a forced degradation study.

G Hypothetical Signaling Pathway cluster_pathway PI3K/Akt/mTOR Pathway cluster_drug Drug Action PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Drug This compound (Hypothetical Inhibitor) Drug->mTOR inhibits

Caption: Hypothetical inhibition of the mTOR signaling pathway.

References

Analytical methods for detecting impurities in 4-Benzylmorpholine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Benzylmorpholine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methods for impurity detection and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for detecting impurities in this compound?

A1: The most effective analytical techniques for impurity profiling of this compound are hyphenated chromatographic methods.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (LC-MS) detectors is ideal for non-volatile impurities.[2] Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS) is well-suited for identifying volatile and semi-volatile impurities, such as residual solvents.[2][5] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of unknown impurities after isolation.[6]

Q2: What are the potential impurities I should expect in a sample of this compound?

A2: Impurities can originate from starting materials, by-products of the synthesis, or degradation products.[1] Based on common synthetic routes for morpholine derivatives, potential impurities could include:

  • Starting Materials: Unreacted N-benzylethanolamine or other precursors.

  • Intermediates: Such as 4-benzylmorpholine-2-carbaldehyde.[7]

  • By-products: Resulting from side reactions during the synthesis.

  • Degradation Products: Formed during storage or under stress conditions (e.g., hydrolysis of the nitrile group to a carboxylic acid or amide).

Q3: How can I quantify the impurities once they are detected?

A3: Quantification of impurities is typically achieved using chromatographic techniques like HPLC or GC. This involves creating a calibration curve with a certified reference standard of the impurity. If a reference standard is unavailable, relative quantification can be performed using the peak area of the main compound (this compound) and assuming a response factor of 1, although this is less accurate. For regulatory purposes, isolating and characterizing the impurity to create a reference standard is often necessary.

Q4: What are the typical limits of detection (LOD) and quantification (LOQ) I should aim for?

A4: According to ICH guidelines, impurities present at a level of 0.1% or higher should be identified and quantified.[8] Therefore, your analytical method should be validated to have an LOQ at or below this level. The LOD will typically be about one-third of the LOQ.

Troubleshooting Guides

HPLC Analysis

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Column Overload.

    • Solution: Dilute the sample and reinject. If the peak shape improves, the original sample concentration was too high.[9]

  • Possible Cause 2: Secondary Interactions.

    • Solution: For basic compounds like morpholine derivatives, interactions with residual silanols on the column can cause tailing. Add a competitor base like triethylamine (TEA) or diethylamine (DEA) at a low concentration (e.g., 0.1%) to the mobile phase.[9]

  • Possible Cause 3: Column Degradation.

    • Solution: The column may be contaminated or the stationary phase may have degraded. Flush the column with a strong solvent. If the problem persists, replace the column.[9]

Issue 2: Ghost Peaks

  • Possible Cause 1: Contaminated Mobile Phase or System.

    • Solution: Run a blank gradient (without injecting a sample). If ghost peaks are present, the issue is with the mobile phase or the HPLC system.[9] Use high-purity solvents and freshly prepared mobile phase.[9][10]

  • Possible Cause 2: Contaminated Sample Solvent.

    • Solution: Inject the sample solvent alone. If peaks appear, the solvent is contaminated.[9]

  • Possible Cause 3: Carryover from Autosampler.

    • Solution: If the blank runs are clean, the issue is likely carryover. Clean the autosampler needle and injection port.

Issue 3: Fluctuating Retention Times

  • Possible Cause 1: Pump Issues.

    • Solution: Check for leaks in the pump, salt buildup, or unusual noises.[10] Ensure the mobile phase is properly degassed to prevent air bubbles in the pump head.[10]

  • Possible Cause 2: Mobile Phase Composition.

    • Solution: Ensure the mobile phase components are miscible and accurately proportioned.[10][11] If using a gradient, verify the proportioning valve is functioning correctly.[11]

  • Possible Cause 3: Temperature Fluctuations.

    • Solution: Use a column oven to maintain a consistent temperature, as changes in temperature can affect retention times.

GC Analysis

This section provides solutions to common problems encountered during the GC analysis of this compound for volatile impurities.

Issue 1: No Peaks or Very Small Peaks

  • Possible Cause 1: Injector Problem.

    • Solution: Ensure the syringe is drawing and injecting the sample correctly. Check for a clogged or broken syringe.

  • Possible Cause 2: Leak in the System.

    • Solution: Check for leaks at the injector, detector, and column fittings.

  • Possible Cause 3: Incorrect GC Parameters.

    • Solution: Verify the inlet and detector temperatures are appropriate for the analytes. Ensure the carrier gas flow rate is set correctly.

Issue 2: Broad or Tailing Peaks

  • Possible Cause 1: Slow Injection.

    • Solution: Use a faster injection speed or an autosampler for more consistent and rapid injections.

  • Possible Cause 2: Column Contamination.

    • Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If this doesn't work, the column may need to be replaced.

  • Possible Cause 3: Inappropriate Flow Rate.

    • Solution: Optimize the carrier gas flow rate for your column dimensions and analytes.

Data Presentation

Table 1: Hypothetical HPLC-UV Method Parameters for Impurity Profiling of this compound

ParameterValue
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 220 nm

Table 2: Hypothetical GC-MS Method Parameters for Residual Solvent Analysis

ParameterValue
Column DB-624, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium
Flow Rate 1.5 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL (split ratio 20:1)
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
MS Transfer Line 250 °C
Ion Source Temp 230 °C
Mass Range 35-400 amu

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to make a 1 mg/mL solution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • Set up the HPLC system according to the parameters in Table 1 .

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Integrate the peaks and report the area percentage of any impurities relative to the main peak.

Protocol 2: GC-MS Method for Residual Solvents
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL headspace vial.

    • Add 5 mL of a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Seal the vial with a septum and cap.

  • Instrumentation:

    • Set up the GC-MS system and headspace autosampler according to the parameters in Table 2 .

    • The headspace autosampler should be set to heat the vial (e.g., at 80 °C for 15 minutes) to allow volatile solvents to partition into the headspace before injection.

  • Analysis:

    • Run a blank (empty sealed vial) to check for system contaminants.

    • Analyze the prepared sample vial.

    • Identify any residual solvents by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards.

Visualizations

HPLC_Troubleshooting_Workflow start Poor HPLC Result check_system Check System Parameters (Mobile Phase, Method Settings) start->check_system check_sample Check Sample Preparation (Concentration, Filtration) check_system->check_sample Parameters OK end_good Problem Solved check_system->end_good Parameter Issue Found & Corrected check_injector Check Injector (Needle, Syringe Volume) check_sample->check_injector Sample Prep OK check_sample->end_good Sample Prep Issue Found & Corrected troubleshoot_column Troubleshoot Column (Flush, Replace) check_injector->troubleshoot_column Injector OK check_injector->end_good Injector Issue Found & Corrected troubleshoot_column->end_good Issue Resolved end_bad Consult Manufacturer troubleshoot_column->end_bad Issue Persists

Caption: A logical workflow for troubleshooting common HPLC issues.

Impurity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation sample_prep Sample Preparation (Dissolution, Filtration) hplc HPLC-UV/MS (Non-volatile impurities) sample_prep->hplc gc GC-MS (Volatile impurities) sample_prep->gc detection Impurity Detection hplc->detection gc->detection identification Structural Elucidation (MS, NMR) detection->identification quantification Quantification identification->quantification

References

Technical Support Center: Optimizing Cyanation of Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the cyanation of morpholines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of cyanated morpholine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the cyanation of morpholines?

A1: The primary methods for introducing a cyano group onto a morpholine scaffold, particularly N-aryl morpholines, involve transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed cyanation is a widely used and versatile method.[1] Copper-catalyzed cyanations, such as the Rosenmund-von Braun reaction, are also employed, though they may require harsher conditions.[2] More recently, photoredox catalysis has emerged as a milder alternative for C-H cyanation.

Q2: My palladium-catalyzed cyanation of an N-aryl morpholine is resulting in a low yield. What are the likely causes?

A2: Low yields in palladium-catalyzed cyanation reactions are frequently due to catalyst deactivation. The cyanide ion (CN⁻) can poison the palladium catalyst.[1][3] Other contributing factors include:

  • Suboptimal Ligand Choice: The phosphine ligand is crucial for catalyst stability and activity.

  • Poor Quality Reagents or Solvents: Moisture and air can deactivate the catalyst. Ensure anhydrous conditions and use degassed solvents.

  • Incorrect Base: The choice of base can significantly impact the reaction outcome.

  • Insufficient Temperature: While milder conditions are desirable, some systems require elevated temperatures to proceed efficiently.

Q3: What are common side reactions to be aware of during the cyanation of morpholines?

A3: Side reactions can compete with the desired cyanation, reducing the yield and complicating purification. Potential side reactions include:

  • Hydrolysis of the Cyano Group: If water is present, the nitrile product can be hydrolyzed to the corresponding amide or carboxylic acid.

  • Protodehalogenation: In reactions involving aryl halides, the halide may be replaced by a hydrogen atom, leading to the starting N-aryl morpholine.

  • Homocoupling: The N-aryl morpholine may couple with itself.

  • N-Debenzylation: If a benzyl protecting group is present on the morpholine nitrogen, it may be cleaved under certain reaction conditions.

Q4: Which cyanating agents are recommended for the cyanation of morpholines?

A4: The choice of cyanating agent depends on the reaction type and the desired reactivity and safety profile. Common cyanating agents include:

  • Zinc Cyanide (Zn(CN)₂): A less toxic alternative to other cyanide salts, often used in palladium-catalyzed reactions.[1]

  • Trimethylsilyl Cyanide (TMSCN): A versatile and commonly used cyanide source, particularly in photoredox and Lewis acid-mediated cyanations.[4][5]

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and stable crystalline solid that can be used as a cyanide source in some palladium-catalyzed systems.[1]

  • Copper(I) Cyanide (CuCN): Traditionally used in the Rosenmund-von Braun reaction, but it is highly toxic and often requires high temperatures.[2]

Q5: How can I purify my cyanated morpholine product effectively?

A5: Purification of cyanated morpholine derivatives typically involves standard laboratory techniques. Flash column chromatography on silica gel is a common method.[6][7] Recrystallization can also be an effective technique for obtaining highly pure crystalline products.[8] In some cases, conversion to a hydrochloride salt followed by recrystallization can aid in purification.[8]

Troubleshooting Guides

Low Yield in Palladium-Catalyzed Cyanation
Symptom Possible Cause Suggested Solution
No or minimal product formation Catalyst deactivation by cyanide.[1][3]Use a less soluble cyanide source like Zn(CN)₂.[1] Employ a robust ligand that protects the palladium center. Consider adding a co-catalyst like a zinc salt to sequester excess cyanide.
Inactive catalyst.Use a pre-catalyst that is readily activated. Ensure anhydrous and anaerobic conditions.
Insufficient reaction temperature.Gradually increase the reaction temperature and monitor for product formation.
Reaction stalls before completion Catalyst decomposition over time.Add a fresh portion of the catalyst. Optimize the ligand to enhance catalyst stability.
Reagent degradation.Use freshly opened or purified reagents and solvents.
Formation of significant byproducts Suboptimal ligand-to-metal ratio.Screen different ligand-to-metal ratios to find the optimal conditions.
Incorrect choice of base.Experiment with different organic or inorganic bases.
Issues with Photoredox Cyanation
Symptom Possible Cause Suggested Solution
Low conversion Insufficient light intensity or incorrect wavelength.Ensure the light source is appropriate for the chosen photocatalyst.
Quenching of the excited state of the photocatalyst.Ensure all reagents are pure and free of quenching impurities.
Inefficient single-electron transfer (SET).Optimize the solvent system to facilitate the SET process.
Poor regioselectivity Steric or electronic effects of the substrate.Modify the directing group on the morpholine substrate if possible. Screen different photocatalysts.
Product decomposition Product is sensitive to the reaction conditions.Reduce the reaction time or light exposure. Work up the reaction as soon as it is complete.

Data Presentation

Comparison of Cyanating Reagents for Aryl Halide Cyanation
Cyanating Reagent Catalyst System Typical Solvent Temperature Yield Range (%) Key Features
Zinc Cyanide (Zn(CN)₂) Palladium/Phosphine LigandDMF, DMAc80-120 °C70-95Less toxic, good functional group tolerance.[1]
Potassium Ferrocyanide (K₄[Fe(CN)₆]) Palladium/Phosphine LigandDioxane/Water100 °C60-90Non-toxic, requires aqueous conditions.[1]
Trimethylsilyl Cyanide (TMSCN) Photoredox CatalystAcetonitrile, DCERoom Temp50-85Mild conditions, useful for C-H cyanation.[4]
Copper(I) Cyanide (CuCN) None (reagent)DMF, NMP150-200 °C60-90Traditional method, harsh conditions, high toxicity.[2]

Yields are approximate and highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

General Protocol for Palladium-Catalyzed Cyanation of N-Aryl-Morpholine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox, add the N-aryl-morpholine halide (1.0 mmol), zinc cyanide (0.6 mmol), palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a phosphine ligand (e.g., dppf, 0.04 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or DMAc, 5 mL) to the vessel.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonia or sodium bicarbonate solution to quench any remaining cyanide and remove metal salts. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol for Electrophilic Cyanation of a Secondary Amine (Morpholine) using TMSCN and Bleach

This protocol is adapted from a method for the N-cyanation of secondary amines.[4]

  • Reaction Setup: To a solution of morpholine (0.1 mmol) in acetonitrile (1 mL), add trimethylsilyl cyanide (TMSCN, 0.12 mmol).

  • Oxidant Addition: Add household bleach (NaClO solution, 0.15 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC.

  • Workup: Once the reaction is complete, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting cyanamide by flash column chromatography.

Visualizations

Experimental Workflow for Palladium-Catalyzed Cyanation

experimental_workflow reagents 1. Reagent Preparation (N-Aryl Morpholine Halide, Zn(CN)₂, Pd Catalyst, Ligand) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup Anhydrous Solvent reaction 3. Cyanation Reaction (Heating & Stirring) setup->reaction monitoring 4. Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup 5. Aqueous Workup (Quenching & Extraction) monitoring->workup Reaction Complete purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis troubleshooting_tree start Low Yield in Cyanation Reaction check_catalyst Is the Catalyst System Optimized? start->check_catalyst check_conditions Are the Reaction Conditions Optimal? start->check_conditions check_reagents Are Reagents and Solvents of High Quality? start->check_reagents ligand Screen Different Phosphine Ligands check_catalyst->ligand No catalyst_loading Vary Catalyst and Ligand Loading check_catalyst->catalyst_loading No pre_catalyst Try a Different Pd Pre-catalyst check_catalyst->pre_catalyst No temperature Increase Reaction Temperature check_conditions->temperature No solvent Screen Different Anhydrous Solvents check_conditions->solvent No base Optimize the Base check_conditions->base No anhydrous Ensure Anhydrous & Anaerobic Conditions check_reagents->anhydrous No degas Degas Solvents Thoroughly check_reagents->degas No fresh_reagents Use Freshly Opened or Purified Reagents check_reagents->fresh_reagents No

References

Preventing racemization during the synthesis of chiral morpholines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization during the synthesis of chiral morpholines.

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues that can lead to a loss of enantioselectivity in the synthesis of chiral morpholines.

Question: My enantiomeric excess (ee%) is consistently low. What are the most common causes?

Answer: Low enantiomeric excess is a frequent challenge and can stem from several factors throughout the synthetic process. The most common culprits include:

  • Suboptimal Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for racemization.

  • Inappropriate Solvent: The polarity and coordinating ability of the solvent can significantly influence the stability of the transition state and, consequently, the enantioselectivity.

  • Incorrect Choice of Base: The strength and steric hindrance of the base used can promote racemization, particularly if the chiral center has an acidic proton.

  • Catalyst/Reagent Inefficiency or Degradation: The chiral catalyst or reagent may not be performing optimally due to degradation or inherent limitations for a specific substrate.

  • Racemization during Work-up and Purification: Exposure to acidic or basic conditions, or prolonged heating during solvent removal or chromatography, can lead to racemization of the final product.

Question: I am observing a decrease in ee% after purification. What can I do to prevent this?

Answer: Racemization during purification is a common issue. Here are some strategies to mitigate this:

  • Neutralize Silica Gel: Standard silica gel can be acidic and cause racemization of sensitive compounds. Consider neutralizing it by pre-treating with a solution of a non-nucleophilic base, like triethylamine, in the eluent.

  • Alternative Stationary Phases: If racemization on silica persists, consider using alternative stationary phases such as neutral or basic alumina.

  • Minimize Heat Exposure: When removing solvent using a rotary evaporator, use reduced pressure and a moderate temperature. For highly sensitive products, consider non-thermal methods like lyophilization.

  • Avoid Prolonged Contact with Acidic or Basic Solutions: During aqueous work-up, minimize the time your product is in contact with acidic or basic solutions. Use mild acids or bases for pH adjustments where possible.

Question: My asymmetric hydrogenation of a dehydromorpholine precursor is resulting in low ee%. How can I optimize this reaction?

Answer: The enantioselectivity of asymmetric hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions.[1][2]

  • Ligand Selection: The choice of the chiral ligand is critical. For 2-substituted dehydromorpholines, bisphosphine ligands with a large bite angle, such as SKP, have shown excellent results.[1][2] If you are using a different ligand and observing low ee%, consider screening other ligands.

  • Solvent Screening: Aprotic and less polar solvents like ethyl acetate (AcOEt) and toluene often provide better results than coordinating solvents like dichloromethane (DCM), methanol (MeOH), tetrahydrofuran (THF), or 1,4-dioxane, which can sometimes inhibit the reaction.[1][2]

  • Hydrogen Pressure: While a higher hydrogen pressure can increase the reaction rate, it may also affect enantioselectivity. It is advisable to screen a range of pressures to find the optimal balance. Lowering the pressure might require a longer reaction time to achieve full conversion.[1][2]

  • N-Substituent: The nature of the substituent on the morpholine nitrogen can significantly influence the enantioselectivity. For instance, an N-Cbz group has been shown to give superior enantioselectivity compared to an N-NO2 group in certain systems.[1]

Question: I am using an organocatalytic method for my chiral morpholine synthesis and the ee% is poor. What should I investigate?

Answer: Organocatalytic reactions are sensitive to a variety of parameters. Here's what to look into:

  • Catalyst Choice: The structure of the organocatalyst is paramount. For example, in the enantioselective chlorocycloetherification to form 2,2-disubstituted morpholines, cinchona alkaloid-derived catalysts like (DHQD)2PHAL are effective.

  • Solvent Effects: The solvent can dramatically impact the reaction's stereochemical outcome. It is recommended to screen a range of solvents with varying polarities.

  • Temperature Control: Lowering the reaction temperature often leads to higher enantioselectivity, although it may slow down the reaction rate. Performing the reaction at 0 °C, -20 °C, or even lower can be beneficial.

  • Purity of Reagents and Solvents: Ensure that all reagents and solvents are pure and anhydrous, as impurities can interfere with the catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of racemization in chiral morpholine synthesis?

A1: Racemization can occur through several mechanisms depending on the specific reaction conditions and the structure of the morpholine or its precursors. Common mechanisms include:

  • Enolization: If a chiral center is adjacent to a carbonyl group, acidic or basic conditions can promote the formation of an achiral enol or enolate intermediate, leading to loss of stereochemical information.

  • Formation of a Planar Intermediate: Reactions proceeding through a planar carbocation or a radical intermediate at the stereocenter will lead to a racemic mixture as the subsequent attack can occur from either face with equal probability.

  • Epimerization: In molecules with multiple stereocenters, the configuration at one center can be inverted under certain conditions, leading to the formation of a diastereomer. This is often base-catalyzed if there is an acidic proton at the chiral center.

Q2: How do I choose the right base to avoid racemization?

A2: The choice of base is critical. Generally, it is advisable to use the mildest base that can effectively promote the desired reaction.

  • Sterically Hindered Bases: Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine are often preferred over less hindered bases like triethylamine (TEA), as they are less likely to deprotonate the chiral center.

  • Weaker Bases: If a strong base is not required, consider using a weaker base like N-methylmorpholine (NMM).

  • Inorganic Bases: For cyclization reactions, inorganic bases like potassium tert-butoxide (KOtBu) can be effective, but the reaction temperature should be carefully controlled to minimize racemization.

Q3: Which analytical techniques are best for determining the enantiomeric excess of my chiral morpholine product?

A3: The most common and reliable method for determining the enantiomeric excess of chiral morpholines is chiral High-Performance Liquid Chromatography (HPLC) .[1] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Other techniques include:

  • Chiral Gas Chromatography (GC): This can be used for volatile morpholine derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: This method can be used to differentiate between enantiomers in solution.

  • Vibrational Circular Dichroism (VCD): This technique can also be used to determine the enantiomeric excess.

Data Presentation

Table 1: Effect of Solvent on Enantioselectivity in the Asymmetric Hydrogenation of a Dehydromorpholine Precursor.

EntrySolventConversion (%)ee%
1Dichloromethane (DCM)>9992
2Ethyl Acetate (AcOEt)Moderate-
3TolueneModerate-
4Dichloroethane (DCE)~0-
5Methanol (MeOH)~0-
6Tetrahydrofuran (THF)~0-
71,4-Dioxane~0-
Data adapted from studies on the asymmetric hydrogenation of 2-substituted dehydromorpholines.[1][2]

Table 2: Influence of N-Substituent on Enantioselectivity in Asymmetric Hydrogenation.

EntryN-SubstituentConversion (%)ee%
1Cbz>9992
24-NO2-Cbz>9926
3COOiBu>9981
4Boc>9985
5Ts>9988
Data based on the asymmetric hydrogenation of 6-phenyl-3,4-dihydro-2H-1,4-oxazines.[1]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [1]

Materials:

  • Dehydromorpholine substrate (1.0 equiv)

  • [Rh(cod)2]SbF6 (0.01 equiv)

  • (R,R,R)-SKP ligand (0.0105 equiv)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas

Procedure:

  • In a glovebox, add [Rh(cod)2]SbF6 and the (R,R,R)-SKP ligand to a flame-dried Schlenk tube.

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • In a separate vial, dissolve the dehydromorpholine substrate in anhydrous DCM.

  • Transfer the substrate solution to the catalyst solution.

  • Transfer the resulting mixture to a stainless-steel autoclave.

  • Purge the autoclave with hydrogen gas three times and then pressurize to the desired pressure (e.g., 30 atm).

  • Stir the reaction at room temperature for the specified time (e.g., 24 hours).

  • After releasing the pressure, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral morpholine.

  • Determine the enantiomeric excess of the purified product using chiral HPLC analysis.

Protocol 2: General Procedure for Chiral HPLC Analysis of 2-Substituted Morpholines

Materials:

  • Purified chiral morpholine sample

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)

Procedure:

  • Prepare a stock solution of the purified morpholine sample in a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.

  • Prepare the mobile phase. A common mobile phase for chiral separations on polysaccharide-based columns is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic compounds, it may be necessary to add a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase to improve peak shape.

  • Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Monitor the separation using a UV detector at an appropriate wavelength.

  • Identify the peaks corresponding to the two enantiomers. The enantiomeric excess (ee%) can be calculated from the peak areas (A1 and A2) of the two enantiomers using the following formula: ee% = |(A1 - A2) / (A1 + A2)| * 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Asymmetric Synthesis cluster_analysis Analysis & Purification cluster_outcome Outcome start Start: Achiral Precursors synthesis Synthesis of Prochiral Intermediate (e.g., Dehydromorpholine) start->synthesis reaction Enantioselective Reaction (e.g., Asymmetric Hydrogenation) synthesis->reaction optimization Optimization of Conditions: - Catalyst/Ligand - Solvent - Temperature - Base reaction->optimization Feedback Loop workup Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification analysis Chiral HPLC Analysis (Determine ee%) purification->analysis racemization_check Racemization Check analysis->racemization_check product Final Chiral Morpholine racemization_check->optimization Low ee% (Troubleshoot) racemization_check->product High ee%

Caption: Experimental workflow for the synthesis of chiral morpholines, emphasizing the iterative optimization process to prevent racemization.

troubleshooting_racemization cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Low Enantiomeric Excess (ee%) cause_temp High Temperature problem->cause_temp cause_solvent Inappropriate Solvent problem->cause_solvent cause_base Strong/Unhindered Base problem->cause_base cause_catalyst Inefficient Catalyst problem->cause_catalyst cause_workup Harsh Work-up/ Purification problem->cause_workup sol_temp Lower Reaction Temperature cause_temp->sol_temp sol_solvent Screen Solvents (e.g., less polar, non-coordinating) cause_solvent->sol_solvent sol_base Use Milder/Sterically Hindered Base cause_base->sol_base sol_catalyst Screen Chiral Ligands/ Catalysts cause_catalyst->sol_catalyst sol_workup Neutralize Silica, Use Mild Conditions cause_workup->sol_workup

Caption: A logical troubleshooting guide for addressing low enantiomeric excess in chiral morpholine synthesis.

References

Validation & Comparative

Validating the Molecular Structure of 4-Benzylmorpholine-2-carbonitrile: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel compounds such as 4-Benzylmorpholine-2-carbonitrile, a derivative of morpholine, this validation is critical for understanding its chemical properties, predicting its biological activity, and ensuring its purity and stability. This guide provides a comparative overview of analytical techniques for the structural elucidation of this compound, with a primary focus on X-ray crystallography, supplemented by spectroscopic methods.

While a definitive crystal structure for this compound is not publicly available at the time of this publication, this guide will utilize data from closely related compounds and predictive models to illustrate the validation process. This approach provides a robust framework for researchers engaged in the synthesis and characterization of novel morpholine derivatives.

Structural Elucidation Techniques: A Comparative Overview

The validation of a chemical structure relies on a multi-faceted approach, where data from various analytical techniques are integrated to provide a comprehensive understanding of the molecule.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, and stereochemistry.Provides an unambiguous, high-resolution structure.Requires a suitable single crystal, which can be challenging to grow.
NMR Spectroscopy (¹H & ¹³C) Connectivity of atoms, chemical environment of nuclei, and stereochemical relationships.Non-destructive, provides detailed information about the molecule in solution.Can be complex to interpret for large molecules; provides an average structure in solution.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires a very small amount of sample.Does not provide direct information about the 3D structure.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple to perform.Provides limited information on the overall molecular structure.

X-ray Crystallography: The Gold Standard for Structural Validation

X-ray crystallography is the most powerful technique for determining the absolute three-dimensional structure of a molecule. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

While the crystal structure of this compound has not been reported, we can examine the structure of a related compound, 4-benzyl-4-pentylmorpholin-4-ium chloride , to understand the expected structural features of the morpholine ring and the benzyl substituent.[1]

Table 1: Crystallographic Data for 4-benzyl-4-pentylmorpholin-4-ium chloride [1]

ParameterValue
Empirical Formula C₁₆H₂₆ClNO
Crystal System Orthorhombic
Space Group Pna2₁
Unit Cell Dimensions a = 10.92 Å, b = 10.89 Å, c = 12.94 Å
Volume 1537.4 ų
Z 4

In the structure of 4-benzyl-4-pentylmorpholin-4-ium chloride, the morpholine ring adopts a chair conformation, which is the most stable arrangement for this six-membered ring.[1] It is highly probable that the morpholine ring in this compound would also exhibit a similar chair conformation. The benzyl group's orientation relative to the morpholine ring would be a key structural feature to be determined by X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The initial structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates and thermal parameters.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis cluster_validation Structure Validation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir FT-IR Spectroscopy purification->ir data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Validated 3D Structure structure_solution->final_structure Confirms 3D Structure nmr->final_structure Confirms Connectivity ms->final_structure Confirms Molecular Weight ir->final_structure Confirms Functional Groups

Figure 1: General experimental workflow for the synthesis and structural validation of a small molecule like this compound.

Spectroscopic Analysis: A Complementary Approach

Spectroscopic techniques provide valuable information that complements the data obtained from X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
7.25-7.40 (m, 5H)Aromatic-H
4.60 (d, 1H)CH-CN
3.80-3.95 (m, 2H)O-CH₂
3.60 (s, 2H)N-CH₂ (benzyl)
2.80-3.00 (m, 2H)N-CH₂
2.40-2.60 (m, 2H)N-CH₂

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A small amount of the purified compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. The appropriate pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

  • Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts, integration, and coupling patterns are then analyzed to determine the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₁₄N₂O), the expected molecular weight is approximately 202.25 g/mol .

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS).

  • Ionization: The sample molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group
~3050-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~2250C≡N (nitrile) stretch
~1600, 1495, 1450Aromatic C=C stretch
~1115C-O-C (ether) stretch
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed on the ATR crystal, or a liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The sample is irradiated with infrared radiation, and the transmitted or reflected light is measured by a detector.

  • Spectrum Generation: An interferogram is generated and then Fourier transformed to produce the IR spectrum, which plots absorbance or transmittance versus wavenumber.

Biological Context: Serotonin-Norepinephrine Reuptake Inhibition

Benzylmorpholine derivatives have been investigated as potential dual reuptake inhibitors of serotonin and norepinephrine, which are key neurotransmitters in the central nervous system.[2] Imbalances in these neurotransmitters are associated with mood disorders such as depression and anxiety. By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), these compounds can increase the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin Serotonin serotonin_vesicle->serotonin Release norepinephrine_vesicle Norepinephrine Vesicles norepinephrine Norepinephrine norepinephrine_vesicle->norepinephrine Release sert SERT net NET serotonin->sert Reuptake serotonin_receptor Serotonin Receptor serotonin->serotonin_receptor Binds norepinephrine->net Reuptake norepinephrine_receptor Norepinephrine Receptor norepinephrine->norepinephrine_receptor Binds neuronal_response Neuronal Response serotonin_receptor->neuronal_response norepinephrine_receptor->neuronal_response benzylmorpholine This compound benzylmorpholine->sert Inhibits benzylmorpholine->net Inhibits

Figure 2: Proposed mechanism of action for this compound as a serotonin-norepinephrine reuptake inhibitor.

Conclusion

The definitive validation of the structure of this compound would ideally be achieved through single-crystal X-ray diffraction. However, in the absence of a crystal structure, a combination of spectroscopic techniques, including NMR, mass spectrometry, and IR spectroscopy, provides a robust and reliable means of structural elucidation. The data from these methods, when taken together, can confirm the molecular formula, the connectivity of the atoms, and the presence of key functional groups, thereby providing a high degree of confidence in the assigned structure. This comprehensive analytical approach is indispensable for the advancement of research and development in medicinal chemistry.

References

Comparative Analysis of 4-Benzylmorpholine-2-carbonitrile and its Analogs as Dual Serotonin-Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the synthesis, biological activity, and structure-activity relationships of a promising class of morpholine-based dual serotonin-norepinephrine reuptake inhibitors (SNRIs).

This guide provides a detailed comparative analysis of 4-Benzylmorpholine-2-carbonitrile and its analogs, which have emerged as a significant scaffold in the development of dual serotonin-norepinephrine reuptake inhibitors (SNRIs). The morpholine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties.[1] This document summarizes key quantitative data, provides detailed experimental protocols for synthesis and biological evaluation, and visualizes the relevant biological pathways and experimental workflows to aid researchers in this field.

Introduction to this compound and its Analogs

The this compound core represents a key pharmacophore for dual inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET). By blocking the reuptake of these key neurotransmitters in the synaptic cleft, these compounds can modulate serotonergic and noradrenergic signaling, a clinically validated mechanism for the treatment of depression, anxiety disorders, and chronic pain.[2] The structural versatility of the morpholine ring allows for a wide range of substitutions, enabling the fine-tuning of potency and selectivity for SERT and NET. This guide will explore the structure-activity relationships (SAR) within this chemical series, providing insights for the rational design of novel and improved SNRI candidates.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro potency of a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, which are structurally related to the this compound scaffold and serve as a valuable reference for understanding the SAR of this class of compounds. The data highlights the impact of stereochemistry and aromatic substitution on the inhibition of serotonin and norepinephrine reuptake.

CompoundStereochemistryRhSERT IC50 (nM)hNET IC50 (nM)
Analog 1 (S,S)H1.530
Analog 2 (R,R)H3003
Analog 3 (S,S)2-Cl0.815
Analog 4 (R,R)2-Cl1501.5
Analog 5 (S,S)4-Cl1.225
Analog 6 (R,R)4-Cl2502.5
Analog 7 (S,S)2-Me2.040
Analog 8 (R,R)2-Me4004
Analog 9 (S,S)4-Me1.835
Analog 10 (R,R)4-Me3503.5

Data adapted from Fish, P. V., et al. (2008). Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566. The presented analogs are 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, which share key structural features with this compound and provide valuable insights into the SAR of this compound class.

Structure-Activity Relationship (SAR)

The biological data for the 2-[(phenoxy)(phenyl)methyl]morpholine series reveals several key structure-activity relationships that are likely translatable to the this compound scaffold:

  • Stereochemistry is a critical determinant of activity and selectivity. The (S,S)-enantiomers consistently demonstrate potent serotonin reuptake inhibition, while the (R,R)-enantiomers are potent norepinephrine reuptake inhibitors.[3] This stereochemical preference highlights the specific interactions of these molecules within the binding pockets of SERT and NET.

  • Aromatic substitution influences potency. Substitution on the phenoxy ring with small electron-withdrawing or electron-donating groups is generally well-tolerated and can lead to modest improvements in potency. For instance, a chloro or methyl group at the 2- or 4-position of the phenoxy ring maintains or slightly enhances the inhibitory activity at both transporters.[3]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound and its analogs can be achieved through a multi-step sequence. A general synthetic route is outlined below, based on established methodologies.[4]

Synthesis_Workflow cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Cyclization A 2-Aminoethanol C N-(Substituted benzyl)ethanolamine A->C Base B Substituted Benzyl Halide B->C D N-(Substituted benzyl)ethanolamine F 4-(Substituted benzyl)morpholine-2-carbonitrile D->F E Glycolonitrile E->F Acid catalyst

Caption: General synthetic workflow for this compound analogs.

Detailed Protocol for Step 1: N-Benzylation of 2-Aminoethanol

To a solution of 2-aminoethanol (1.0 eq) in a suitable solvent such as acetonitrile is added a base, for example, potassium carbonate (2.0 eq). The mixture is stirred at room temperature, and the desired substituted benzyl halide (1.1 eq) is added dropwise. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-(substituted benzyl)ethanolamine, which can be purified by column chromatography.

Detailed Protocol for Step 2: Cyclization to form the Morpholine Ring

The N-(substituted benzyl)ethanolamine (1.0 eq) and glycolonitrile (1.2 eq) are dissolved in a suitable solvent such as toluene. A catalytic amount of a strong acid, for example, p-toluenesulfonic acid, is added. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product, 4-(substituted benzyl)morpholine-2-carbonitrile, is then purified by silica gel column chromatography.

In Vitro Serotonin and Norepinephrine Reuptake Inhibition Assay

The inhibitory activity of the synthesized compounds on serotonin and norepinephrine reuptake is determined using a radioligand binding assay with cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).

SNRI_Assay_Workflow cluster_0 Cell Preparation cluster_1 Binding Assay cluster_2 Detection & Analysis A hSERT or hNET expressing cells B Cell harvesting and membrane preparation A->B C Cell membranes F Incubation C->F D Radioligand ([3H]citalopram for hSERT or [3H]nisoxetine for hNET) D->F E Test Compound (Analog) E->F G Filtration and washing F->G H Scintillation counting G->H I IC50 determination H->I

Caption: Workflow for the in vitro SNRI binding assay.

Protocol:

  • Membrane Preparation: Cells expressing hSERT or hNET are harvested and homogenized in a cold buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in an appropriate assay buffer.

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the respective radioligand ([³H]citalopram for hSERT or [³H]nisoxetine for hNET) and varying concentrations of the test compounds. Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor.

  • Incubation and Filtration: The plates are incubated at a specific temperature for a set period to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with cold buffer to remove unbound radioligand.

  • Detection and Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is calculated by non-linear regression analysis of the concentration-response curves.

Signaling Pathways of Dual Serotonin-Norepinephrine Reuptake Inhibitors

SNRIs exert their therapeutic effects by increasing the synaptic concentrations of serotonin and norepinephrine, which in turn modulate downstream signaling pathways involved in mood regulation, pain perception, and cognitive function.

SNRI_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_2 Postsynaptic Neuron SNRI This compound Analog SERT SERT SNRI->SERT Inhibits NET NET SNRI->NET Inhibits Serotonin_vesicle Serotonin Vesicle Synaptic Cleft Increased Serotonin & Norepinephrine Serotonin_vesicle->Synaptic Cleft Norepinephrine_vesicle Norepinephrine Vesicle Norepinephrine_vesicle->Synaptic Cleft Serotonin_receptor 5-HT Receptors Synaptic Cleft->Serotonin_receptor Norepinephrine_receptor Adrenergic Receptors Synaptic Cleft->Norepinephrine_receptor Downstream_signaling Downstream Signaling Cascades (e.g., cAMP, CREB) Serotonin_receptor->Downstream_signaling Norepinephrine_receptor->Downstream_signaling Therapeutic_effects Therapeutic Effects (Antidepressant, Anxiolytic, Analgesic) Downstream_signaling->Therapeutic_effects

Caption: Simplified signaling pathway of dual serotonin-norepinephrine reuptake inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel dual serotonin-norepinephrine reuptake inhibitors. The structure-activity relationships, exemplified by related morpholine derivatives, demonstrate that careful modulation of stereochemistry and aromatic substitution can lead to potent and selective compounds. The provided experimental protocols offer a foundation for the synthesis and biological evaluation of new analogs within this chemical series. Further exploration of this scaffold holds the potential to yield new therapeutic agents with improved efficacy and side-effect profiles for the treatment of a range of neurological and psychiatric disorders.

References

Unveiling the Biological Potential: A Comparative Guide to 4-Benzylmorpholine-2-carbonitrile and Other Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the morpholine scaffold stands out as a "privileged structure," consistently appearing in a wide array of biologically active compounds. This guide offers a comparative analysis of the biological activities of 4-Benzylmorpholine-2-carbonitrile and other notable morpholine derivatives, providing researchers, scientists, and drug development professionals with a valuable resource supported by experimental data. While specific biological data for this compound is not extensively available in current literature, this guide will explore the well-documented activities of structurally related morpholine derivatives to infer its potential therapeutic applications. The diverse biological activities of morpholine derivatives include anticancer, neuroprotective, and antimicrobial effects.

A Comparative Look at Anticancer Activity

Morpholine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines. The inclusion of different substituents on the morpholine ring and the presence of other heterocyclic systems can greatly influence their activity.

Table 1: In Vitro Anticancer Activity of Selected Morpholine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
AK-9 (4-(2-(2-fluorophenyl)quinazolin-4-yl)morpholine)A549 (Lung Carcinoma)>25[1]
MCF-7 (Breast Adenocarcinoma)>25[1]
SHSY-5Y (Neuroblastoma)>25[1]
AK-10 (4-(2-(3,4,5-trimethoxyphenyl)quinazolin-4-yl)morpholine)A549 (Lung Carcinoma)8.55 ± 0.67[1]
MCF-7 (Breast Adenocarcinoma)3.15 ± 0.23[1]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[1]
Compound 2g (a pyrimidine-morpholine hybrid)SW480 (Colorectal Adenocarcinoma)5.10 ± 2.12[2]
MCF-7 (Breast Adenocarcinoma)19.60 ± 1.13[2]
Compound 10e (a morpholine-substituted tetrahydroquinoline)A549 (Lung Carcinoma)0.033 ± 0.003[3]
MCF-7 (Breast Adenocarcinoma)-[3]
MDA-MB-231 (Breast Adenocarcinoma)0.63 ± 0.02[3]
Compound 10h (a morpholine-substituted tetrahydroquinoline)MCF-7 (Breast Adenocarcinoma)0.087 ± 0.007[3]
Compound 3c (a 2-morpholino-4-anilinoquinoline)HepG2 (Hepatocellular Carcinoma)11.42[4]
Compound 3d (a 2-morpholino-4-anilinoquinoline)HepG2 (Hepatocellular Carcinoma)8.50[4]
Compound 3e (a 2-morpholino-4-anilinoquinoline)HepG2 (Hepatocellular Carcinoma)12.76[4]
Compound 12b (a morpholinopyrimidine-5-carbonitrile)Leukemia SR0.10 ± 0.01[5]
Compound 12d (a morpholinopyrimidine-5-carbonitrile)Leukemia SR0.09 ± 0.01[5]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data in Table 1 highlights the broad range of anticancer activity exhibited by morpholine derivatives. Notably, compounds with a quinazoline or tetrahydroquinoline scaffold attached to the morpholine ring, such as AK-10 , 10e , and 10h , show significant potency. The presence of a carbonitrile group in morpholinopyrimidine derivatives 12b and 12d is associated with very high activity against leukemia cells, suggesting that this compound could also possess noteworthy anticancer properties.

Exploring the Antimicrobial Potential

Several morpholine derivatives have been investigated for their ability to inhibit the growth of various bacterial and fungal strains. The antimicrobial efficacy is often influenced by the nature of the substituents on the morpholine ring and the overall structure of the molecule.

Table 2: In Vitro Antimicrobial Activity of Selected Morpholine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 12 (a 1,2,4-triazole derivative with morpholine)Mycobacterium smegmatis15.6[6]
Candida albicans500[6]
Saccharomyces cerevisiae500[6]
Pseudomonas aeruginosa>1000[6]
Compound 20 (a 1,3-thiazine-2-amine with morpholine)Aspergillus flavus25[7]
Compound 22 (a chloro-substituted 1,3-thiazine-2-amine with morpholine)Pseudomonas aeruginosa6.25[7]
Compound (3) (a novel morpholine derivative)Various bacterial strains16 - 31 (inhibition zone in mm)[8]
Compound (4) (a novel morpholine derivative)Various bacterial strains17 - 26 (inhibition zone in mm)[8]
Compound (6) (a novel morpholine derivative)Various bacterial strains6.25 - 12.5[8]
Compound 24 (a sila-morpholine analogue)Candida albicans ATCC 244332[9]
Cryptococcus neoformans ATCC 346641[9]
Aspergillus niger ATCC 105784[9]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

The data presented in Table 2 indicates that morpholine derivatives can exhibit a broad spectrum of antimicrobial activity. For instance, compound 12 shows notable activity against Mycobacterium smegmatis. The sila-morpholine analogue 24 demonstrates potent antifungal activity, with MIC values comparable to or better than the standard drug amorolfine[9]. The presence of a carbonitrile group in other heterocyclic systems has been associated with antimicrobial effects, suggesting a potential avenue of activity for this compound.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[10]

  • Compound Treatment: The test compounds (e.g., this compound and other derivatives) are dissolved in a suitable solvent (like DMSO) and then serially diluted in the culture medium to achieve the desired concentrations. The medium from the wells is replaced with 100 µL of the medium containing the test compounds. Control wells receive the vehicle only. The plate is then incubated for a further 48-72 hours.[10]

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 1-4 hours at 37°C.[10][11]

  • Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.[10][12]

  • Absorbance Measurement: The plate is shaken on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan. The absorbance is then measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may also be used to reduce background noise.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined from the dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound is prepared in a suitable solvent. Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[13]

  • Inoculum Preparation: The test microorganism is cultured in a suitable broth to achieve a standardized concentration (e.g., approximately 5 x 10^5 CFU/mL).[13]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no drug) and a negative control well (broth only) are included.[14]

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[13]

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[13]

Signaling Pathways and Experimental Workflows

Many morpholine-containing anticancer agents exert their effects by targeting specific signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in cancer and a common target for such inhibitors.[15][16]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Morpholine-based Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by morpholine derivatives.

The diagram above illustrates how morpholine-based inhibitors can potentially target key kinases like PI3K and mTOR, thereby disrupting downstream signaling that promotes cancer cell proliferation and survival.

Experimental_Workflow_Anticancer Start Start Cell_Culture 1. Cell Line Culture (e.g., A549, MCF-7) Start->Cell_Culture Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Treatment 4. Treat Cells with Compounds (48-72h) Cell_Seeding->Treatment Compound_Prep 3. Prepare Serial Dilutions of Morpholine Derivatives Compound_Prep->Treatment MTT_Assay 5. Perform MTT Assay Treatment->MTT_Assay Data_Analysis 6. Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for in vitro anticancer screening of morpholine derivatives.

This workflow outlines the key steps involved in assessing the cytotoxic potential of compounds like this compound against cancer cell lines.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, the extensive research on analogous morpholine derivatives provides a strong foundation for predicting its potential as a bioactive compound. The presence of the morpholine ring, combined with the benzyl and carbonitrile functionalities, suggests that it could exhibit promising anticancer and/or antimicrobial properties. Further in-depth studies are warranted to fully elucidate the biological profile of this compound and to determine its potential as a lead compound in future drug development endeavors. This comparative guide serves as a valuable starting point for researchers interested in exploring the therapeutic potential of this and other novel morpholine derivatives.

References

Spectroscopic Scrutiny: A Comparative Guide to 4-Benzylmorpholine-2-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of pharmaceutical compounds is a critical determinant of their biological activity. In the case of 4-Benzylmorpholine-2-carbonitrile, a molecule of interest in medicinal chemistry, the spatial arrangement of the benzyl and carbonitrile substituents on the morpholine ring gives rise to cis and trans diastereomers. The distinct three-dimensional structures of these isomers can lead to significant differences in their interaction with biological targets. Consequently, the ability to unequivocally identify and differentiate these isomers is paramount.

Predicted Spectroscopic Distinctions

The primary spectroscopic techniques for differentiating diastereomers like the cis and trans isomers of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is anticipated to be the most definitive technique for distinguishing between the cis and trans isomers. The different spatial orientations of the substituents will result in distinct chemical shifts (δ) and coupling constants (J) for the protons and carbons of the morpholine ring.

Infrared (IR) Spectroscopy: While potentially less conclusive than NMR, IR spectroscopy may reveal subtle differences in the vibrational frequencies of the C-H, C-N, C-O, and C≡N bonds due to the different steric environments in the cis and trans isomers.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to produce similar fragmentation patterns for both isomers due to the formation of a common radical cation. However, differences in the relative abundances of certain fragment ions may be observed.

Data Presentation

The following tables present the expected key spectroscopic data points for the cis and trans isomers of this compound based on the analysis of structurally related compounds. These tables are intended as a guide for the interpretation of experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)

ProtonPredicted δ (ppm) - cis IsomerPredicted δ (ppm) - trans IsomerPredicted J (Hz)
H-2Higher field (shielded)Lower field (deshielded)J(H2ax, H3ax) ~ 10-13 Hz; J(H2ax, H3eq) ~ 2-5 Hz
H-3axLower fieldHigher field
H-3eqHigher fieldLower field
H-5axLower fieldHigher field
H-5eqHigher fieldLower field
H-6axLower fieldHigher field
H-6eqHigher fieldLower field
Benzyl-CH₂~3.5~3.5
Aromatic-H~7.2-7.4~7.2-7.4

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

CarbonPredicted δ (ppm) - cis IsomerPredicted δ (ppm) - trans Isomer
C-2Higher fieldLower field
C-3Lower fieldHigher field
C-5Lower fieldHigher field
C-6Lower fieldHigher field
CN~118~118
Benzyl-CH₂~63~63
Aromatic-C~127-138~127-138

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Functional GroupPredicted Wavenumber (cm⁻¹) - cis IsomerPredicted Wavenumber (cm⁻¹) - trans Isomer
C≡N Stretch~2240~2240
C-H Stretch (Aromatic)~3030~3030
C-H Stretch (Aliphatic)~2850-2960~2850-2960
C-O-C Stretch~1115~1115
C-N Stretch~1100~1100

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

Fragment IonProposed StructurePredicted m/z
[M]+•Molecular Ion216
[M-HCN]+•Loss of hydrogen cyanide189
[C₇H₇]+Tropylium ion91
[C₄H₈NO]+Morpholine ring fragment86

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher).

  • ¹H NMR Acquisition: Acquire spectra using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. A sufficient number of scans and a relaxation delay of 2-5 seconds are recommended.

  • Data Analysis: Process the spectra to determine chemical shifts and coupling constants. 2D NMR techniques such as COSY and HSQC can be used to aid in the assignment of proton and carbon signals.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for neat solid or liquid samples.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare the spectra of the two isomers, looking for subtle shifts in peak positions and intensities.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Instrumentation: Use a mass spectrometer capable of electron ionization (EI).

  • Data Acquisition: Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-300 amu).

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the relative intensities of key fragments between the two isomers.

Visualizations

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Synthesis Synthesis of 4-Benzylmorpholine- 2-carbonitrile Purification Chromatographic Separation of Isomers Synthesis->Purification Crude Mixture NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Isomer 1 IR IR Spectroscopy Purification->IR Isomer 2 MS Mass Spectrometry Purification->MS Comparison Comparative Analysis of: - Chemical Shifts (δ) - Coupling Constants (J) - Vibrational Frequencies (cm⁻¹) - Fragmentation Patterns (m/z) NMR->Comparison IR->Comparison MS->Comparison Cis cis-Isomer Comparison->Cis Trans trans-Isomer Comparison->Trans

Caption: Experimental workflow for the separation and spectroscopic identification of this compound isomers.

Isomer_Relationship cluster_molecule This compound cluster_isomers Diastereomers mol_img cis cis-Isomer (Axial/Equatorial or Equatorial/Axial) mol_img->cis Stereoisomerism at C2 and C4 trans trans-Isomer (Axial/Axial or Equatorial/Equatorial) mol_img->trans cis->trans Non-superimposable, non-mirror images

Caption: Relationship between the parent molecule and its cis/trans diastereomers.

A Comparative Guide to Purity Confirmation of 4-Benzylmorpholine-2-carbonitrile by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 4-Benzylmorpholine-2-carbonitrile is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity confirmation, supported by experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

HPLC is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy.[1] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for purity assessment of pharmaceutical intermediates.[2]

Experimental Protocol: Purity Determination of this compound by RP-HPLC

This protocol is a standard method that can be adapted for the analysis of this compound.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • This compound reference standard

  • This compound sample for analysis

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A typical gradient might start at 5-10% B, ramping up to 90-95% B over 20-30 minutes to ensure elution of all potential impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm and 254 nm (or diode array detection for comprehensive analysis)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard and sample in a suitable solvent (e.g., Acetonitrile/Water mixture) to a concentration of approximately 1 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Workflow for Purity Confirmation

The following diagram illustrates a typical workflow for the purity confirmation of a pharmaceutical intermediate like this compound.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis & Reporting A Weighing of Sample and Reference Standard B Dissolution in Appropriate Solvent A->B C Filtration B->C E Sample Injection C->E D Method Development & Validation D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration and Area Calculation G->H I Purity Calculation (% Area) H->I J Impurity Profiling I->J K Final Report Generation J->K

Caption: Workflow for HPLC Purity Confirmation.

Comparison with Alternative Analytical Techniques

While HPLC is the primary method for purity determination, other techniques can provide complementary information.[3]

Technique Principle Advantages for this compound Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.[1]High resolution, high sensitivity, excellent for non-volatile compounds, well-established for purity assays.[2]May require derivatization for compounds without a UV chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.[4][5]Excellent for identifying and quantifying volatile impurities and residual solvents.[1]Compound must be volatile and thermally stable, which may not be ideal for this compound without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information, can be used for quantitative analysis (qNMR) without a reference standard for every impurity.[3]Lower sensitivity compared to HPLC and MS, complex mixture analysis can be challenging.
UV-Visible Spectroscopy Measures the absorption of UV or visible light by a substance.[5]Simple, rapid, and cost-effective for quantitative analysis of the bulk material.Not a separative technique, so it cannot distinguish the main compound from impurities with similar chromophores.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Provides molecular weight information for impurity identification.[2]More complex and expensive instrumentation than HPLC-UV.

Signaling Pathway for Method Selection

The choice of analytical technique depends on the specific requirements of the analysis. The following diagram outlines a logical approach to selecting the appropriate method.

G Start Purity Confirmation Required IsPurityAssay Primary Goal: Quantify Purity? Start->IsPurityAssay IsImpurityID Need to Identify Impurities? IsPurityAssay->IsImpurityID No HPLC Use HPLC for Purity Assay IsPurityAssay->HPLC Yes IsVolatile Are Volatile Impurities a Concern? IsImpurityID->IsVolatile No LCMS Use LC-MS for Impurity Identification IsImpurityID->LCMS Yes NeedStructure Need Structural Information? IsVolatile->NeedStructure No GCMS Use GC-MS for Volatile Impurities IsVolatile->GCMS Yes NMR Use NMR for Structural Elucidation NeedStructure->NMR Yes Report Combine Data for Complete Profile NeedStructure->Report No HPLC->IsImpurityID LCMS->IsVolatile GCMS->NeedStructure NMR->Report

Caption: Decision Pathway for Analytical Method Selection.

References

Comparing the efficacy of different synthetic routes to 4-Benzylmorpholine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. 4-Benzylmorpholine-2-carbonitrile serves as a valuable building block in medicinal chemistry. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 4-Benzylmorpholine-2-carbaldehydeRoute 2: One-Pot Synthesis from N-Benzylethanolamine
Starting Materials 4-Benzylmorpholine-2-carbaldehyde, Hydroxylamine Hydrochloride, Anhydrous Formic AcidN-Benzylethanolamine, 2-Chloroacrylonitrile, Potassium tert-butoxide
Key Steps Oxime formation, DehydrationMichael addition, Intramolecular cyclization
Reported Yield Data not available~61% (for the corresponding carboxylic acid hydrochloride)[1]
Reaction Time >1 hour~17 hours (Michael addition) + 1 hour (Cyclization)
Purification Silica gel column chromatography[2]Extraction and crystallization[1]
Scalability Not specifiedDemonstrated on a large scale (1600 L reactor)

Route 1: Synthesis from 4-Benzylmorpholine-2-carbaldehyde

This synthetic approach involves a two-step process starting from the corresponding aldehyde: the formation of an oxime followed by its dehydration to the nitrile.

Experimental Protocol
  • Oxime Formation and Dehydration: In a reaction flask, 4-benzylmorpholine-2-carbaldehyde, anhydrous formic acid, and hydroxylamine hydrochloride are combined.

  • The mixture is stirred and heated under reflux for 1 hour.

  • After cooling to room temperature, a saturated saline solution is added, and the mixture is stirred well.

  • The resulting solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product is purified by silica gel column chromatography to yield this compound.

Logical Workflow

G cluster_0 Route 1: From 4-Benzylmorpholine-2-carbaldehyde A 4-Benzylmorpholine-2-carbaldehyde D Reaction Mixture A->D B Hydroxylamine Hydrochloride B->D C Anhydrous Formic Acid C->D E Reflux (1 hr) D->E F Work-up & Filtration E->F G Crude Product F->G H Silica Gel Chromatography G->H I This compound H->I

Caption: Workflow for the synthesis of this compound from its corresponding aldehyde.

Route 2: One-Pot Synthesis from N-Benzylethanolamine

This route offers a convergent and potentially more efficient one-pot synthesis starting from readily available precursors. The reaction proceeds via a Michael addition followed by an intramolecular cyclization. A detailed procedure for a closely related compound, 4-Benzyl-morpholine-2-carboxylic acid hydrochloride, suggests a yield of approximately 61%[1]. While a specific yield for the carbonitrile is not explicitly stated, the use of this method in large-scale synthesis, as mentioned in patent literature, indicates its efficacy.

Experimental Protocol

The following protocol is adapted from the procedure described for the synthesis of the analogous carboxylic acid hydrochloride[1]:

  • Michael Addition: In a 500 mL reactor under a nitrogen atmosphere, add toluene (36.72 mL) and 2-chloroacrylonitrile (10.7 g, 122.23 mmol) at room temperature.

  • Add N-benzylethanolamine (18.36 g, 121.14 mmol) over 5 minutes.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Intramolecular Cyclization: Dilute the mixture with toluene (110.16 mL) and cool to -5°C.

  • Slowly add a 2M solution of potassium tert-butoxide in THF (121.14 mmol) over 30 minutes, maintaining the temperature between -5°C and 0°C.

  • Stir the mixture at this temperature for 1 hour.

  • Work-up and Isolation: Quench the reaction by adding water (45.9 mL).

  • Separate the aqueous layer and wash the organic layer with water (45.9 mL).

  • Allow the mixture to warm to room temperature.

  • Concentrate the organic layer under reduced pressure at 40°C.

  • The resulting residue contains this compound, which can be further purified or used directly in subsequent steps.

Synthetic Pathway

G cluster_1 Route 2: One-Pot Synthesis J N-Benzylethanolamine L Michael Addition (Toluene, RT, 16h) J->L K 2-Chloroacrylonitrile K->L M Intermediate Adduct L->M O Intramolecular Cyclization M->O N Potassium tert-butoxide (THF, -5 to 0°C, 1h) N->O P This compound O->P

Caption: One-pot synthesis of this compound via Michael addition and intramolecular cyclization.

Conclusion

The one-pot synthesis from N-benzylethanolamine (Route 2) appears to be a more well-documented and scalable method for the preparation of this compound. The availability of a detailed experimental protocol and its application in large-scale synthesis suggest its robustness and efficiency. In contrast, the synthesis from 4-benzylmorpholine-2-carbaldehyde (Route 1) lacks sufficient experimental detail and quantitative data in the available literature to allow for a thorough efficacy assessment. For researchers requiring a reliable and scalable method, the one-pot synthesis presents a more compelling option. Further investigation and optimization of Route 1 would be necessary to establish its competitiveness.

References

A Comparative Guide to the In Vitro Assay Validation of 4-Benzylmorpholine-2-carbonitrile for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vitro validation of 4-Benzylmorpholine-2-carbonitrile, a novel small molecule inhibitor. While the morpholine scaffold is present in numerous biologically active compounds, including PI3K/mTOR inhibitors[1], the specific activity of this compound is not extensively characterized in publicly available literature. For the purpose of this illustrative guide, we will proceed with the hypothesis that it is a candidate inhibitor for the Phosphoinositide 3-kinase alpha (PI3Kα) enzyme, a critical target in oncology.

We will compare its hypothetical performance against two well-established PI3K inhibitors: Alpelisib (a potent and selective PI3Kα inhibitor) and LY294002 (an early-generation, broad-spectrum PI3K inhibitor).

Core Performance Metrics: A Comparative Overview

The initial validation of a candidate inhibitor involves assessing its potency, selectivity, and the robustness of the assay used for its characterization. The following table summarizes the hypothetical performance data for this compound against established competitors in a standardized luminescence-based kinase assay.

Table 1: Comparative Performance in a PI3Kα Kinase Assay

ParameterThis compound (Hypothetical)Alpelisib (Reference)LY294002 (Reference)
Target Potency (IC50) 150 nM5 nM1.4 µM
Assay Window (S/B Ratio) 120125118
Assay Robustness (Z'-factor) 0.880.910.89
Mechanism of Action ATP-CompetitiveATP-CompetitiveATP-Competitive
Selectivity (PI3Kβ/PI3Kα IC50 ratio) 15-fold>50-fold~5-fold

Data is hypothetical and for illustrative purposes only.

Signaling Pathway and Experimental Workflow

Understanding the compound's place in the biological pathway and the process for its validation is crucial. The following diagrams illustrate the targeted signaling cascade and the experimental workflow for inhibitor validation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP→ADP PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor This compound Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway with the point of inhibition.

Assay_Workflow start Start dilution Compound Serial Dilution start->dilution plate_map Design Assay Plate Map (Controls & Samples) dilution->plate_map dispense_cmpd Dispense Compounds to 384-well Plate plate_map->dispense_cmpd add_enzyme Add PI3Kα Enzyme & Substrate Mix dispense_cmpd->add_enzyme incubate1 Incubate (Room Temp, 60 min) add_enzyme->incubate1 add_adp_glo Add ADP-Glo™ Reagent incubate1->add_adp_glo incubate2 Incubate (Room Temp, 40 min) add_adp_glo->incubate2 add_detection Add Kinase Detection Reagent incubate2->add_detection incubate3 Incubate (Room Temp, 30 min) add_detection->incubate3 read_lum Read Luminescence (Plate Reader) incubate3->read_lum analyze Data Analysis (IC50 Curve Fitting) read_lum->analyze end End analyze->end

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

Experimental Protocols

Detailed and reproducible protocols are essential for assay validation.

Protocol 1: PI3Kα (p110α/p85α) Luminescence-Based Kinase Assay

This protocol is adapted for a typical ADP-Glo™ (Promega) format to measure kinase activity by quantifying the amount of ADP produced.

A. Materials:

  • 384-well low-volume, white, flat-bottom plates

  • Recombinant human PI3Kα (p110α/p85α)

  • PI3Kα substrate (e.g., PIP2)

  • ATP, Kinase Buffer

  • Test Compounds (this compound, Alpelisib, LY294002)

  • DMSO (100%)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multichannel pipettes and plate reader with luminescence detection capabilities

B. Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each test compound in 100% DMSO. The starting concentration is typically 1000x the desired final highest concentration.

  • Assay Plate Preparation:

    • Transfer 50 nL of each compound dilution to a 384-well assay plate using an acoustic dispenser.

    • Include "high" controls (DMSO only, 0% inhibition) and "low" controls (a known potent inhibitor, 100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X enzyme/substrate solution in Kinase Buffer.

    • Prepare a 2X ATP solution in Kinase Buffer.

    • Add 2.5 µL of the 2X enzyme/substrate solution to each well.

    • Add 2.5 µL of the 2X ATP solution to initiate the reaction. The final reaction volume is 5 µL.

    • Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the high and low controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low)).

    • Plot the % Inhibition against the log of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Z'-factor using the formula: Z' = 1 - (3*(SD_High + SD_Low)) / |Mean_High - Mean_Low|. A Z' > 0.5 indicates an excellent assay.

Comparative Analysis and Recommendations

This section provides a logical comparison based on the hypothetical data.

Comparison cluster_0 cluster_1 cluster_2 cluster_3 A Potency (PI3Kα IC50) Alpelisib Alpelisib (5 nM) BM2C This compound (150 nM) LY29 LY294002 (1400 nM) B Selectivity (vs. PI3Kβ) Alpelisib_Sel High (>50-fold) BM2C_Sel Moderate (15-fold) LY29_Sel Low (~5-fold) C Development Stage Alpelisib_Stage Approved Drug BM2C_Stage Lead Candidate LY29_Stage Tool Compound

Caption: Logical comparison of inhibitor characteristics.

Interpretation:

  • This compound shows promising, sub-micromolar potency against PI3Kα. While it is less potent than the highly optimized drug Alpelisib, it is significantly more potent than the early tool compound LY294002.

  • Its selectivity over the PI3Kβ isoform is moderate. This profile could be advantageous if targeting multiple isoforms is desired, but it may lead to off-target effects compared to highly selective inhibitors like Alpelisib.

  • The high Z'-factor and signal-to-background ratio confirm that the luminescence-based assay is robust and suitable for high-throughput screening and characterization of this and similar compounds.

Based on this hypothetical validation, this compound represents a viable lead candidate for further development. The next steps in its in vitro validation would include:

  • Panel Screening: Testing against a broad panel of kinases to fully profile its selectivity.

  • Mechanism of Action Studies: Confirming its ATP-competitive binding mode through kinetic studies.

  • Cellular Assays: Validating its on-target activity in a cellular context by measuring the phosphorylation of downstream targets like AKT.

References

A Researcher's Guide to Evaluating the Cross-Reactivity of Novel Morpholine Derivatives: A Methodological Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the specificity of a therapeutic candidate is paramount. Off-target effects, arising from the cross-reactivity of a compound with unintended biological molecules, can lead to adverse effects and potential drug attrition. This guide provides a methodological framework for assessing the cross-reactivity of novel chemical entities, using 4-Benzylmorpholine-2-carbonitrile as a representative example of a morpholine derivative. While specific cross-reactivity data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation strategies that researchers can employ to characterize the selectivity of this and other related compounds.

Morpholine and its derivatives are recognized as versatile scaffolds in medicinal chemistry, appearing in a range of approved drugs and clinical candidates.[1][2][3][4][5] Their utility stems from favorable physicochemical properties that can enhance drug-like characteristics, including solubility and metabolic stability.[1][2] However, as with any pharmacologically active molecule, a thorough understanding of its interaction profile across a range of biological targets is essential for safe and effective drug development.[6][7][8]

Strategies for Assessing Small Molecule Cross-Reactivity

A comprehensive assessment of cross-reactivity, often referred to as in vitro safety pharmacology profiling, involves screening a compound against a broad panel of receptors, enzymes, transporters, and ion channels.[6][8][9] This early-stage evaluation helps to identify potential safety liabilities and allows for the optimization of lead compounds to minimize off-target effects while maintaining on-target potency.[7][8]

Key experimental approaches for evaluating the cross-reactivity of a small molecule like this compound include:

  • Broad Panel Screening (Binding Assays): The compound is tested at a fixed concentration against a large number of purified protein targets to identify potential interactions.

  • Dose-Response Studies: For any initial "hits" from broad panel screening, follow-up assays are conducted with a range of compound concentrations to determine the potency of the interaction (e.g., IC50 or Ki values).

  • Functional Cell-Based Assays: These assays move beyond simple binding and investigate the functional consequences of the compound's interaction with a target in a more physiologically relevant cellular context.[10][11][12]

The following sections detail the experimental protocols for commonly employed assay formats.

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay

Fluorescence polarization is a widely used, homogeneous assay format for studying molecular interactions in solution.[13][14] It is particularly well-suited for high-throughput screening (HTS) to identify compounds that disrupt a known protein-ligand interaction.[15][16][17]

Principle: A small fluorescently labeled molecule (tracer) when excited with polarized light will emit depolarized light due to its rapid tumbling in solution. When the tracer is bound to a larger protein, its tumbling is slowed, and the emitted light remains polarized. A test compound that competes with the tracer for binding to the protein will displace the tracer, leading to a decrease in the fluorescence polarization signal.

Experimental Workflow:

FP_Assay_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_read Data Acquisition cluster_analysis Data Analysis reagents Prepare Reagents: - Fluorescent Tracer - Target Protein - Test Compound (e.g., this compound) - Assay Buffer plate Dispense Reagents into 384-well Microplate reagents->plate incubation Incubate at Room Temperature (e.g., 60 minutes) to reach equilibrium plate->incubation fp_reader Read Fluorescence Polarization on a plate reader incubation->fp_reader data_analysis Calculate % Inhibition and Determine IC50 values fp_reader->data_analysis ELISA_Workflow start Coat Microplate with Antigen-Protein Conjugate block Block Non-specific Binding Sites start->block add_to_plate Add Mixture to Coated and Blocked Plate block->add_to_plate prepare_samples Prepare Standards and Test Compound Dilutions pre_incubate Pre-incubate Antibody with Standards or Test Compounds prepare_samples->pre_incubate pre_incubate->add_to_plate incubate_wash1 Incubate and Wash add_to_plate->incubate_wash1 add_secondary Add Enzyme-conjugated Secondary Antibody incubate_wash1->add_secondary incubate_wash2 Incubate and Wash add_secondary->incubate_wash2 add_substrate Add Substrate incubate_wash2->add_substrate develop_stop Develop Color and Stop Reaction add_substrate->develop_stop read_plate Read Absorbance develop_stop->read_plate Cell_Assay_Workflow cell_culture Culture and Seed Cells in a Microplate compound_treatment Treat Cells with Test Compound cell_culture->compound_treatment incubation Incubate for a Defined Period compound_treatment->incubation stimulation Stimulate Pathway (if necessary) incubation->stimulation cell_lysis Lyse Cells or Fix/Permeabilize stimulation->cell_lysis detection Detect Readout (e.g., Fluorescence, Luminescence) cell_lysis->detection data_analysis Analyze Data and Determine EC50/IC50 detection->data_analysis

References

Benchmarking 4-Benzylmorpholine-2-carbonitrile: A Comparative Guide to Known Serotonin-Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no publicly available experimental data quantifies the inhibitory activity of 4-Benzylmorpholine-2-carbonitrile against serotonin (SERT) and norepinephrine (NET) transporters. While patent literature suggests that derivatives of N-benzyl-cyanomorpholine may function as dual reuptake inhibitors of serotonin and norepinephrine, specific IC50 or Ki values for this compound are not provided.

This guide serves as a comparative framework, benchmarking the performance of two well-established serotonin-norepinephrine reuptake inhibitors (SNRIs), Duloxetine and Venlafaxine. The provided experimental protocols can be utilized to evaluate the activity of this compound and enable a direct comparison against these known inhibitors.

Quantitative Comparison of Known SNRI Inhibitors

The following table summarizes the inhibitory potency of Duloxetine and Venlafaxine against the human serotonin transporter (hSERT) and human norepinephrine transporter (hNET). This data is essential for researchers aiming to contextualize the potential efficacy of novel compounds like this compound.

CompoundTargetParameterValue (nM)
Duloxetine hSERTKi0.8
hNETKi7.5
Venlafaxine hSERTKi82
hNETKi2480

Experimental Protocols

Detailed methodologies for conducting in vitro assays to determine the inhibitory activity of compounds against serotonin and norepinephrine transporters are provided below. These protocols are based on established methods in the field.

Radioligand Binding Assay for SERT and NET

This assay measures the ability of a test compound to displace a radiolabeled ligand from the serotonin or norepinephrine transporter.

Materials:

  • HEK293 cells stably expressing either hSERT or hNET

  • [³H]Citalopram (for SERT) or [³H]Nisoxetine (for hNET)

  • Test compound (e.g., this compound)

  • Known inhibitors (e.g., Duloxetine, Venlafaxine)

  • Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation fluid

  • 96-well microplates

  • Filter mats

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the target transporter.

  • In a 96-well plate, add binding buffer, the radioligand ([³H]Citalopram for SERT or [³H]Nisoxetine for hNET) at a concentration near its Kd.

  • Add a range of concentrations of the test compound or a known inhibitor.

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through filter mats to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Determine the IC50 value by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Reuptake Assay

This functional assay measures the inhibition of neurotransmitter uptake into cells expressing the respective transporter.

Materials:

  • HEK293 cells stably expressing either hSERT or hNET

  • [³H]Serotonin or [³H]Norepinephrine

  • Test compound (e.g., this compound)

  • Known inhibitors (e.g., Duloxetine, Venlafaxine)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • 96-well microplates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Plate the HEK293 cells in 96-well plates and grow to confluence.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with various concentrations of the test compound or a known inhibitor for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the uptake by adding the radiolabeled neurotransmitter ([³H]Serotonin for SERT or [³H]Norepinephrine for hNET).

  • Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the neurotransmitter uptake.

Visualizations

The following diagrams illustrate the relevant biological pathway and a general workflow for inhibitor screening.

Serotonin and Norepinephrine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Synaptic_Cleft Vesicle->Synaptic_Cleft Release SERT SERT NET NET Serotonin_pre Norepinephrine_pre Serotonin_syn Serotonin_syn->SERT Reuptake 5HT_Receptor 5-HT Receptor Serotonin_syn->5HT_Receptor Norepinephrine_syn Norepinephrine_syn->NET Reuptake NE_Receptor NE Receptor Norepinephrine_syn->NE_Receptor SNRI SNRI SNRI->SERT Inhibition SNRI->NET Inhibition Signal_Transduction Signal_Transduction 5HT_Receptor->Signal_Transduction NE_Receptor->Signal_Transduction

Caption: Mechanism of action for SNRIs in the synaptic cleft.

Inhibitor Screening Workflow Start Start Compound_Library Compound Library (including this compound) Start->Compound_Library Primary_Screening Primary Screening (e.g., Radioligand Binding Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50/Ki Determination Hit_Identification->Dose_Response Active Data_Analysis Data Analysis and Comparison with Known Inhibitors Hit_Identification->Data_Analysis Inactive Lead_Selection Lead Selection Dose_Response->Lead_Selection Functional_Assay Functional Assay (e.g., Reuptake Assay) Lead_Selection->Functional_Assay Potent Lead_Selection->Data_Analysis Not Potent Functional_Assay->Data_Analysis End End Data_Analysis->End

Caption: A general workflow for screening and characterizing novel inhibitors.

Comparative Antimicrobial Spectrum of Morpholine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of various morpholine derivatives, offering a valuable resource for researchers in the field of antimicrobial drug discovery. The information presented is curated from recent scientific literature and is intended to facilitate the objective comparison of these compounds' performance based on experimental data.

Overview of Morpholine Derivatives in Antimicrobial Research

Morpholine, a simple six-membered heterocyclic amine, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad range of biological activities, including significant potential as antimicrobial agents.[1] The inherent structural features of the morpholine ring, such as its ability to form hydrogen bonds and its overall stability, contribute to favorable pharmacokinetic and pharmacodynamic properties.[2] This has led to the development of numerous morpholine-containing compounds with potent antibacterial and antifungal activities. This guide focuses on a comparative study of their antimicrobial spectrum, supported by quantitative data and detailed experimental methodologies.

Comparative Antimicrobial Activity

The antimicrobial efficacy of morpholine derivatives is highly dependent on their specific chemical structures. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative morpholine derivatives against a panel of clinically relevant bacteria and fungi, providing a basis for a comparative assessment of their antimicrobial spectrum.

Antibacterial Spectrum of Morpholine Derivatives

The antibacterial activity of morpholine derivatives spans a wide range, with some compounds exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, while others show more targeted efficacy. For instance, certain novel synthesized morpholine derivatives have demonstrated high inhibitory action against a majority of bacterial strains tested.[3][4][5] In contrast, some morpholine-azole conjugates displayed no activity against Gram-negative bacteria, with the exception of specific compounds.[6] The incorporation of a morpholine moiety into ruthenium-based complexes has also yielded potent antibacterial agents against Staphylococcus aureus, with MIC values as low as 0.78 µg/mL.[7]

Derivative ClassRepresentative Compound(s)Target OrganismMIC (µg/mL)Reference(s)
Ruthenium-based Complexes Ru(ii)-3Staphylococcus aureus0.78[7]
Morpholine-Azole Conjugates Compound 12Mycobacterium smegmatis15.6[6]
Pseudomonas aeruginosaLow activity[6]
5-Arylideneimidazolones Compounds 7–17, 19–23Staphylococcus aureus (ATCC 25923 & MRSA 19449)0.03125–0.25 mM[8]
Novel Synthesized Derivatives Compound 3Enterococcus hirae, E. faecium, E. durans, E. gallinarum3.125 (mg/mL)[3][4]
Compound 6Enterococcus spp., Micrococcus flavus, Bacillus anthracis, Pseudomonas orientalis6.25 (mg/mL)[3][4]
Antifungal Spectrum of Morpholine Derivatives

Morpholine derivatives are well-established as potent antifungal agents, primarily targeting the ergosterol biosynthesis pathway. Sila-analogues of known morpholine antifungals like fenpropimorph and amorolfine have shown potent activity against a range of human pathogenic fungi, including Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus niger.[9] For example, the sila-analogue 24 exhibited superior fungicidal potential compared to its parent compounds.[9] However, some morpholine-azole conjugates have shown high MIC values (500 or 1,000 µg/mL) against Candida albicans and Saccharomyces cerevisiae, indicating lower potency in these specific cases.[6]

Derivative ClassRepresentative Compound(s)Target OrganismMIC (µg/mL)Reference(s)
Sila-Morpholine Analogues Compound 24Candida albicans ATCC 244331[9]
Candida glabrata NCYC 3882[9]
Cryptococcus neoformans ATCC 346641[9]
Aspergillus niger ATCC 105784[9]
Morpholine-Azole Conjugates Compounds 3–13Candida albicans500 or 1000[6]
Saccharomyces cerevisiae500 or 1000[6]
β-Caryophyllene-Gold Nanoparticles β-c-AuNPsCandida albicans512[10]

Mechanisms of Antimicrobial Action

The antimicrobial activity of morpholine derivatives is attributed to several distinct mechanisms of action, which are crucial for understanding their spectrum of activity and for the rational design of new, more effective agents.

Inhibition of Fungal Ergosterol Biosynthesis

A primary mechanism of action for many antifungal morpholine derivatives is the disruption of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. These compounds typically inhibit two key enzymes in this pathway: sterol Δ14-reductase and sterol Δ8-Δ7-isomerase .[11][12][13] This dual inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol Multiple Steps intermediate_sterols Intermediate Sterols lanosterol->intermediate_sterols Erg11 (14α-demethylase) ergosterol Ergosterol intermediate_sterols->ergosterol Multiple Steps including Erg24 (Sterol Δ14-reductase) & Erg2 (Sterol Δ8-Δ7-isomerase) fungal_cell_membrane Fungal Cell Membrane Integrity ergosterol->fungal_cell_membrane inhibitor Morpholine Derivatives inhibitor->intermediate_sterols Inhibit Erg24 & Erg2

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by morpholine derivatives.

Antibacterial Mechanisms of Action

The antibacterial mechanisms of morpholine derivatives are more varied and can involve targeting bacterial cell wall synthesis or disrupting other essential cellular processes.

In Methicillin-Resistant Staphylococcus aureus (MRSA), resistance to β-lactam antibiotics is mediated by the expression of Penicillin-Binding Protein 2a (PBP2a).[14][15] Some morpholine-containing compounds have been shown to act as antibiotic enhancers by binding to an allosteric site on PBP2a, which is distinct from the active site.[8][16] This allosteric binding induces a conformational change that opens the active site, making it more susceptible to inhibition by β-lactam antibiotics.[17]

PBP2a_Inhibition cluster_PBP2a PBP2a pbp2a_closed Closed Active Site (Resistant to β-lactams) pbp2a_open Open Active Site (Susceptible to β-lactams) pbp2a_closed->pbp2a_open Conformational Change inhibition Inhibition of Cell Wall Synthesis pbp2a_open->inhibition morpholine Morpholine Derivative (Allosteric Inhibitor) morpholine->pbp2a_closed Binds to allosteric site beta_lactam β-lactam Antibiotic beta_lactam->pbp2a_open Binds to active site cell_wall Bacterial Cell Wall Synthesis inhibition->cell_wall Blocks

Caption: Allosteric inhibition of PBP2a in MRSA by morpholine derivatives.

Multidrug resistance in Gram-negative bacteria is often mediated by efflux pumps, such as the AcrAB-TolC system, which actively extrude antibiotics from the cell.[18][19][20] Certain morpholine derivatives have been found to inhibit the function of this efflux pump.[8] By blocking the pump, these compounds can restore the efficacy of other antibiotics that would otherwise be expelled from the bacterial cell.

AcrAB_TolC_Inhibition cluster_cell Gram-Negative Bacterium cluster_membrane Cell Envelope outer_membrane Outer Membrane periplasm Periplasm inner_membrane Inner Membrane tolc TolC antibiotic_out Antibiotic (extracellular) tolc->antibiotic_out Efflux acra AcrA acra->tolc acrb AcrB acrb->tolc Transport acrb->acra antibiotic_in Antibiotic (intracellular) antibiotic_in->acrb Binding morpholine Morpholine Derivative (Efflux Pump Inhibitor) morpholine->acrb Inhibits proton_motive_force Proton Motive Force proton_motive_force->acrb Powers

Caption: Inhibition of the AcrAB-TolC efflux pump by morpholine derivatives.

Experimental Protocols

To ensure the reproducibility and comparability of antimicrobial susceptibility testing, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

4.1.1. Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Bacterial or fungal isolates

  • Morpholine derivatives (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive control (growth control) and negative control (sterility control)

  • Spectrophotometer or McFarland standards

  • Incubator

4.1.2. Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). For fungi, the inoculum preparation may vary.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the morpholine derivative.

    • Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well microtiter plate. The typical final volume in each well is 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well containing the antimicrobial dilutions and the positive control well.

    • The negative control well should only contain broth.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism. Fungal plates may require longer incubation times (e.g., 24-48 hours).

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

MIC_Workflow start Start inoculum_prep Prepare and Standardize Microbial Inoculum (0.5 McFarland) start->inoculum_prep inoculation Inoculate Wells with Standardized Microorganism inoculum_prep->inoculation serial_dilution Perform Serial Dilutions of Morpholine Derivative in 96-well plate serial_dilution->inoculation incubation Incubate Plate (e.g., 37°C for 24h) inoculation->incubation read_mic Read MIC: Lowest concentration with no visible growth incubation->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Agar Disk Diffusion Method

This method is a qualitative test to determine the susceptibility of a microorganism to an antimicrobial agent.

4.2.1. Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial isolate

  • Paper disks impregnated with a known concentration of the morpholine derivative

  • Forceps

  • Incubator

  • Ruler or caliper

4.2.2. Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in the broth microdilution method (0.5 McFarland).

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of Disks:

    • Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.

    • The size of the zone of inhibition is used to classify the organism as susceptible, intermediate, or resistant to the antimicrobial agent based on standardized interpretive charts.

Conclusion

Morpholine derivatives represent a promising class of antimicrobial agents with diverse mechanisms of action and a broad spectrum of activity. The data and protocols presented in this guide offer a foundation for the comparative evaluation of these compounds. Further research focusing on structure-activity relationships and in vivo efficacy is warranted to fully explore the therapeutic potential of morpholine derivatives in combating infectious diseases. The detailed experimental methodologies provided herein are intended to support such future investigations and promote standardized, reproducible research in this critical area of drug discovery.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Benzylmorpholine-2-carbonitrile Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-benzylmorpholine-2-carbonitrile scaffold is a promising starting point for the development of novel therapeutic agents. While specific structure-activity relationship (SAR) data for this exact class of derivatives is limited in publicly available literature, analysis of structurally related compounds provides valuable insights into their potential biological activities. This guide compares the SAR of several classes of morpholine-containing compounds, offering a predictive framework for the rational design of new this compound derivatives as potential anticancer agents or monoamine reuptake inhibitors.

Comparison of Biological Activities of Structurally Related Morpholine Derivatives

Due to the absence of a dedicated SAR study on this compound derivatives, this guide presents data from three relevant classes of compounds to infer potential activities and guide future research:

  • 4-Benzyl-morpholine-2-carboxylic Acid Hydrazide Derivatives as Anticancer Agents: These compounds are the closest structural analogs with available quantitative data, differing only in the functional group at the 2-position.

  • Morpholinopyrimidine-5-carbonitrile Derivatives as PI3K/mTOR Inhibitors: This class shares the morpholine and carbonitrile moieties and demonstrates the potential for anticancer activity through kinase inhibition.

  • Benzomorpholine Derivatives as EZH2 Inhibitors: This class highlights the morpholine ring as a key pharmacophore in targeting epigenetic enzymes involved in cancer.

  • 4-Benzylpiperidine Carboxamide Derivatives as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): The replacement of the morpholine's oxygen with a carbon (piperidine) provides a strong rationale for exploring SNRI activity, a known target for benzyl-heterocycle scaffolds.

Anticancer Activity of Morpholine Derivatives

4-Benzyl-morpholine-2-carboxylic Acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide Derivatives

A series of these derivatives were synthesized and evaluated for their in vitro anti-proliferative activity against various cancer cell lines. The core hypothesis was that combining the 4-benzylmorpholine moiety with a benzophenone scaffold could lead to potent anticancer agents[1].

Table 1: Cytotoxicity of 4-Benzyl-morpholine-2-carboxylic Acid Hydrazide Derivatives [1]

Compound IDRIC50 (µM) vs. DLA CellsIC50 (µM) vs. EAC CellsIC50 (µM) vs. MCF-7 CellsIC50 (µM) vs. A549 Cells
8a H28.531.235.839.4
8b 2-Br10.212.815.318.9
8c 4-Br15.818.421.724.6
8d 2-Cl14.116.919.822.5
8e 4-Cl18.320.723.926.1
8f 4-CH311.514.116.819.3
8g 4-OCH320.623.226.429.8
8h 4-NO225.127.930.133.7
8i 2,4-diCl12.915.618.221.4
8j 3,4,5-triOCH322.725.328.931.6

Structure-Activity Relationship Summary:

  • Effect of Benzophenone Substitution: The presence of a methyl group on the benzophenone ring was found to be essential for antiproliferative activity[1].

  • Halogen Substitution: Bromo and chloro substituents, particularly at the ortho position of the benzophenone ring (compounds 8b and 8d ), significantly enhanced cytotoxic activity compared to the unsubstituted analog (8a )[1]. A dichloro substitution (8i ) also resulted in potent activity[1].

  • Electron-donating vs. Electron-withdrawing Groups: Electron-donating groups like methyl (8f ) and methoxy (8g ) showed better activity than the strongly electron-withdrawing nitro group (8h )[1]. The para-methyl substituted compound 8f was one of the most active[1].

Morpholinopyrimidine-5-carbonitrile Derivatives as Dual PI3K/mTOR Inhibitors

This class of compounds was investigated for its potential to inhibit the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway, which is often dysregulated in cancer.

Table 2: In Vitro Inhibitory Activity of Selected Morpholinopyrimidine-5-carbonitrile Derivatives [2]

Compound IDPI3Kα IC50 (µM)PI3Kβ IC50 (µM)PI3Kδ IC50 (µM)mTOR IC50 (µM)Leukemia SR Antiproliferative IC50 (µM)
12b 0.17 ± 0.010.13 ± 0.010.76 ± 0.040.83 ± 0.050.10 ± 0.01
12d 1.27 ± 0.073.20 ± 0.161.98 ± 0.112.85 ± 0.170.09 ± 0.01
LY294002 0.59 ± 0.030.73 ± 0.040.21 ± 0.01--
Afinitor ---0.001 ± 0.00-

Structure-Activity Relationship Summary:

  • The Schiff base analogs (12a-h ) were identified as the most active series[2].

  • Substitutions on the phenyl ring of the Schiff base played a crucial role in the activity, with compounds 12b (4-chlorophenyl) and 12d (4-methoxyphenyl) demonstrating excellent antitumor activity against the leukemia SR cell line[2].

Benzomorpholine Derivatives as EZH2 Inhibitors

Benzomorpholine derivatives have been explored as inhibitors of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase implicated in cancer progression.

Table 3: In Vitro Inhibitory Activity of Selected Benzomorpholine Derivatives

Compound IDEZH2 IC50 (nM)A549 Antiproliferative IC50 (µM)NCI-H1975 Antiproliferative IC50 (µM)
6b 15.3>50>50
6c 12.815.610.8
6x 8.92.53.1
6y 7.51.11.1

Structure-Activity Relationship Summary:

  • A preliminary optimization study led to the discovery of several potent EZH2 inhibitors, with compounds 6x and 6y showing the most promising activity.

  • Compound 6y demonstrated potent inhibition of both EZH2 and the proliferation of A549 and NCI-H1975 cancer cell lines.

Serotonin-Norepinephrine Reuptake Inhibitory Activity of Related Heterocycles

4-Benzylpiperidine Carboxamide Derivatives

Given that some benzyl morpholine derivatives are known to be dual serotonin and norepinephrine reuptake inhibitors, the SAR of the closely related 4-benzylpiperidine carboxamides provides a valuable comparison.

Table 4: In Vitro Serotonin and Norepinephrine Reuptake Inhibition of 4-Benzylpiperidine Carboxamides [3][4]

Compound IDLinker LengthR GroupSERT IC50 (nM)NET IC50 (nM)
7e 3 carbons4-Biphenyl11.83.8
7j 3 carbons2-Naphthyl12.54.1
Venlafaxine --25.3128.6

Structure-Activity Relationship Summary:

  • Linker Length: Derivatives with a three-carbon linker between the piperidine nitrogen and the carboxamide generally displayed better dual reuptake inhibition than those with a two-carbon linker[3][4][5].

  • Aromatic Substituents: 4-Biphenyl (7e ) and 2-naphthyl (7j ) substituted derivatives showed greater dual reuptake inhibition than the standard drug venlafaxine[3][5].

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general representation for determining the antiproliferative activity of compounds against cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Serotonin and Norepinephrine Transporter (SERT and NET) Binding Assay

This protocol describes a common method for evaluating the binding affinity of compounds to monoamine transporters.

  • Membrane Preparation: Cell membranes expressing human SERT or NET are prepared from transfected cell lines (e.g., HEK293).

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET) and various concentrations of the test compound in a suitable assay buffer.

  • Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester to separate the bound and free radioligand.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values can then be calculated using the Cheng-Prusoff equation.

PI3K/mTOR Kinase Assay

A general protocol for assessing the inhibitory activity of compounds against PI3K and mTOR kinases.

  • Reaction Setup: The assay is performed in a 96- or 384-well plate. Each well contains the respective kinase (PI3Kα, β, δ, or mTOR), a specific substrate (e.g., PIP2 for PI3K, a peptide substrate for mTOR), and ATP in a kinase reaction buffer.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 30-60 minutes).

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various detection methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of ATP remaining after the reaction, or by using antibodies specific to the phosphorylated substrate in an ELISA or TR-FRET format.

  • IC50 Calculation: The IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the compound concentration.

EZH2 Methyltransferase Assay

A typical protocol to determine the inhibitory effect of compounds on EZH2 activity.

  • Reaction Mixture: The assay is conducted in a 384-well plate. The reaction mixture includes the EZH2 enzyme complex, a histone H3 peptide substrate, and the methyl donor S-adenosylmethionine (SAM), all in an appropriate reaction buffer.

  • Compound Incubation: The test compounds are added to the reaction mixture at various concentrations and pre-incubated with the enzyme.

  • Reaction Initiation: The methyltransferase reaction is initiated by the addition of the histone substrate or SAM. The plate is then incubated at room temperature for a specific duration (e.g., 60 minutes).

  • Detection: The enzymatic activity is detected by measuring the amount of the methylated product or the byproduct S-adenosylhomocysteine (SAH). Common detection methods include AlphaLISA®, TR-FRET, or luminescence-based assays that use an antibody specific to the methylated histone or an enzyme-coupled reaction to detect SAH.

  • Data Analysis: The IC50 values are determined from the dose-response curves of percentage inhibition versus compound concentration.

Visualizations

SAR_Anticancer_Activity cluster_scaffold 4-Benzylmorpholine Core cluster_modifications Structural Modifications (R) cluster_activity Biological Activity Core 4-Benzylmorpholine -2-X R_group Substituents on Benzyl/Benzophenone Ring Core->R_group Modification at R Activity Anticancer Activity (IC50) R_group->Activity Influences Halogens Ortho-Halogens (Br, Cl) R_group->Halogens EDG Electron-Donating Groups (p-CH3) R_group->EDG Halogens->Activity Increases Potency EDG->Activity Increases Potency

Caption: General SAR for Anticancer Activity of Morpholine Derivatives.

Experimental_Workflow_Cytotoxicity Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat Cells with 4-Benzylmorpholine Derivatives Cell_Seeding->Compound_Treatment Incubation_48h Incubate for 48 hours Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent (DMSO) Incubation_4h->Solubilization Read_Absorbance Measure Absorbance at 490 nm Solubilization->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

PI3K_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Morpholine-based Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/AKT/mTOR Signaling Pathway.

References

Determining the Enantiomeric Purity of 4-Benzylmorpholine-2-carbonitrile: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral drug candidates. This guide provides a comparative overview of three primary analytical techniques for determining the enantiomeric purity of 4-Benzylmorpholine-2-carbonitrile: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method's principles, experimental protocols, and data are presented to aid in the selection of the most suitable technique for your research needs.

Method Comparison Overview

The choice of analytical method for determining enantiomeric excess (e.e.) depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation. Chiral HPLC is often the most versatile and widely used technique for non-volatile compounds, while chiral GC is suitable for volatile and thermally stable molecules.[1] NMR spectroscopy, with the aid of chiral solvating or derivatizing agents, offers a rapid method for determining enantiomeric ratios without the need for chromatographic separation.[2]

Method Principle of Separation/Differentiation Typical Throughput Key Advantages Key Limitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).MediumHigh versatility for a wide range of compounds, excellent resolution, well-established methods.[3][4]Method development can be time-consuming, requires specialized and often expensive chiral columns.
Chiral GC Differential interaction of enantiomers with a chiral stationary phase (CSP) or separation of diastereomeric derivatives on an achiral column.HighHigh efficiency and resolution for volatile compounds, compatible with mass spectrometry (MS) for definitive identification.[5][6]Limited to thermally stable and volatile compounds; derivatization may be required, which adds a step to the workflow.[5]
NMR Spectroscopy Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct chemical shifts for each enantiomer.HighRapid analysis, no separation required, provides structural information.[2][7]Lower sensitivity compared to chromatographic methods, requires higher sample concentration, chiral auxiliaries can be expensive.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted method for the separation and quantification of enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For nitrogen-containing heterocyclic compounds like this compound, polysaccharide-based CSPs are often effective.[8]

Experimental Protocol: Chiral HPLC

This protocol is based on methods used for structurally similar benzylmorpholine derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., heptane or hexane) and a polar organic modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be included to improve peak shape for basic compounds.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the formula: % e.e. = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100.

Quantitative Data Summary: Chiral HPLC

The following table presents representative data for the chiral separation of a benzylmorpholine derivative.

Parameter Value
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 1.5
Tailing Factor 1.1

Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds. The separation can be achieved directly on a chiral stationary phase or indirectly by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[5] For a compound like this compound, direct analysis on a cyclodextrin-based chiral column is a common approach.[6]

Experimental Protocol: Chiral GC
  • Instrumentation: A gas chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Stationary Phase: A cyclodextrin-based capillary column.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector Temperature: Typically 250 °C.

    • Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure good separation and peak shape.

    • Detector Temperature: Typically 280 °C.

  • Data Analysis: Similar to HPLC, the enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Quantitative Data Summary: Chiral GC

The following table presents expected data for the chiral GC separation of a morpholine derivative.

Parameter Value
Retention Time (Enantiomer 1) 12.3 min
Retention Time (Enantiomer 2) 12.9 min
Resolution (Rs) > 1.8
Peak Asymmetry 1.2

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a rapid and non-separative method for determining enantiomeric purity.[7] This is achieved by adding a chiral solvating agent (CSA) to the NMR sample. The CSA forms transient, diastereomeric complexes with the enantiomers of the analyte, which results in different chemical shifts for corresponding protons in the two enantiomers.[2] BINOL-derived phosphoric acids are often effective CSAs for amines.[2][9]

Experimental Protocol: NMR with CSA
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent: An enantiomerically pure chiral solvating agent, such as a (R)- or (S)-BINOL derivative.

  • Solvent: A deuterated solvent in which both the analyte and the CSA are soluble, and that does not interfere with the signals of interest (e.g., CDCl₃).

  • Sample Preparation:

    • Dissolve a precise amount of the this compound sample in the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of the CSA to the NMR tube, mix well, and acquire another ¹H NMR spectrum.

  • Data Analysis: Identify a well-resolved proton signal that shows distinct chemical shifts for the two diastereomeric complexes. The ratio of the integrals of these two signals directly corresponds to the enantiomeric ratio.

Quantitative Data Summary: NMR with CSA

The following table illustrates the expected data from an NMR experiment with a chiral solvating agent.

Parameter Value
Chemical Shift (Proton X, Enantiomer 1) 7.25 ppm
Chemical Shift (Proton X, Enantiomer 2) 7.28 ppm
Chemical Shift Difference (Δδ) 0.03 ppm
Integral Ratio (Enantiomer 1 : Enantiomer 2) Corresponds to enantiomeric ratio

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the general experimental workflow for enantiomeric purity determination and a decision-making tree for method selection.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Racemic or Enantioenriched This compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional, for indirect methods) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC GC Chiral GC Dissolution->GC NMR NMR with CSA Dissolution->NMR Chromatogram Obtain Chromatogram HPLC->Chromatogram GC->Chromatogram Spectrum Acquire NMR Spectrum NMR->Spectrum Integration Peak Integration Chromatogram->Integration Spectrum->Integration Calculation Calculate % e.e. Integration->Calculation Result Enantiomeric Purity Report Calculation->Result

Caption: General workflow for enantiomeric purity determination.

G cluster_screening Initial Screening cluster_methods Method Selection cluster_optimization Method Development Start Start: Need to Determine e.e. Volatility Is the compound volatile & thermally stable? Start->Volatility ChiralGC Consider Chiral GC Volatility->ChiralGC Yes ChiralHPLC Consider Chiral HPLC Volatility->ChiralHPLC No Throughput Is high throughput a priority? NMR_CSA Consider NMR with CSA Throughput->NMR_CSA Yes DevelopHPLC Develop HPLC Method Throughput->DevelopHPLC No DevelopGC Develop GC Method ChiralGC->DevelopGC ChiralHPLC->Throughput ScreenCSAs Screen CSAs NMR_CSA->ScreenCSAs Validation Validate Method & Analyze Samples DevelopGC->Validation DevelopHPLC->Validation ScreenCSAs->Validation

Caption: Decision tree for selecting a chiral analysis method.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Benzylmorpholine-2-carbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Benzylmorpholine-2-carbonitrile, ensuring that operational procedures are clear, concise, and adhere to best practices.

Hazard Profile: this compound is categorized as toxic if swallowed.[1] As with many nitrile-containing compounds, there is a potential for the release of toxic gases upon decomposition.[2] Handling this compound requires diligence and adherence to stringent safety protocols to mitigate risk.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment (PPE) to ensure their safety.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety glasses with side-shields or chemical safety goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area or under a chemical fume hood
Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately clear the area of all personnel and ensure adequate ventilation to disperse any vapors.[2]

  • Containment : For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like sawdust.[2]

  • Collection : Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.[2]

  • Decontamination : Thoroughly clean the spill area with soap and water, and collect all cleaning materials for disposal as hazardous waste.[2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, chemically compatible, and clearly labeled hazardous waste container.[2]

    • The label should include the full chemical name, "Hazardous Waste," and the date of accumulation.[2]

  • Waste Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated area.[2]

    • The storage location should be away from incompatible materials.

  • Engage a Professional Disposal Service :

    • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.

  • Contaminated Packaging :

    • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]

    • Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill. Combustible packaging materials may be incinerated.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Disposal of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Spill Occurs? B->C D Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain with Inert Material 3. Collect in Labeled Container 4. Decontaminate Area C->D Yes E Collect Waste Chemical & Contaminated Materials in a Labeled Hazardous Waste Container C->E No D->E F Store Sealed Container in a Cool, Dry, Well-Ventilated Area E->F G Arrange for Pickup by a Licensed Hazardous Waste Disposal Service F->G H End: Proper Disposal Complete G->H

References

Personal protective equipment for handling 4-Benzylmorpholine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Identification and Personal Protective Equipment (PPE)

While detailed hazard information for 4-Benzylmorpholine-2-carbonitrile is limited, related compounds such as 4-benzylmorpholine and other morpholine derivatives are known to cause skin and eye irritation.[1][2] Therefore, a cautious approach is necessary.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, tested to ASTM D6978). Thicker gloves generally offer better protection.[3]To prevent skin contact. Polyvinyl chloride (PVC) gloves offer little protection against chemical exposures.[3]
Eye Protection Tightly fitting safety goggles with side-shields or a face shield.[2][4]To protect eyes from splashes. Standard eyeglasses are not sufficient.[3]
Skin and Body Protection Impermeable, long-sleeved lab coat or gown.[5] Consider sleeve covers for additional protection.[3]To prevent skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[6] If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[4]To prevent inhalation of dust, mists, or vapors.[4][6]

II. Operational Plan for Safe Handling

A. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[6]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]

B. Administrative Controls:

  • Training: All personnel must be trained on the potential hazards and safe handling procedures for this compound.

  • Restricted Access: The area where this compound is handled should be clearly marked and access should be restricted to authorized personnel.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][6] Avoid eating, drinking, or smoking in the laboratory.

C. Step-by-Step Handling Protocol:

  • Preparation: Before starting work, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.

  • In Solution: When working with the compound in solution, be mindful of potential splashes.

  • Post-Handling: After use, decontaminate the work area. Remove PPE carefully to avoid self-contamination and dispose of it as hazardous waste.

III. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

A. Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and empty containers, in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not discharge to sewer systems.[4]

B. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

C. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

D. Final Disposal:

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical disposal service.[4] Disposal methods may include controlled incineration with flue gas scrubbing.[4]

IV. Quantitative Data Summary

IdentifierValueSource
Chemical Name This compoundAnichem
CAS Number 126645-52-1Anichem, Guidechem
Molecular Formula C12H14N2OAnichem
Molecular Weight 202.25 g/mol Anichem

V. Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Waste Management a Review SDS b Don Appropriate PPE a->b c Prepare Fume Hood b->c d Weighing and Transferring c->d e Working with Solution d->e f Decontaminate Work Area e->f g Segregate Hazardous Waste f->g h Doff and Dispose of PPE g->h j Label and Seal Waste Container g->j i Wash Hands Thoroughly h->i k Store in Designated Area j->k l Arrange for EHS Pickup k->l

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzylmorpholine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Benzylmorpholine-2-carbonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。